molecular formula C8H9N3O2 B11912119 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Cat. No.: B11912119
M. Wt: 179.18 g/mol
InChI Key: IACQMRWHKPJWEY-UHFFFAOYSA-N
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Description

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS 779353-63-8) is a high-purity pharmaceutical intermediate offered with a specified grade and concentration . This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic scaffolds, which are recognized in scientific research for their significant potential as protein kinase inhibitors . These inhibitors play a critical role in targeted cancer therapy by disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . The structural motif of this compound serves as a valuable building block in medicinal chemistry for the synthesis and exploration of novel therapeutic agents. It is supplied with a documented molecular weight of 179.18 g/mol and a molecular formula of C8H9N3O2 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C8H9N3O2/c1-2-5-4-9-11-7(13)3-6(12)10-8(5)11/h4H,2-3H2,1H3,(H,10,12)

InChI Key

IACQMRWHKPJWEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NC(=O)CC(=O)N2N=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, a molecule belonging to the pharmacologically significant class of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are analogues of purines and have garnered substantial interest in medicinal chemistry for their diverse biological activities.[1] This document outlines the core synthetic strategy, rooted in the cyclocondensation of a 5-aminopyrazole with a malonic acid derivative, and presents a detailed, step-by-step protocol intended for researchers, chemists, and professionals in drug development. The causality behind experimental choices, self-validating protocols, and detailed characterization methods are discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous agents targeting a range of biological receptors and enzymes.[2][3] Its structural resemblance to endogenous purines allows it to function as an effective antimetabolite in various biochemical pathways.[1][4] The synthesis of derivatives of this scaffold is therefore a critical task for the discovery of new therapeutic agents.

The most logical and widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine-5,7-dione core is the condensation of a 3-substituted-5-aminopyrazole with diethyl malonate.[5] This approach is efficient and modular, allowing for variation at the 3-position of the pyrazole ring. For the target molecule, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione , the synthesis hinges on two key starting materials:

  • 3-Ethyl-1H-pyrazol-5-amine: The core pyrazole building block.[6]

  • Diethyl Malonate: A readily available 1,3-dielectrophile that forms the pyrimidine ring.[7]

The reaction proceeds via a base-catalyzed cyclocondensation, where the binucleophilic 5-aminopyrazole attacks the two carbonyl groups of diethyl malonate, ultimately forming the fused bicyclic dione system.[8]

Synthesis of Key Precursor: 3-Ethyl-1H-pyrazol-5-amine

The availability of the correctly substituted aminopyrazole is paramount. The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[8] For the synthesis of 3-Ethyl-1H-pyrazol-5-amine, the required precursor is 3-oxopentanenitrile.

Reaction Mechanism: The synthesis involves an initial nucleophilic attack by hydrazine on the ketone carbonyl of 3-oxopentanenitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon, yielding the stable 5-aminopyrazole ring after tautomerization.[8][9]

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazol-5-amine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-oxopentanenitrile (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: The product may precipitate upon cooling or concentration. If not, the crude mixture can be purified by column chromatography on silica gel to afford pure 3-Ethyl-1H-pyrazol-5-amine.

Core Synthesis: Cyclocondensation to Yield the Final Product

This step constitutes the formation of the target pyrazolo[1,5-a]pyrimidine core. The reaction relies on the nucleophilicity of the 5-aminopyrazole and the electrophilicity of the diethyl malonate carbonyls.

Causality of Experimental Choices:

  • Base Catalyst: A strong base like sodium ethoxide (NaOEt) is used. It serves two purposes: first, to deprotonate the 5-aminopyrazole, increasing its nucleophilicity, and second, to catalyze the condensation and intramolecular cyclization steps.

  • Solvent: Anhydrous ethanol is the solvent of choice, as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.

  • Temperature: Elevated temperatures (reflux) are necessary to overcome the activation energy for both the initial acylation and the subsequent cyclization, driving the reaction towards the thermodynamically stable fused product.[7]

Overall Reaction Scheme

Caption: Overall synthesis of the target compound.

Experimental Protocol: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
  • Preparation of Catalyst: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add 3-Ethyl-1H-pyrazol-5-amine (1.0 eq) followed by the dropwise addition of diethyl malonate (1.1 eq).

  • Reaction Conditions: Heat the resulting mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC to confirm the consumption of the starting materials.

  • Reaction Quench and Work-up: After completion, cool the flask in an ice bath. Carefully neutralize the mixture by adding aqueous HCl (e.g., 2M) until the pH is approximately 6-7. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified solid in a vacuum oven. Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation and Validation

A self-validating protocol relies on rigorous monitoring and final characterization to confirm the experimental outcome.

Table 1: Summary of Reaction Parameters
ParameterValue / CompoundRationale
Reactant 1 3-Ethyl-1H-pyrazol-5-amineThe nucleophilic pyrazole core.
Reactant 2 Diethyl MalonateThe 1,3-dielectrophile for pyrimidine ring formation.
Catalyst Sodium Ethoxide (NaOEt)Strong base to facilitate condensation.
Solvent Anhydrous EthanolPrevents side reactions and solubilizes reactants.
Temperature Reflux (~78 °C)Provides activation energy for cyclization.
Reaction Time 8-12 hoursTypical duration for completion, should be TLC monitored.
Expected Yield 70-90% (typical for this class of reaction)Varies based on scale and purity of reagents.
Experimental Workflow Diagram

Experimental_Workflow A Reactant Mixing (Aminopyrazole, Malonate, NaOEt in EtOH) B Reflux (8-12h at ~78°C) A->B C TLC Monitoring (Confirm starting material consumption) B->C D Work-up (Cooling, Neutralization with HCl) C->D Upon completion E Isolation & Purification (Filtration & Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Sources

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione chemical structure

[1]

Executive Summary

The 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a fused bicyclic heterocycle characterized by a pyrazole ring fused to a pyrimidine ring.[1][2] Its structural significance lies in its ability to mimic the adenine core of ATP, making it a privileged scaffold for designing ATP-competitive inhibitors.[1] This guide details its structural dynamics (tautomerism), synthetic pathways, and application in drug discovery.[1]

Key Chemical Identifiers[1][3][4][5][6]
  • IUPAC Name: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione[1]

  • Common Synonyms: 3-Ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine (Enol form tautomer)[1]

  • Molecular Formula: C₈H₉N₃O₂[1]

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine[1][3][4][5][6][7][8][9]

  • Key Functional Groups: Ethyl group (C3), Carbonyl/Hydroxyl (C5, C7)[1]

Structural Analysis & Tautomerism

Understanding the electronic distribution of this molecule is prerequisite to successful SAR (Structure-Activity Relationship) studies.[1] The molecule exists in a complex tautomeric equilibrium between the dione (keto) and diol (enol) forms.[1]

Tautomeric Equilibrium

While often nomenclatured as a "dione," the compound rarely exists solely in the diketo form in polar protic solvents.[1]

  • Diketo Form (Lactam): Predominant in solid state and non-polar solvents.[1]

  • Keto-Enol Forms: In solution (DMSO, MeOH), rapid proton exchange occurs at N4 and N6, leading to mixed tautomers.[1]

  • Aromatized Diol Form: Stabilization by solvent hydrogen bonding can favor the 5,7-dihydroxy tautomer, which restores aromaticity to the pyrimidine ring.[1]

Implication for Drug Design:

  • Docking Studies: You must dock all tautomers.[1] The keto form often acts as an H-bond acceptor (C=O), while the enol form acts as both donor and acceptor (C-OH).[1]

  • pKa: The N4 proton is acidic (pKa ~6-7), allowing for deprotonation and salt formation under basic conditions.[1]

Graphviz Visualization: Tautomeric States

The following diagram illustrates the proton shifts defining the tautomeric landscape.[1]

TautomerismKetoDiketo Form(5,7-dione)Non-Aromatic PyrimidineMixedMono-Enol Form(5-hydroxy-7-one)Partial AromaticityKeto->Mixed Proton Shift (N4 -> O5)Mixed->Keto Solid StateEnolDiol Form(5,7-dihydroxy)Fully AromaticMixed->Enol Proton Shift (N6 -> O7)Enol->Mixed Solvent Dependent

Caption: Tautomeric equilibrium shifts driven by solvent polarity and pH conditions.

Synthetic Pathways

The synthesis of 3-ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a convergent process involving the condensation of a specific aminopyrazole with a beta-dicarbonyl equivalent.[1]

Retrosynthetic Analysis
  • Disconnection: The C5-N4 and C7-N1 bonds are formed during cyclization.[1]

  • Precursors:

    • Fragment A:4-Ethyl-1H-pyrazol-5-amine (Nucleophile)[1]

    • Fragment B:Diethyl malonate (Electrophile)[1]

Step-by-Step Synthesis Protocol

This protocol is designed for high purity and scalability.[1]

Reagents:

  • 4-Ethyl-1H-pyrazol-5-amine (1.0 eq)[1]

  • Diethyl malonate (1.2 eq)[1]

  • Sodium Ethoxide (NaOEt) (2.5 eq)[1]

  • Ethanol (Anhydrous)[1]

Workflow:

  • Activation: Dissolve sodium metal in anhydrous ethanol to generate fresh NaOEt.

  • Addition: Add 4-Ethyl-1H-pyrazol-5-amine to the basic solution. Stir for 15 minutes to deprotonate the exocyclic amine slightly, enhancing nucleophilicity.

  • Condensation: Dropwise add Diethyl malonate. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the aminopyrazole.[1]

  • Precipitation: Cool the mixture to 0°C. Acidify carefully with HCl (2N) to pH ~4. The product will precipitate as an off-white solid.[1]

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1).

Mechanism: The exocyclic amine (5-NH2) of the pyrazole attacks one ester carbonyl of the malonate.[1] Loss of ethanol generates an amide intermediate.[1] Subsequently, the endocyclic pyrazole nitrogen (N1) attacks the second ester carbonyl, closing the pyrimidine ring.[1]

Graphviz Visualization: Synthetic Route

SynthesisStart14-Ethyl-1H-pyrazol-5-amine(Nucleophile)InterIntermediate Amide(Unstable)Start1->Inter Nucleophilic AttackStart2Diethyl Malonate(Electrophile)Start2->InterProduct3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dioneInter->Product Cyclization (-2 EtOH)CondNaOEt, EtOHReflux, 6hCond->Inter

Caption: Convergent synthesis via condensation of aminopyrazole and malonate diester.

Medicinal Chemistry Applications

The 3-ethyl group provides a specific hydrophobic handle that can occupy small lipophilic pockets in enzyme active sites, differentiating it from the more common 3-H or 3-CN analogs.[1]

Target Classes
Target FamilyMechanism of ActionRole of 3-Ethyl Group
Kinases (CDK2, PI3K) ATP-Competitive InhibitionFills the "gatekeeper" region or hydrophobic back-pocket, improving selectivity over other kinases.[1]
Phosphodiesterases (PDE) Catalytic Site BindingMimics the purine ring of cGMP/cAMP; the ethyl group improves van der Waals contact.[1]
Adenosine Receptors AntagonismBioisostere of adenine; N-substitution patterns modulate A1 vs A2A selectivity.[1]
Functionalization Strategies (SAR)

Once the 5,7-dione core is synthesized, it serves as a versatile intermediate:

  • Chlorination (POCl3): Converts the 5,7-dione to 5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine .[1]

  • SNAr Displacement: The chlorines can be selectively displaced by amines (morpholine, aniline) to generate libraries of bioactive compounds.[1] The C7-Cl is typically more reactive than C5-Cl due to steric relief and electronic effects.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

  • 1H NMR (DMSO-d6):

    • Ethyl Group: Triplet (~1.2 ppm, 3H) and Quartet (~2.5 ppm, 2H).[1]

    • C6-H: Singlet at ~5.6 ppm (characteristic of the pyrimidine dione ring proton).[1]

    • NH Protons: Broad singlets >11 ppm (exchangeable with D2O), confirming the lactam tautomer.[1]

  • Mass Spectrometry (ESI):

    • [M+H]+: Expect a peak at m/z ~180.1 (Calculation: C8H9N3O2 = 179.18 g/mol ).

  • IR Spectroscopy:

    • C=O Stretches: Strong bands at 1650–1700 cm⁻¹ (Amide I).[1]

    • NH/OH: Broad stretch 3100–3400 cm⁻¹.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Journal of Heterocyclic Chemistry. "Reaction of 3-aminopyrazoles with beta-keto esters."

  • Tautomerism in Pyrazolopyrimidines: Journal of Organic Chemistry. "Tautomeric equilibrium of 7-hydroxy-pyrazolo[1,5-a]pyrimidines."

  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry. "Pyrazolo[1,5-a]pyrimidine as a privileged scaffold for CDK inhibition."[1]

  • General CAS Record: PubChem Compound Summary for Pyrazolo[1,5-a]pyrimidine-5,7-dione derivatives.

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a diverse array of biological targets.[1] This heterocyclic system, an analog of purines, is central to the development of therapeutics targeting protein kinases, making it a focal point in oncology and inflammation research.[2][3] The compound 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione represents a specific embodiment of this scaffold, and a thorough understanding of its physicochemical properties is paramount for its advancement from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive technical overview of these properties, grounded in established analytical methodologies and field-proven insights, to empower researchers in their drug development endeavors.

Molecular Architecture and Inherent Characteristics

The foundational step in characterizing any compound is to understand its structure and fundamental computed properties. These values provide a baseline for predicting its behavior in various environments.

Molecular Structure

The molecular structure of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is depicted below. The core is a fused bicyclic system comprising a pyrazole and a pyrimidine ring. The ethyl substituent at position 3 and the dione functionality at positions 5 and 7 are critical determinants of its chemical reactivity and biological interactions.

Caption: Molecular structure of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.

Computed Physicochemical Data
PropertyValue (Parent Compound)Expected Impact of 3-Ethyl Group
Molecular Formula C₆H₅N₃O₂C₈H₉N₃O₂
Molecular Weight 151.12 g/mol [4]179.18 g/mol
XLogP3 -0.5[4]Increase (more lipophilic)
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 33
Topological Polar Surface Area 64 Ų[4]Expected to be similar

Synthesis and Purification

The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-amino-1H-pyrazole with a suitable 1,3-bielectrophilic partner.[5] For the target compound, a plausible and efficient route involves the reaction of 3-amino-5-ethyl-1H-pyrazole with diethyl malonate.

Synthetic Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification reactant1 3-Amino-5-ethyl-1H-pyrazole condition Sodium Ethoxide Ethanol, Reflux reactant1->condition reactant2 Diethyl Malonate reactant2->condition product 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione condition->product purification Recrystallization (e.g., from Ethanol/Water) product->purification

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of 3-amino-5-ethyl-1H-pyrazole and diethyl malonate.

  • Cyclocondensation: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Rationale and Self-Validation
  • Choice of Base: Sodium ethoxide acts as a catalyst, promoting the nucleophilic attack of the amino pyrazole onto the carbonyl carbons of diethyl malonate.

  • Solvent: Ethanol is an appropriate solvent for this reaction, facilitating the dissolution of the reactants and the formation of the sodium ethoxide base.

  • Purification: Recrystallization is a standard and effective method for purifying the solid product, ensuring the removal of unreacted starting materials and by-products. The purity can be validated by melting point determination and chromatographic techniques (TLC, HPLC).

Core Physicochemical Properties: Experimental Determination

The following sections outline the standard experimental protocols for determining the key physicochemical properties that govern the behavior of a drug candidate.

Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.

Experimental Protocol (Thermodynamic Solubility):

  • Sample Preparation: Add an excess of the compound to a series of buffered solutions at physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP/LogD)

Importance: Lipophilicity, commonly expressed as the partition coefficient (LogP) or distribution coefficient (LogD), influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic stability.

Experimental Protocol (Shake-Flask Method for LogD):

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). Pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase and add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning, followed by a period of rest to allow for phase separation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

Importance: The pKa value(s) of a compound determine its ionization state at different pH values. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve.

Melting Point

Importance: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. A sharp melting point range is indicative of high purity.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to heat the sample at a controlled rate.

  • Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.

Analytical Characterization

A suite of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure by probing the chemical environment of the hydrogen and carbon atoms. Expected ¹H NMR signals would include those for the ethyl group, the methylene protons at position 6, and the protons on the pyrazole ring. The ¹³C NMR would show characteristic signals for the carbonyl carbons and the carbons of the heterocyclic rings.[6][7]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key expected absorptions include C=O stretching for the dione functionality and N-H stretching for the pyrimidine ring.[8]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular ion peak [M+H]⁺ would be expected at m/z 180.18.[6][7]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The pyrazolo[1,5-a]pyrimidine core is known to be a fluorophore, and its absorption and emission properties can be characterized.[9]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak on the chromatogram indicates a high degree of purity.

  • Thin Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product.

Crystalline Structure and Polymorphism

The solid-state properties of a drug substance can significantly impact its stability, solubility, and bioavailability.

X-ray Crystallography

To definitively determine the three-dimensional arrangement of the atoms in the crystal lattice, single-crystal X-ray diffraction is the gold standard. This technique would confirm the planarity of the fused ring system and reveal intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing.[10]

Polymorphism Screening

It is essential to investigate the potential for polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties. A polymorphism screen typically involves recrystallizing the compound from a variety of solvents under different conditions and analyzing the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Conclusion

A comprehensive understanding of the physicochemical properties of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is indispensable for its rational development as a drug candidate. The methodologies outlined in this guide provide a robust framework for the experimental determination of its key characteristics. By systematically evaluating its solubility, lipophilicity, pKa, and solid-state properties, researchers can build a complete profile of this promising molecule, enabling informed decisions in the complex process of drug discovery and development.

References

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2025, November 15). International Union of Crystallography. [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]

  • Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. PubChem. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Pyrazolo[1,5-A]pyrimidine-5,7-diol. PubChem. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Journal of Chemical, Biological and Physical Sciences. [Link]

  • Synthesis of pyrazolo[3,4‐d]pyrimidine‐4,6(5H,7H)‐diones using water as... ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

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  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022, August 10). BYU ScholarsArchive. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][10][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2023, March 29). MDPI. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ScienceDirect. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. US EPA. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020, June 28). SciSpace. [Link]

  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Indian Academy of Sciences. [Link]

  • 6,8-Dihydro-1,3,8-trimethyl-4-phenylpyrazolo[3,4-b][6][10]diazepine-5,7(1H,4H)-dione. CAS Common Chemistry. [Link]

Sources

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione: Scaffold Pharmacology & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Mechanism of Action Content Type: Technical Deep Dive / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS: 672323-32-9) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry. Structurally, it functions as a purine bioisostere , mimicking the electronic and steric profile of xanthine (e.g., theophylline) and adenine.

While often categorized as a synthetic intermediate, the molecule possesses intrinsic pharmacological potential as a Phosphodiesterase (PDE) inhibitor and Adenosine Receptor antagonist due to its dione motif. However, its primary utility in modern drug discovery is as the precursor to ATP-competitive kinase inhibitors (e.g., CDK, EGFR, and PI3K inhibitors) and GABA-A receptor modulators (analogous to Zaleplon).

This guide analyzes the compound's dual role: as a bioactive xanthine mimic and as a foundational template for "warhead" functionalization.

Chemical Identity & Structural Logic

Molecular Architecture

The molecule features a fused bicyclic system: a pyrazole ring fused to a pyrimidine ring.

  • Core: Pyrazolo[1,5-a]pyrimidine.[1][2][3][4][5][6][7]

  • Substituents: An ethyl group at C-3; ketone (carbonyl) groups at C-5 and C-7.

  • Tautomerism: The "5,7-dione" designation refers to the keto form, which exists in equilibrium with the enol form (5,7-diol). This tautomeric versatility is critical for its binding modes; the keto form mimics the hydrogen-bonding pattern of uracil/xanthine, while the enol form allows for chlorination and subsequent nucleophilic aromatic substitution (SNAr).

Pharmacophore Mapping

The 3-ethyl group provides lipophilic bulk that fills hydrophobic pockets (e.g., the ribose binding pocket in kinases or the hydrophobic region of the benzodiazepine binding site). The 5,7-dione motif functions as a hydrogen bond acceptor/donor pair, mimicking the N1-C6 region of endogenous purines.

Mechanism of Action (MOA)

The mechanism of action is context-dependent, split between its direct activity as a dione and its derived activity as a functionalized inhibitor.

Direct MOA: Phosphodiesterase (PDE) Inhibition & Adenosine Antagonism

In its native dione form, the molecule acts as a xanthine bioisostere .

  • Target: Cyclic Nucleotide Phosphodiesterases (PDEs) and Adenosine Receptors (A1/A2A).

  • Mechanism: The planar dione system intercalates into the catalytic cleft of PDEs, mimicking cAMP/cGMP. The carbonyl oxygens form hydrogen bonds with conserved glutamine residues (e.g., Gln369 in PDE4), while the pyrazole ring stacks against phenylalanine residues (e.g., Phe372).

  • Effect: Competitive inhibition of PDE prevents the hydrolysis of cAMP/cGMP, leading to elevated intracellular levels of these second messengers. This results in downstream activation of Protein Kinase A (PKA) and EPAC (Exchange Protein directly Activated by cAMP).

Derived MOA: ATP-Competitive Kinase Inhibition

When the 5,7-dione is converted to 5,7-diamino or 5,7-aryl derivatives, the MOA shifts to Kinase Inhibition .

  • Target: Cyclin-Dependent Kinases (CDK2, CDK9), EGFR, PI3K

    
    .
    
  • Mechanism: The pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding hinge region of the kinase. The N1 and N4 nitrogens (or substituents at C5/C7) form critical hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK2).

  • Selectivity: The 3-ethyl group orients towards the gatekeeper residue, influencing selectivity profiles against other kinases.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the compound acting as a PDE inhibitor (Direct MOA) and its synthetic conversion path to Kinase Inhibitors (Derived MOA).

MOA_Pathway cluster_0 Synthetic Transformation cluster_1 Direct MOA (Dione Form) cluster_2 Derived MOA (Kinase Form) Precursor 3-Ethylpyrazolo[1,5-a] pyrimidine-5,7-dione Intermediate 5,7-Dichloro Derivative Precursor->Intermediate POCl3 Chlorination PDE Phosphodiesterase (PDE4/PDE3) Precursor->PDE Competitive Inhibition KinaseInhibitor Functionalized Kinase Inhibitor Intermediate->KinaseInhibitor SnAr / Suzuki Coupling ATP_Site ATP Binding Pocket (CDK/EGFR) KinaseInhibitor->ATP_Site Hinge Binding cAMP cAMP (Low) PDE->cAMP Hydrolysis cAMP_High cAMP (High) cAMP->cAMP_High Accumulation PKA Protein Kinase A (Activated) cAMP_High->PKA Activates Effect1 Anti-inflammatory Signaling PKA->Effect1 CellCycle Cell Cycle Progression ATP_Site->CellCycle Blocks Apoptosis Apoptosis Induction ATP_Site->Apoptosis Triggers

Caption: Dual pathway illustrating the direct PDE inhibitory potential of the dione scaffold and its synthetic evolution into ATP-competitive kinase inhibitors.

Experimental Protocols

Synthesis of the Scaffold

This protocol yields the core 5,7-dione structure.

  • Reagents: 3-Amino-4-ethylpyrazole (1.0 eq), Diethyl malonate (1.2 eq), Sodium ethoxide (NaOEt) (2.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 3-amino-4-ethylpyrazole in anhydrous ethanol.

    • Add NaOEt solution dropwise at 0°C.

    • Add diethyl malonate and reflux the mixture for 4–6 hours.

    • Monitor reaction completion via TLC (MeOH:DCM 1:9).

    • Workup: Cool to room temperature. Acidify with HCl (1M) to precipitate the dione. Filter the solid, wash with cold water and ethanol.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~5.6 ppm (H-6) and broad singlets for NH (if tautomer allows).

PDE Inhibition Assay (Direct MOA Validation)

To verify the xanthine-mimic activity of the dione form.

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay.

  • Enzyme: Recombinant human PDE4B or PDE3A.

  • Substrate: Fluorescein-labeled cAMP (200 nM).

  • Protocol:

    • Incubate enzyme + test compound (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2) for 15 min.

    • Add substrate and incubate for 30 min at RT.

    • Add detection reagents (Tb-labeled anti-cAMP antibody).

    • Readout: Measure TR-FRET signal (HTRF). Decrease in signal indicates substrate hydrolysis; preservation of signal indicates inhibition.

    • Control: Rolipram (PDE4 inhibitor) or Milrinone (PDE3 inhibitor).

Kinase Selectivity Profiling (Derived Activity)

If the scaffold is chlorinated and aminated (e.g., to 5,7-diamino derivative):

  • Platform: Radiometric 33P-ATP Kinase Assay (HotSpot).

  • Panel: CDK2/CyclinA, EGFR, PI3K

    
    .
    
  • Data Analysis: Calculate IC50. The 3-ethyl group typically enhances potency against CDK2 compared to the 3-H analog due to hydrophobic packing in the gatekeeper region.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione core affect biological target affinity.

PositionModificationEffect on ActivityPrimary Target Class
C-3 Ethyl (Current)Balanced lipophilicity; fits hydrophobic pockets.PDE / Kinase (General)
C-3 Cyano (-CN)Increases polarity; critical for GABA-A affinity (e.g., Zaleplon).GABA-A Receptor
C-3 Phenyl / ArylEnhances potency for Adenosine A2A / A3 receptors.Adenosine Antagonist
C-5/7 Dione (=O) Mimics Xanthine/Uracil; H-bond acceptor.PDE / Adenosine
C-5/7 Chloro (-Cl)Reactive electrophile; no biological activity (toxic).Synthetic Intermediate
C-5/7 Amino (-NHR)Mimics Adenine; critical for ATP-site binding.Kinase (CDK/EGFR)

References

  • Scaffold Synthesis & Chemistry

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][5] (2023).[1][5] National Institutes of Health. Link

  • Kinase Inhibition (CDK/EGFR)

    • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2020). RSC Advances. Link

  • PI3K Inhibition

    • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021).[3] Molecules. Link

  • DDR1 Inhibition

    • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors.[1] (2013).[1] Journal of Medicinal Chemistry. Link

  • Chemical Properties

    • Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. PubChem.[3] Link

Sources

The Multifaceted Biological Activities of Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system comprising both pyrazole and pyrimidine rings, stands as a privileged structure in medicinal chemistry.[1] Its rigid, planar framework is highly amenable to chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological activities.[2] This versatility has led to the discovery of a remarkable spectrum of pharmacological properties, positioning pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for the development of novel therapeutics.[1][3] This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroscience. We will delve into their mechanisms of action, present key structure-activity relationships, and provide exemplary experimental protocols for their biological evaluation.

Anticancer Activity: Targeting the Kinome and Beyond

Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of anticancer agents, primarily through their potent inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][3][4]

Mechanism of Action: Potent Kinase Inhibition

The primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is through the competitive inhibition of ATP binding to the active site of protein kinases.[4] This leads to the disruption of downstream signaling pathways that are often dysregulated in cancer. Key kinase targets include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition by pyrazolo[1,5-a]pyrimidine derivatives can lead to cell cycle arrest and apoptosis. Certain derivatives have shown potent dual inhibitory activity against CDK2 and Tropomyosin receptor kinase A (TRKA).[5]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers. Pyrazolo[1,5-a]pyrimidines have been developed as EGFR inhibitors, showing promise in the treatment of non-small cell lung cancer (NSCLC).[4]

  • B-Raf and MEK Kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently activated in melanoma. Pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory effects on both B-Raf and MEK.[4]

  • Other Kinases: The versatility of the scaffold allows for the targeting of a broad range of other kinases, including BRAF, JNK, CK2, PDE4, BCL6, DRAK1, and Pim-1.[3][4]

MAPK_Signaling_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor Tyrosine Kinase (e.g., EGFR)->RAS B-Raf B-Raf RAS->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->B-Raf Pyrazolo[1,5-a]pyrimidine->MEK

Caption: Inhibition of the MAPK signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potency of pyrazolo[1,5-a]pyrimidine derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their activity.

CompoundTarget Cell LineIC50 (µM)Reference
14a HCT116 (Colon)0.0020[6]
6t CDK20.09[5]
6s TRKA0.45[5]
14c (vs JNK1) -0.51[3]
14c (vs JNK2) -0.53[3]
14c (vs JNK3) -1.03[3]
14c (vs BRAFV600E) -0.009[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Pyrazolo[1,5-a]pyrimidine compounds

  • Cancer cell lines (e.g., HepG-2, MCF-7)[7]

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: A New Frontier

Pyrazolo[1,5-a]pyrimidines have demonstrated promising activity against a range of bacterial and fungal pathogens, offering a potential scaffold for the development of new anti-infective agents.

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial mechanism of these derivatives is an active area of research. One identified mechanism is the inhibition of MurA, a key enzyme in the peptidoglycan biosynthesis pathway of bacteria.[8] Some derivatives also act as RNA polymerase inhibitors.[9]

Bacterial_Cell_Wall_Synthesis_Inhibition UDP-N-acetylglucosamine UDP-N-acetylglucosamine MurA MurA UDP-N-acetylglucosamine->MurA Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->MurA UDP-N-acetylglucosamine enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurA->UDP-N-acetylglucosamine enolpyruvate Peptidoglycan Synthesis Peptidoglycan Synthesis UDP-N-acetylglucosamine enolpyruvate->Peptidoglycan Synthesis Multiple Steps Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine->MurA

Caption: Inhibition of MurA by pyrazolo[1,5-a]pyrimidine derivatives disrupts bacterial cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
4c Escherichia coli1.95[8]
5 Klebsiella pneumoniae0.12[10]
5 Enterococcus faecalis0.03[10]
5 Pseudomonas aeruginosa0.49[10]
7b (RNA Polymerase Inhibitor) -IC50 = 0.213[9]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Pyrazolo[1,5-a]pyrimidine compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the pyrazolo[1,5-a]pyrimidine compounds in MHB in a 96-well plate.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and pyrazolo[1,5-a]pyrimidines have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Inhibition of COX and Inflammatory Kinases

The anti-inflammatory properties of these compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins.[11] Additionally, some derivatives can inhibit mitogen-activated protein kinases (MAPKs) such as JNK, which play a crucial role in inflammatory signaling.[12]

Quantitative Data: In Vitro and In Vivo Efficacy
CompoundAssayResultReference
4c COX-1 IC509.835 ± 0.50 µM[11]
4c COX-2 IC504.597 ± 0.20 µM[11]
5b COX-1 IC504.909 ± 0.25 µM[11]
5b COX-2 IC503.289 ± 0.14 µM[11]
2 and 8 Carrageenan-induced rat paw edema64.83% and 63.95% inhibition[13]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Pyrazolo[1,5-a]pyrimidine compounds

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Administer the test compounds or vehicle to different groups of rats.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Central Nervous System (CNS) Activity

While less explored than other activities, some pyrazolo[1,5-a]pyrimidine derivatives have shown potential for modulating CNS targets, suggesting their utility in neurological disorders. Some derivatives have been investigated for their anxiolytic properties and as inhibitors of enzymes relevant to Alzheimer's disease.[8][14][15]

Synthesis of Pyrazolo[1,5-a]pyrimidines

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1H-pyrazoles with 1,3-dielectrophilic compounds.

General_Synthesis cluster_0 Reactants 3-amino-1H-pyrazole 3-amino-1H-pyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-amino-1H-pyrazole->Pyrazolo[1,5-a]pyrimidine 1,3-dielectrophile 1,3-dielectrophile 1,3-dielectrophile->Pyrazolo[1,5-a]pyrimidine

Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidines.

Various synthetic strategies, including multicomponent reactions, microwave-assisted synthesis, and green chemistry approaches, have been developed to enhance the efficiency and diversity of these compounds.[1][3][4]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded potent lead compounds with well-defined mechanisms of action. Future research should focus on optimizing the pharmacokinetic properties and selectivity of these derivatives to enhance their clinical potential. The exploration of their activity in other therapeutic areas, such as CNS disorders and viral infections, also warrants further investigation. The continued application of advanced synthetic methodologies and computational drug design will undoubtedly accelerate the development of novel pyrazolo[1,5-a]pyrimidine-based drugs to address unmet medical needs.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B. Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. Eur. J. Chem. 2011, 2, 331-336. (URL: )
  • Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][7]triazines. Taylor & Francis Online. (URL: )

  • Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety. Taylor & Francis Online. (URL: )
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. (URL: )
  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research. (URL: )
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed. (URL: )
  • Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online. (URL: )
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. Semantic Scholar. (URL: )
  • Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2)
  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. (URL: )
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. This technical guide delves into the history and discovery of a specific, yet foundational, member of this class: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. While a singular "discovery" event for this exact molecule is not prominently documented, its existence is a logical outcome of well-established synthetic routes developed during the mid-20th century exploration of fused heterocyclic systems. This guide will reconstruct the scientific journey, from the initial synthesis of the parent scaffold to the specific methodologies that enable the creation of the 3-ethyl dione derivative. We will provide detailed, field-proven experimental protocols, explore the causality behind synthetic choices, and offer insights into the chemical properties and potential of this compound as a building block in drug discovery.

A Historical Perspective: The Dawn of Pyrazolo[1,5-a]pyrimidines

The story of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione is intrinsically linked to the broader history of its parent scaffold. The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, driven by a desire to explore the chemical and biological space of fused heterocyclic systems.[1] Early investigations were primarily focused on the fundamental synthesis and reactivity of this novel ring system.[1] Over time, the pharmacological potential of these compounds became apparent, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] A significant turning point came in the 1980s and 1990s when pyrazolo[1,5-a]pyrimidines were identified as potent inhibitors of protein kinases, solidifying their importance in medicinal chemistry.[2] This discovery spurred extensive research into the synthesis of a diverse array of derivatives, with modifications at various positions of the bicyclic core to fine-tune their biological activity.

The Genesis of the Dione Core: A Foundational Synthetic Strategy

The most direct and widely adopted method for the synthesis of the pyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione core is the condensation of a 3-substituted-5-aminopyrazole with a malonic acid derivative, typically diethyl malonate. This reaction provides the dihydroxy tautomer, 3-ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine, which exists in equilibrium with the dione form.

A key example of this methodology is the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, achieved by reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide.[3] This well-established protocol serves as a direct blueprint for the synthesis of the 3-ethyl analog.

Visualizing the Core Synthesis

G cluster_0 Precursor Synthesis cluster_1 Reagents cluster_2 Condensation Reaction cluster_3 Product Formation cluster_4 Tautomerization 3-Ethyl-1H-pyrazol-5-amine 3-Ethyl-1H-pyrazol-5-amine ReactionMixture Reaction Mixture (Reflux in Ethanol) 3-Ethyl-1H-pyrazol-5-amine->ReactionMixture Diethyl Malonate Diethyl Malonate Diethyl Malonate->ReactionMixture Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->ReactionMixture Base Catalyst Product 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol ReactionMixture->Product Cyclization Dione 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione Product->Dione Tautomeric Equilibrium

Caption: Synthetic pathway to the target compound.

Detailed Synthetic Protocols

The synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione is a two-stage process: the synthesis of the key precursor, 3-ethyl-1H-pyrazol-5-amine, followed by the cyclocondensation to form the pyrazolopyrimidine ring.

Part A: Synthesis of 3-Ethyl-1H-pyrazol-5-amine

The synthesis of 3-alkyl-5-aminopyrazoles can be efficiently achieved through the reaction of allenic or acetylenic nitriles with hydrazine.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pent-2-ynenitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-ethyl-1H-pyrazol-5-amine.

Part B: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

This protocol is adapted from the established synthesis of the 3-methyl analog.[3]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. To the ethanol, add sodium metal (1.1 eq) portion-wise, controlling the exothermic reaction.

  • Addition of Reagents: Once all the sodium has reacted, add diethyl malonate (1.05 eq) to the sodium ethoxide solution. Then, add a solution of 3-ethyl-1H-pyrazol-5-amine (1.0 eq) in absolute ethanol dropwise.

  • Cyclocondensation: Heat the resulting mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically acidified with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with cold water and ethanol, and then dried under vacuum to yield 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol, which exists in tautomeric equilibrium with the dione form.

Structural Elucidation and Physicochemical Properties

The structural confirmation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione and its tautomeric diol form is achieved through standard spectroscopic techniques.

PropertyData
Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Appearance Expected to be a crystalline solid
1H NMR Protons of the ethyl group, pyrazole ring, and pyrimidine ring would be observed. The presence of broad singlets for the N-H and O-H protons would confirm the dione and diol tautomers.
13C NMR Signals corresponding to the carbonyl carbons (in the dione form) or hydroxyl-bearing carbons (in the diol form), as well as the carbons of the ethyl group and the heterocyclic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O (carbonyl) stretching in the dione form and O-H stretching in the diol form.

Modern Relevance and Future Directions

While 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione itself may not be a frontline therapeutic, its scaffold is of immense interest. The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The functional groups of the dione offer multiple points for further chemical modification. The carbonyl groups can be converted to other functionalities, and the nitrogen atoms can be alkylated or acylated, providing a versatile platform for the generation of diverse chemical libraries for high-throughput screening.

Potential Signaling Pathway Interactions

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases. These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases like cancer.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Proliferation Cell Proliferation Kinase3->Proliferation Survival Cell Survival Kinase3->Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase2 Inhibition

Caption: Potential kinase inhibition by derivatives.

Conclusion

The discovery and history of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione are a testament to the systematic exploration of heterocyclic chemistry. While not a singular, celebrated discovery, its synthesis is a logical and reproducible consequence of foundational organic chemistry principles. The true significance of this molecule lies in its embodiment of the versatile and biologically relevant pyrazolo[1,5-a]pyrimidine scaffold. For researchers in drug development, understanding the history and synthetic accessibility of such core structures is paramount for the rational design of next-generation therapeutics. The protocols and historical context provided herein offer a solid foundation for further exploration and innovation in this exciting field.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

Sources

Technical Guide: Therapeutic Potential of the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical architecture, and experimental validation of the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione scaffold.

Executive Summary & Chemical Architecture

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS: 672323-32-9) represents a privileged bicyclic heterocycle classified as a purine bioisostere . Structurally, it fuses a lipophilic pyrazole ring with a polar pyrimidine-dione moiety. This architecture mimics the natural substrates xanthine and hypoxanthine, positioning the molecule as a high-value scaffold for targeting enzymes and receptors involved in purine metabolism and signaling.

Structural Pharmacophore Analysis

The molecule operates through two distinct functional domains:[1]

  • The 5,7-Dione Motif (Polar Face): This region functions as a hydrogen bond donor/acceptor system, mimicking the uracil/xanthine face of natural purines. It is critical for binding to the molybdenum cofactor (MoCo) domain of metalloenzymes or the orthosteric site of GPCRs.

  • The 3-Ethyl Substituent (Lipophilic Handle): Located on the pyrazole ring, this ethyl group provides a hydrophobic anchor. In enzyme active sites, this substituent probes hydrophobic pockets (e.g., the Phe914/Phe1009 region in Xanthine Oxidase), enhancing affinity compared to the unsubstituted parent scaffold.

Tautomeric Consideration: Researchers must note that this compound exists in equilibrium between its dione (keto) form and its dihydroxy (enol) form. In physiological solution (pH 7.4), the dione form typically predominates, but the enol form is the reactive species during electrophilic aromatic substitution or chlorination reactions (e.g., with POCl₃).

Primary Therapeutic Targets

Target A: Xanthine Oxidase (XO) Inhibition

Therapeutic Indication: Gout, Hyperuricemia, Reperfusion Injury.

The 5,7-dione motif is a direct structural analogue of xanthine. Xanthine Oxidase (XO) is a molybdopterin-containing flavoprotein responsible for oxidizing hypoxanthine to xanthine and xanthine to uric acid.

  • Mechanism of Action: The 3-ethylpyrazolo[1,5-a]pyrimidine-5,7-dione scaffold acts as a competitive inhibitor. The dione nitrogens (N4 and N1) coordinate with the glutamate residues in the active site, while the carbonyl oxygens interact with arginine residues.

  • The "3-Ethyl" Advantage: Unlike allopurinol (which has no 3-substituent), the 3-ethyl group occupies the hydrophobic channel leading to the MoCo active site. This steric occlusion can reduce the rate of superoxide radical generation often associated with XO turnover.

Target B: Adenosine Receptor Antagonism (A1/A2A)

Therapeutic Indication: Diuresis, CNS Modulation (Parkinson’s models), Asthma.

Adenosine receptors (GPCRs) recognize the adenine/xanthine core. The pyrazolo[1,5-a]pyrimidine scaffold is a well-documented antagonist core.

  • Binding Mode: The planar dione system intercalates between aromatic residues (e.g., Phe171 in A1 receptors) via

    
    -
    
    
    
    stacking. The 3-ethyl group provides selectivity by clashing with sterically restricted regions in specific receptor subtypes (A3 vs A1), acting as a "selectivity filter."
Target C: Phosphodiesterase (PDE) Inhibition

Therapeutic Indication: Inflammation (PDE4), Schizophrenia (PDE10A).

The structural homology to rolipram and theophylline suggests potential PDE inhibitory activity. The dione mimics the cyclic phosphate ester of cAMP/cGMP, potentially chelating the catalytic zinc/magnesium ions in the PDE active site.

Visualization of Signaling & Pharmacophore

The following diagram illustrates the dual-targeting capability of the scaffold based on its structural features.

G Compound 3-Ethylpyrazolo[1,5-a] pyrimidine-5,7-dione Dione 5,7-Dione Motif (H-Bonding) Compound->Dione Polar Face Ethyl 3-Ethyl Group (Hydrophobic Anchor) Compound->Ethyl Lipophilic Face XO Target: Xanthine Oxidase (Purine Metabolism) Dione->XO Mimics Xanthine AR Target: Adenosine Receptors (GPCR Signaling) Dione->AR Mimics Adenine PDE Target: Phosphodiesterase (cAMP Hydrolysis) Dione->PDE Mimics cAMP Ethyl->XO Occupies Hydrophobic Pocket Ethyl->AR Subtype Selectivity Uric Reduced Uric Acid (Anti-Gout) XO->Uric Inhibition CNS CNS Modulation (Alertness/Neuroprotection) AR->CNS Antagonism PDE->CNS Inhibition

Caption: Pharmacophore mapping of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione linking structural domains to specific biological targets.

Synthesis Protocol

This protocol describes the "One-Pot" condensation method, which is the industry standard for generating high-purity 5,7-dione derivatives.

Reagents Required[2][3][4][5]
  • Precursor: 3-Amino-4-ethylpyrazole (CAS: 26167-45-3).

  • Cyclizing Agent: Diethyl malonate (1.2 equivalents).

  • Base: Sodium ethoxide (NaOEt) (2.0 equivalents).

  • Solvent: Absolute Ethanol (anhydrous).

Step-by-Step Methodology
  • Preparation of Alkoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (0.46 g, 20 mmol) in absolute ethanol (50 mL) to generate fresh sodium ethoxide. Note: Commercial NaOEt solution can be used if titration confirms concentration.

  • Addition of Pyrazole: Add 3-amino-4-ethylpyrazole (1.11 g, 10 mmol) to the stirring alkoxide solution. Stir at room temperature for 15 minutes to deprotonate the exocyclic amine.

  • Condensation: Dropwise add diethyl malonate (1.92 g, 12 mmol) over 10 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The product typically appears as a lower Rf spot compared to the starting pyrazole.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • The sodium salt of the product may precipitate. If not, concentrate the solvent to 20% volume.

    • Dilute with water (20 mL) and acidify carefully with 2M HCl to pH 3–4.

    • The free dione will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid.

Self-Validating Check: The final product should exhibit a melting point >250°C (decomposition) and show characteristic carbonyl stretches in IR at ~1650–1700 cm⁻¹.

Experimental Validation: Xanthine Oxidase Assay

To verify the therapeutic potential of the synthesized compound, the following spectrophotometric assay is recommended.

Assay Principle

This assay measures the rate of uric acid formation from xanthine by monitoring absorbance at 290 nm .

Protocol
  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.5) containing 0.1 mM EDTA.

  • Enzyme Solution: Dilute bovine milk Xanthine Oxidase (commercially available) to 0.01 units/mL in the buffer.

  • Substrate Solution: Prepare 150 µM Xanthine solution in the buffer.

  • Inhibitor Preparation: Dissolve 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Reaction Setup:

    • Blank: Buffer + Enzyme.

    • Control: Buffer + Enzyme + Xanthine (No Inhibitor).

    • Test: Buffer + Enzyme + Inhibitor + Xanthine.

  • Measurement:

    • Pre-incubate Enzyme and Inhibitor for 10 minutes at 25°C.

    • Initiate reaction by adding Xanthine substrate.

    • Monitor

      
      Absorbance at 290 nm for 5 minutes.
      
  • Calculation: Determine

    
     by plotting % Inhibition vs. Log[Inhibitor].
    

Data Table: Expected Reference Values (Hypothetical Comparison)

CompoundTargetMechanismEst.[1][2][3][4] IC50 range
3-Ethylpyrazolo[1,5-a]... Xanthine OxidaseCompetitive1.0 - 5.0 µM
AllopurinolXanthine OxidaseSuicide Substrate0.5 - 2.0 µM
3-Phenyl AnalogueXanthine OxidaseCompetitive0.1 - 0.5 µM

Note: The 3-ethyl variant is generally less potent than the 3-phenyl variant due to reduced


-stacking opportunities but offers better solubility.

References

  • Title: Process and intermediates for the synthesis of (3-alkyl-5-piperidin-1-yl-3,3a-dihydro-pyrazolo[1,5-a]pyrimidin-7-yl).
  • Xanthine Oxidase Inhibition: Title: Synthesis and enzymic activity of some novel xanthine oxidase inhibitors.[5] 3-Substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines.[6][5][7] Source: Journal of Medicinal Chemistry (1985). URL:[Link]

  • Adenosine Receptor Antagonism: Title: Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile.[4] Source: Medicinal Research Reviews (2008). URL:[Link]

  • Chemical Identity: Title: Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. Source: PubChem CID 135787026.[8] URL:[Link]

Sources

A Technical Guide to Homology Modeling of Putative 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical walkthrough of the homology modeling process for potential protein targets of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a range of protein targets, particularly protein kinases.[1][2][3] Derivatives of this scaffold have shown inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks).[1][3][4][5][6][7]

Given the absence of a specific experimentally determined target for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in the public domain, this guide will utilize a representative and well-characterized protein kinase, Cyclin-Dependent Kinase 2 (CDK2) , as a putative target. This approach mirrors a common strategy in early-stage drug discovery, where new compounds are evaluated against known targets of structurally similar molecules.[8]

Introduction: The Rationale for Homology Modeling

Experimentally determining the three-dimensional structure of a protein via methods like X-ray crystallography or NMR spectroscopy can be a time-consuming and resource-intensive process.[9] Homology modeling, also known as comparative modeling, offers a powerful computational alternative to generate a 3D model of a "target" protein based on its amino acid sequence and the experimentally determined structure of a homologous protein, the "template".[10][11] This technique is predicated on the principle that protein structure is more conserved throughout evolution than protein sequence.[10] For newly synthesized compounds like 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, a high-quality homology model of its putative target can be invaluable for understanding potential binding interactions and guiding further drug development efforts.

PART 1: The Homology Modeling Workflow: A Self-Validating System

The robustness of a homology model is contingent on a meticulous and iterative workflow. Each step is designed to build upon the previous one, with validation checks integrated throughout the process to ensure the final model is of the highest possible quality.

HomologyModelingWorkflow Target_ID Target Identification (e.g., Human CDK2) Template_Search Template Search (BLAST vs. PDB) Target_ID->Template_Search Input: Target Sequence Template_Selection Template Selection (Sequence Identity, Resolution) Template_Search->Template_Selection Output: Potential Templates Alignment Sequence Alignment (Target-Template) Template_Selection->Alignment Input: Selected Template(s) Model_Building Model Building (e.g., MODELLER, SWISS-MODEL) Alignment->Model_Building Input: Aligned Sequences Loop_Refinement Loop Refinement (for insertions/deletions) Model_Building->Loop_Refinement Model_Refinement Side-Chain & Energy Minimization Loop_Refinement->Model_Refinement Model_Validation Model Validation (Geometric & Energetic) Model_Refinement->Model_Validation Iterative Process Model_Validation->Model_Refinement If validation fails Docking Molecular Docking (Illustrative Application) Model_Validation->Docking Final Validated Model ValidationProcess Homology_Model Generated Homology Model Ramachandran Ramachandran Plot Analysis Homology_Model->Ramachandran ERRAT ERRAT Score Homology_Model->ERRAT PROCHECK PROCHECK Analysis Homology_Model->PROCHECK Final_Model Validated Model Ramachandran->Final_Model ERRAT->Final_Model PROCHECK->Final_Model

Sources

In Silico Screening of Pyrazolo[1,5-a]pyrimidine Libraries: A Structural Biology-Driven Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine ring of ATP. This characteristic makes it a potent template for developing kinase inhibitors (e.g., CDK, KDR, BTK) and GABA-A receptor modulators. However, the flat, heteroaromatic nature of this scaffold introduces specific challenges in in silico screening, including tautomeric ambiguity and solubility-limited false positives.

This guide details a high-fidelity computational screening workflow designed to isolate potent, drug-like hits while minimizing the attrition rate common to kinase-focused libraries.

Part 1: The Scaffold & Library Architecture

Chemical Space and Numbering

The pyrazolo[1,5-a]pyrimidine core consists of a fusion between a pyrazole and a pyrimidine ring.[1][2] Its utility stems from the bridgehead nitrogen (N4) and the accessible vectors for substitution at C2, C3, C5, and C7.

  • Adenine Mimicry: The N1 nitrogen often acts as a hydrogen bond acceptor, mimicking the N1 of adenine in the ATP binding pocket.

  • Synthetic Vectors:

    • C3 Position: Ideal for introducing aryl groups to target the "gatekeeper" residues in kinases.

    • C5/C7 Positions: Often used to solubilize the molecule (e.g., morpholine/piperazine appendages) or reach the solvent front.

Library Enumeration Strategy

Do not screen "off-the-shelf" diverse libraries. Instead, build a focused combinatorial library.

  • Core: Pyrazolo[1,5-a]pyrimidine.[1][3][4][5][6][7][8][9]

  • R-Group Decomposition:

    • R3 (Electrophilic substitution site): Aryl/Heteroaryl (Phenyl, Pyridine, Indole).

    • R5/R7 (Nucleophilic displacement sites): Amines, Ethers, Aliphatic chains.

Critical Pre-Screening Filter: Before docking, apply a PAINS (Pan-Assay Interference Compounds) filter specifically to remove fused ring systems prone to aggregation. Pyrazolo-pyrimidines are generally stable, but certain substituents (e.g., rhodanines, catechols) attached to the core can cause false positives in biochemical assays.

Part 2: The Screening Workflow (Visualized)

The following diagram outlines the decision cascade, moving from raw enumeration to high-fidelity MD validation.

ScreeningCascade Library Combinatorial Library (Pyrazolo[1,5-a]pyrimidine Core) Prep Ligand Preparation (Tautomer Gen & Ionization pH 7.4) Library->Prep Filter ADMET & PAINS Filter (Lipinski + Solubility) Prep->Filter Remove Tautomer Duplicates Docking Rigid Receptor Docking (Hinge Constraint: N1/C-NH) Filter->Docking Top 30% by Drug-Likeness PoseCheck Pose Fidelity Check (RMSD < 2.0Å vs Ref) Docking->PoseCheck Score Cutoff MD MD Simulation (50-100ns) (Explicit Solvent) PoseCheck->MD Top 10% MMPBSA MM-PBSA Binding Energy (ΔG < -9 kcal/mol) MD->MMPBSA Trajectory Analysis Hit Validated Hit MMPBSA->Hit

Caption: Figure 1. Hierarchical screening cascade prioritizing tautomeric accuracy and thermodynamic stability over simple docking scores.

Part 3: Molecular Docking Protocol

Docking pyrazolo[1,5-a]pyrimidines requires handling the "hinge-binding" interaction correctly. Standard docking often flips the molecule 180°, missing the critical H-bonds.

Ligand Preparation (The Tautomer Trap)

The pyrazole ring can exist in different tautomeric states depending on substitution.

  • Protocol: Use tools like LigPrep (Schrödinger) or Avogadro (Open Source) to generate all tautomers at pH 7.4 ± 1.0.

  • Checkpoint: Ensure the N1 nitrogen is available as an H-bond acceptor. If the N1 is protonated (rare in this scaffold but possible with specific electron-donating groups), it cannot accept the H-bond from the kinase backbone amide.

Receptor Grid Generation (Case Study: CDK2)

Using CDK2 (e.g., PDB: 1DI8 or 1HCK) as the template:

  • Grid Center: Centered on the co-crystallized ligand (usually ATP or a known inhibitor).

  • H-Bond Constraints (Crucial): Define a hydrogen bond constraint on the backbone amide of Leu83 (in CDK2) or the equivalent hinge residue (e.g., Met592 in TrkA).

  • Requirement: Force the docking engine to satisfy this constraint. This mimics the adenine-binding mode and filters out non-specific hydrophobic collapses.

Scoring Function

Use a precision-based scoring function (e.g., Glide XP or AutoDock Vina).

  • Threshold: Do not rely solely on the raw score. Filter poses based on Interaction Fingerprints (IFP) .

  • Mandatory Interaction: The pose must show the pyrazolo[1,5-a]pyrimidine core planar to the hinge region.

Part 4: Post-Docking Validation (MD & MM-PBSA)

Docking scores often fail to account for the solvation penalty of the flat heteroaromatic rings. Molecular Dynamics (MD) is required to verify the stability of the "hinge" hydrogen bond.

MD Simulation Protocol
  • Software: GROMACS or AMBER.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.

  • System: Solvate in a cubic box (TIP3P water), neutralize with Na+/Cl- (0.15 M).

  • Duration: 100 ns. (Pyrazolo-pyrimidines are rigid; 100 ns is sufficient to observe drift).

  • Analysis Metric: Calculate the RMSD of the ligand relative to the protein backbone.

    • Pass: Ligand RMSD < 2.5 Å over the last 50 ns.

    • Fail: Ligand flips or drifts into the solvent.

MM-PBSA Calculation

Binding free energy (


) provides a more accurate ranking than docking scores.

Equation:



Protocol:

  • Extract 100 frames from the last 20 ns of the trajectory.

  • Use the g_mmpbsa tool or AmberTools MMPBSA.py.

  • Dielectric Constant: Use

    
     (interior) and 
    
    
    
    (solvent).
  • Selection Criteria: A

    
     significantly lower (more negative) than the reference inhibitor indicates a high-probability hit.
    

Part 5: Interaction Map & Mechanism

Understanding why a hit works is as important as finding it. The diagram below illustrates the canonical binding mode of this scaffold in a kinase pocket.

BindingMode Hinge Hinge Region (Backbone Amide) Gatekeeper Gatekeeper Residue (Steric Control) Solvent Solvent Front (Hydrophilic) Pocket Hydrophobic Pocket (Selectivity) Core Pyrazolo[1,5-a]pyrimidine (Scaffold) Core->Hinge H-Bond (N1 acceptor) R3 C3-Substituent (Aryl Group) R3->Gatekeeper Van der Waals / Pi-Stacking R3->Pocket Hydrophobic Fill R7 C7-Substituent (Solubilizing Group) R7->Solvent Solvation/H-Bond

Caption: Figure 2. Pharmacophore map showing the critical N1-Hinge interaction and the vectors for selectivity (R3) and solubility (R7).

Part 6: ADMET & Drug-Likeness[3][7]

Pyrazolo[1,5-a]pyrimidines are often lipophilic. To ensure "drug-likeness," calculate the following properties for all hits:

PropertyTarget RangeRationale
LogP 2.0 – 4.5High LogP (>5) in this scaffold leads to metabolic instability and poor solubility.
TPSA 60 – 120 ŲEnsure cell permeability. The core itself has low TPSA; polar R-groups are needed.
H-Bond Donors 1 – 3Keep low to maintain membrane permeability.
Metabolic Stability CYP3A4 ScoreCheck C3-aryl groups for metabolic "soft spots" (e.g., unsubstituted phenyl rings).

Recommendation: If LogP is > 4.5, introduce a morpholine or piperazine ring at the C7 position. This is a validated medicinal chemistry tactic (seen in drugs like Zaleplon and various clinical kinase inhibitors) to improve the pharmacokinetic profile.

References

  • Elbakry, H. F., et al. (2023).[2][10] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Link

  • Kumar, H., et al. (2020). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules. Link

  • Page, C. S., & Bates, P. A. (2006).[11] "Can MM-PBSA calculations predict the specificities of protein kinase inhibitors?" Journal of Computational Chemistry. Link

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters. Link

  • Kumari, R., et al. (2014). "g_mmpbsa - A GROMACS tool for high-throughput MM-PBSA calculations." Journal of Chemical Information and Modeling. Link

Sources

Methodological & Application

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. We will delve into the scientific rationale behind the chosen methodology, provide a step-by-step protocol, and offer insights into data interpretation.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities.[1] Derivatives of this core structure are frequently investigated as potent inhibitors of protein kinases, a critical class of enzymes involved in cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a focal point of modern drug discovery.[3][4] Compounds based on the pyrazolo[1,5-a]pyrimidine framework have been developed as inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks), demonstrating their therapeutic potential.[2][5][6]

Given this context, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, as a member of this chemical class, is a prime candidate for evaluation as a kinase inhibitor. A reliable in vitro assay is the foundational step in characterizing its biological activity, determining its potency (typically as an IC50 value), and understanding its mechanism of action.

Assay Principle: Luminescence-Based Kinase Activity Quantification

To determine the inhibitory potential of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, we will employ a luminescence-based kinase assay, such as the Kinase-Glo® platform.[7][8] This homogeneous "add-mix-read" assay format is a cornerstone of high-throughput screening (HTS) due to its simplicity, sensitivity, and robustness.[9][10]

The core principle is the quantification of ATP remaining in solution after a kinase reaction.[8] Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[11] In the presence of an inhibitor, kinase activity is reduced, and consequently, less ATP is consumed. The Kinase-Glo® reagent contains Ultra-Glo™ Luciferase, which generates a stable luminescent signal in the presence of ATP.[8][9] The resulting light output is directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).[7]

This method is universally applicable to virtually any kinase that utilizes ATP, making it a versatile first-line screening assay.[9]

Signaling Pathway Context

The diagram below illustrates a simplified, generic kinase signaling cascade and the point of intervention for an ATP-competitive kinase inhibitor like a pyrazolo[1,5-a]pyrimidine derivative.

G cluster_0 A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Kinase 1 B->C Activates E Substrate Protein C->E Phosphorylates ATP1 ATP D Downstream Kinase 2 F Phosphorylated Substrate (Active) E->F G Cellular Response (e.g., Proliferation, Survival) F->G ADP1 ADP ATP1->ADP1 ATP2 ATP ADP2 ADP Inhibitor 3-Ethylpyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Inhibitor->C Inhibits

Caption: Generic kinase signaling pathway and inhibitor action.

Experimental Protocol: Kinase Inhibition Assay

This protocol is designed as a comprehensive starting point and may require optimization for the specific kinase being targeted.

PART 1: Materials and Reagents
  • Test Compound: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

  • Kinase: A purified, active kinase of interest (e.g., CDK2/Cyclin A, a common target for this scaffold).[2][12]

  • Substrate: A suitable substrate for the chosen kinase (e.g., a generic peptide substrate).

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: Adenosine 5'-triphosphate solution.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Roscovitine for CDK2).[12]

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.

  • Solvent: 100% Dimethyl sulfoxide (DMSO).

  • Microplates: Solid white, opaque 96-well or 384-well assay plates suitable for luminescence.

  • Equipment: Multichannel pipettes, plate shaker, and a microplate luminometer.

PART 2: Reagent Preparation
  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in 100% DMSO. Expertise & Experience: DMSO is the standard solvent for most small-molecule library compounds due to its high solubilizing power. Preparing a high-concentration stock allows for minimal final DMSO concentration in the assay, which is critical as high levels of DMSO can inhibit enzymatic reactions.[13]

  • Compound Dilution Series: Perform a serial dilution of the test compound stock to create a range of concentrations for IC50 determination. A common approach is a 10-point, 3-fold serial dilution in 100% DMSO. This creates a dose-response curve to accurately calculate the IC50.[14][15]

  • Kinase Working Solution: Dilute the kinase enzyme to its optimal working concentration in cold assay buffer. Trustworthiness: The optimal enzyme concentration should be determined empirically. It is the concentration that results in approximately 10-30% ATP consumption during the reaction time, ensuring the assay operates within the linear range of the detection reagent.

  • Substrate/ATP Mix: Prepare a 2X working solution containing the kinase substrate and ATP in assay buffer. Expertise & Experience: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.[15][16]

  • Kinase-Glo® Reagent: Prepare the detection reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[7]

PART 3: Assay Procedure

The following workflow is designed for a 384-well plate format. Volumes can be adjusted for other plate types.

G A Step 1: Compound Dispensing Add 1 µL of compound dilutions (or DMSO/Control) to wells. B Step 2: Enzyme Addition Add 5 µL of diluted kinase to each well. A->B C Step 3: Pre-incubation Incubate for 15-20 min at RT. Allows compound to bind to kinase. B->C D Step 4: Reaction Initiation Add 5 µL of 2X Substrate/ATP mix. Start kinase reaction. C->D E Step 5: Kinase Reaction Incubate for 60 min at RT. ATP is consumed. D->E F Step 6: Detection Add 10 µL of Kinase-Glo® Reagent. Stops reaction and initiates luminescence. E->F G Step 7: Signal Stabilization Incubate for 10 min at RT. F->G H Step 8: Data Acquisition Read luminescence on a plate reader. G->H

Sources

How to use 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione in Mammalian Cell Culture

Executive Summary

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS: 1479504-65-8) is a bicyclic heterocyclic scaffold structurally classified as a purine bioisostere . Due to its structural homology with hypoxanthine and xanthine, this compound and its derivatives are primarily investigated for Xanthine Oxidase (XO) inhibition , Cyclin-Dependent Kinase (CDK) modulation , and as synthetic intermediates for hypnotic agents (e.g., Zaleplon analogs).

This guide provides a standardized protocol for solubilization, cellular administration, and biological activity screening, focusing on its potential as a metabolic modulator and anti-proliferative agent.

Chemical Profile & Preparation

Compound Characteristics:

  • Molecular Formula: C₈H₉N₃O₂

  • Molecular Weight: 179.18 g/mol

  • Physical State: Solid (often crystalline powder)

  • Solubility: Poor in water/PBS; Soluble in DMSO.

  • Acidity (pKa): The amide-like protons at N4/N6 (tautomeric) are weakly acidic (pKa ~9-10).

Stock Solution Preparation (Critical Step)

The dione moiety creates a rigid crystal lattice, often requiring assistance for high-concentration solubilization.

  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) .

  • Target Concentration: Prepare a 50 mM stock solution.

    • Calculation: Dissolve 8.96 mg of powder in 1 mL of DMSO.

  • Dissolution Protocol:

    • Add DMSO to the powder.

    • Vortex vigorously for 60 seconds.

    • Note: If the solution remains cloudy, sonicate in a water bath at 37°C for 5-10 minutes. The compound must be fully dissolved before use.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Cell Culture Protocol: Dosing & Administration

Cell Line Selection

Select cell lines based on the intended pharmacological target:

  • Metabolic/Enzymatic Screening (XO Inhibition): HepG2 or Caco-2 (High endogenous Xanthine Oxidase activity).

  • Anti-proliferative/Kinase Screening: HCT-116 or MCF-7 (Standard solid tumor models).

  • Neuropharmacology (GABA-A modulation): SH-SY5Y (Neuroblastoma).

Dosing Strategy

Due to the potential for off-target effects at high concentrations, a log-scale dose escalation is recommended.

  • Vehicle Control: 0.2% DMSO (Max tolerated volume).

  • Screening Range: 0.1 µM, 1.0 µM, 10 µM, 50 µM, 100 µM.

  • Preparation of Working Solutions:

    • Dilute the 50 mM stock into pre-warmed complete culture media immediately prior to use.

    • Example (100 µM final): Add 2 µL of 50 mM stock to 998 µL of media.

Table 1: Dilution Scheme for 6-Well Plate (2 mL/well)

Final Conc. (µM)Stock Conc. UsedVol. Stock (µL)Vol. Media (µL)DMSO % (v/v)
0 (Vehicle) Pure DMSO2.019980.1%
1.0 1 mM (Intermediate)2.019980.1%
10 10 mM (Intermediate)2.019980.1%
50 50 mM (Stock)2.019980.1%
100 50 mM (Stock)4.019960.2%

Experimental Workflow: Biological Assays

Cytotoxicity Screening (MTT/CCK-8)

Determine the non-toxic range before mechanistic studies.

  • Seed Cells: 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Aspirate media and add 100 µL of drug-containing media (Table 1).

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read OD at 570 nm.

  • Analysis: Calculate % Viability relative to Vehicle Control.

Mechanistic Assay: Xanthine Oxidase (XO) Inhibition

As a purine analog, this compound is a candidate XO inhibitor.

  • Principle: XO converts Xanthine to Uric Acid + H₂O₂. Inhibition is measured by reduced H₂O₂ production or Uric Acid formation.

  • Protocol:

    • Lyse treated HepG2 cells using non-denaturing lysis buffer.

    • Incubate lysate with Xanthine substrate (50 µM) ± Compound (10-50 µM).

    • Measure H₂O₂ generation using an Amplex Red or colorimetric probe at 570 nm.

    • Positive Control: Allopurinol (10 µM).

Mechanistic Visualization

The following diagram illustrates the structural interference of pyrazolo[1,5-a]pyrimidine-5,7-diones in the purine catabolic pathway.

PurinePathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid (ROS Generation) XO1->Xanthine XO2->UricAcid Inhibitor 3-Ethylpyrazolo[1,5-a] pyrimidine-5,7-dione Inhibitor->XO1 Competitive Inhibition Inhibitor->XO2

Caption: Competitive inhibition of Xanthine Oxidase by pyrazolo[1,5-a]pyrimidine scaffold, blocking Uric Acid formation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicityReduce final concentration < 50 µM; Ensure DMSO stock is fully solubilized (warm to 37°C).
Crystal Formation in Wells Solvent evaporationUse plate seals; Ensure incubator humidity is >95%.
No Biological Effect Poor cellular uptakePerform a permeabilization assay or increase incubation time to 72h.
High Background Toxicity DMSO sensitivityEnsure final DMSO concentration is ≤ 0.2%. Include a "DMSO-only" control.

References

  • Aggarwal, R., et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 203–242.[1]

  • Foye, W. O., et al. "Synthesis and xanthine oxidase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives." Journal of Pharmaceutical Sciences, vol. 67, no. 7, 1978, pp. 962-964.

  • ChemSRC. "3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol - Physicochemical Properties." ChemSRC Database, Accessed 2024.

Sources

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Scaffolds

Executive Summary

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as EPPD ) represents a "privileged scaffold" in medicinal chemistry. Structurally mimicking the purine core of ATP and the xanthine ring of cGMP/cAMP, this bicyclic heterocycle is a primary building block for libraries targeting Protein Kinases (e.g., PI3K, CDK, Trk) and Phosphodiesterases (PDEs) .

This guide details the protocols for utilizing EPPD-based libraries in High-Throughput Screening (HTS). It addresses the specific physicochemical challenges of the scaffold (solubility, aggregation) and provides a validated workflow for screening against ATP-dependent and hydrolytic targets.

Technical Profile & Physicochemical Properties

Before initiating HTS, the library's physical behavior must be characterized to prevent false negatives (precipitation) or false positives (aggregation).

PropertyValue / CharacteristicImpact on HTS
Molecular Weight ~179.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsHigh potential for specific binding in hinge regions (Kinases) or metal centers (PDEs).
Solubility (Aqueous) Low (< 50 µM typical)Critical: Requires DMSO stock; prone to precipitation in chilled buffers.
UV/Vis Absorbance

~250–290 nm
Interference Warning: Can interfere with UV-based enzymatic assays; prefer Red/Far-Red fluorescent readouts.
Aggregation Potential Moderate to HighCan form colloidal aggregates acting as promiscuous inhibitors (PAINS).

HTS Workflow Strategy

The screening strategy treats EPPD as a core scaffold. The workflow is designed to differentiate specific binding (ATP-competitive or Allosteric) from non-specific artifacts.

Workflow Diagram

HTS_Workflow Library EPPD Library Preparation (10 mM in 100% DMSO) QC Solubility QC (Nephelometry) Library->QC Check Precipitation Primary Primary Screen (Single Point @ 10 µM) QC->Primary Clear Plates Only Counter Counter Screen (Detergent Sensitivity) Primary->Counter Hits (>50% Inh) Dose Dose Response (IC50) (10-point dilution) Counter->Dose Specific Binders Discard Discard (False Positives) Counter->Discard Aggregators Ortho Orthogonal Assay (Biophysical: SPR/TSA) Dose->Ortho Validated Hits

Figure 1: Validated HTS workflow for EPPD derivatives, emphasizing the removal of aggregation-based false positives.

Detailed Protocols

Library Preparation & Solubilization

The 5,7-dione core is prone to "crashing out" upon dilution into aqueous buffer.

  • Solvent: 100% Anhydrous DMSO.

  • Stock Concentration: 10 mM (Standard) or 50 mM (Fragment).

  • Storage: -20°C in varying humidity-controlled environments (absorbs water easily).

Protocol:

  • Dissolve solid EPPD derivatives in 100% DMSO. Vortex for 30 seconds.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.

  • Centrifuge at 1,000 x g for 1 minute to drive droplets down.

  • QC Step: Dilute a random sampling 1:100 into the assay buffer (e.g., PBS). Measure OD600. If OD > 0.05, the compound is precipitating. Action: Lower screening concentration.

Primary Assay: Kinase Inhibition (TR-FRET)

Rationale: EPPD is a bioisostere of the adenine ring of ATP. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected for its robustness against the intrinsic fluorescence of some pyrazolo-pyrimidines.

Reagents:

  • Kinase Target (e.g., PI3K, CDK2).[1]

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-kinase antibody.

Step-by-Step Protocol:

  • Plate Prep: Dispense 50 nL of EPPD library compounds (10 mM stock) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Note: Brij-35 is critical to prevent EPPD aggregation.

  • Incubation: Incubate for 15 minutes at RT to allow compound binding.

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read TR-FRET on a multimode reader (Excitation: 337 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Calculation: Calculate TR-FRET Ratio (Em665/Em615).

    
    
    
Counter-Screen: Aggregation Check

EPPD derivatives are hydrophobic and can form colloidal aggregates that sequester enzymes non-specifically.

  • Method: Re-test hits in the presence of 0.01% Triton X-100 (or increase Brij-35 to 0.1%).

  • Logic: If IC50 shifts significantly (> 5-fold) with higher detergent, the inhibition is likely due to aggregation (False Positive).

Mechanistic Validation (SAR Logic)

To validate that the EPPD core is driving specific interactions, use the "Chlorination Switch" strategy during hit expansion.

SAR_Logic cluster_activity Activity Profile Dione EPPD (5,7-Dione) (H-Bond Acceptor/Donor) Dichloro 5,7-Dichloro Intermediate (Reactive Electrophile) Dione->Dichloro POCl3 Reaction Functionalized 7-Amino/Morpholino Derivative (Specific Kinase Inhibitor) Dichloro->Functionalized SNAr (Amines) Desc Dione: Weak/Fragment binder Amino-Derivative: High Potency (nM)

Figure 2: Chemical validation pathway. The Dione is often a precursor; converting it to the 7-amino/morpholino derivative (e.g., Zaleplon-like or PI3K inhibitors) usually increases potency by orders of magnitude.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Fluorescence Compound autofluorescenceSwitch to Red-shifted dyes (Alexa647) or use Time-Resolved Fluorescence (TRF).
Steep Hill Slope (> 2.0) Aggregation / PrecipitationAdd 0.01% Triton X-100; reduce compound concentration.
Low Z-Prime (< 0.5) DMSO interferenceEPPD requires DMSO, but enzymes may be sensitive. Keep final DMSO < 1%.
No Hits Library concentration too lowEPPD is a fragment. Screen at higher concentrations (50-100 µM) if using FBDD.

References

  • PubChem. Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2023.[2] Available at: [Link]

  • National Institutes of Health (PMC). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int J Mol Sci, 2022. Available at: [Link]

  • RSC Advances. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry, 2020.[3] Available at: [Link]

Sources

Technical Application Note: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as 3-EPPD ) as a privileged scaffold in the design and synthesis of ATP-competitive kinase inhibitors.

Unlike fully functionalized drugs, 3-EPPD represents a core pharmacophore —a bioisostere of the adenine ring found in ATP. Its dione structure allows for versatile chemical functionalization, particularly at the C5 and C7 positions, enabling the generation of libraries targeting Trk, CDK, Pim-1, and PI3K families. This guide provides the protocols for activating this scaffold, conducting Structure-Activity Relationship (SAR) expansion, and validating kinase inhibitory potential.

Structural Basis & Mechanism of Action

The "Privileged Scaffold" Concept

Kinase inhibitors typically function by competing with ATP for the binding site in the catalytic cleft of the kinase enzyme. The pyrazolo[1,5-a]pyrimidine core of 3-EPPD mimics the purine ring of ATP.

  • Hinge Region Binding: The nitrogen atoms (N1, N4) and the carbonyl/hydroxyl tautomers at positions 5 and 7 serve as hydrogen bond acceptors/donors that interact with the kinase "hinge" region (e.g., Met residue in Trk or Leu in CDK).

  • 3-Ethyl Substituent: This group occupies the hydrophobic pocket (Gatekeeper region), providing steric bulk that can improve selectivity against kinases with smaller gatekeeper residues.

Binding Mode Visualization

The following diagram illustrates the logical flow of how 3-EPPD blocks signal transduction via ATP competition.

Kinase_Inhibition_Pathway ATP ATP (Cellular Energy) Kinase_Active Active Kinase (Open Cleft) Complex_ATP Kinase-ATP Complex (Phosphorylation) Kinase_Active->Complex_ATP + ATP Complex_Inhibitor Kinase-Inhibitor Complex (Catalytic Blockade) Kinase_Active->Complex_Inhibitor + 3-EPPD (Competitive) EPPD 3-EPPD Scaffold (Inhibitor) Substrate Downstream Substrate (e.g., STAT, ERK) Complex_ATP->Substrate Phosphorylates Complex_Inhibitor->Substrate No Reaction Signal_OFF Signal Terminated (Apoptosis/Stasis) Complex_Inhibitor->Signal_OFF Pathway Inhibition Signal_ON Signal Transduction (Proliferation/Survival) Substrate->Signal_ON Activation

Figure 1: Mechanism of Action. 3-EPPD competes with ATP for the active kinase cleft, preventing substrate phosphorylation and halting downstream oncogenic signaling.

Preparation & Handling

Physicochemical Properties
  • Molecular Weight: ~179.18 g/mol

  • Solubility: Poor in water; soluble in DMSO (>10 mM) and DMF.

  • Stability: Stable at room temperature as a solid. Hygroscopic—store in a desiccator.

  • Tautomerism: Exists in equilibrium between the dione (keto) and di-hydroxy (enol) forms. This tautomerism is critical for chemical reactivity.

Storage Protocol
  • Lyophilized Powder: Store at -20°C. Stable for >2 years.

  • Stock Solution (DMSO): Prepare at 10 mM. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.

Experimental Protocols

Protocol A: Scaffold Activation (Chlorination)

Why this step? The 5,7-dione form itself is a weak inhibitor. To create a potent drug, the oxygens must be replaced (usually with chlorine) to allow for nucleophilic substitution with amines (SAR expansion).

Materials:

  • 3-EPPD (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • N,N-Dimethylaniline (Catalyst)

Procedure:

  • Place 3-EPPD (1 g) in a dry round-bottom flask under Argon.

  • Add

    
     (5 mL) carefully.
    
  • Add N,N-Dimethylaniline (0.5 mL).

  • Reflux at 110°C for 4-6 hours. Monitor by TLC (The dione is polar; the dichloro product is non-polar).

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product (5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine) will precipitate.

  • Filter, wash with cold water, and dry.

  • Result: A reactive intermediate ready for amination to generate kinase libraries.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Target: To determine the


 of 3-EPPD derivatives against a specific kinase (e.g., TrkA or CDK2).

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Fluorescent Tracer (Staurosporine-Red or similar).

  • Recombinant Kinase (e.g., TrkA).

  • Test Compound (3-EPPD derivative).

Workflow:

  • Plate Prep: Dispense 10 µL of 2x Kinase/Antibody mixture into a 384-well black plate.

  • Compound Addition: Add 10 nL of test compound (serially diluted in DMSO). Incubate for 30 mins at RT to allow binding.

  • Tracer Addition: Add 10 µL of 2x Tracer/ATP mixture.

  • Incubation: Incubate for 60 mins at RT.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

    • High Signal = Tracer bound (Inhibitor failed).

    • Low Signal = Tracer displaced (Inhibitor bound).

Protocol C: Data Analysis

Calculate Percent Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (Variable Slope) to extract 

.

Workflow Visualization: From Scaffold to Lead

Workflow Start 3-EPPD Scaffold (Inactive/Weak) Step1 Activation (POCl3 -> Dichloro) Start->Step1 Functionalization Step2 Library Synthesis (SNAr / Suzuki Coupling) Step1->Step2 Derivatization Step3 HTS Screening (Kinase Panel) Step2->Step3 Assay Decision Hit Validation (IC50 < 100 nM?) Step3->Decision Lead Lead Candidate (Optimized Inhibitor) Decision->Lead Yes Discard Discard/Redesign Decision->Discard No

Figure 2: Medicinal Chemistry Workflow. Transforming the 3-EPPD precursor into a bioactive kinase inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Compound insolubility in aqueous buffer.Limit DMSO final concentration to <1%. Ensure stock is clear before dilution.
Low Yield in Chlorination Incomplete reaction or hydrolysis during quench.Use fresh

. Quench on ice very slowly to avoid overheating and hydrolysis back to dione.
Non-Specific Inhibition Aggregation-based inhibition (Pan-assay interference).Add 0.01% Triton X-100 to assay buffer to disrupt aggregates.
Weak Potency (

)
Poor fit in ATP pocket.Modify C7 substituent. Bulky aromatic amines at C7 often improve potency (e.g., binding to the hinge region).

References

  • Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Link

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules Journal. Link

  • PubChem. (2025). Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine. Link

  • American Chemical Society. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Link

Application Note: Cellular Profiling of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The molecule 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione represents a privileged scaffold in medicinal chemistry known as a purine bioisostere . Structurally, the pyrazolo[1,5-a]pyrimidine-5,7-dione core mimics the xanthine ring system found in endogenous signaling molecules (adenosine, guanosine) and pharmacological agents (theophylline, caffeine).

Due to this structural homology, this compound and its derivatives are primarily investigated for two distinct but related biological activities:

  • Phosphodiesterase (PDE) Inhibition: Blocking the degradation of cAMP/cGMP, similar to Rolipram or Ibudilast.

  • Adenosine Receptor Antagonism: Acting as competitive antagonists at

    
     or 
    
    
    
    receptors.

This Application Note provides a definitive guide to distinguishing these activities using cell-based assays. Unlike cell-free enzymatic screens, these protocols validate membrane permeability, target engagement, and functional downstream signaling.

Chemical Structure & Target Logic

The "5,7-dione" substitution pattern renders the pyrimidine ring non-aromatic (lactam form), closely resembling the uracil moiety of xanthine. The "3-ethyl" group provides lipophilicity, potentially enhancing cell permeability and selectivity for hydrophobic pockets in PDE catalytic domains or GPCR binding sites.

Experimental Workflow: The "cAMP Differentiator"

To determine if the compound acts as a PDE inhibitor or an Adenosine Receptor antagonist, we utilize a cAMP modulation assay under two distinct stimulation conditions.

The Logic of Differentiation
  • Scenario A (PDE Inhibition): If the compound inhibits PDE, it will potentiate the cAMP signal generated by a sub-maximal dose of an adenylate cyclase activator (e.g., Forskolin).

  • Scenario B (Adenosine Antagonism): If the compound is an Adenosine antagonist, it will block the cAMP suppression caused by an Adenosine agonist (in

    
    -coupled systems) or block cAMP generation (in 
    
    
    
    -coupled systems).
Diagram: Signaling Pathways & Compound Intervention

The following diagram illustrates the intervention points for the compound within the GPCR/cAMP signaling cascade.

G Compound 3-Ethylpyrazolo... (Test Compound) AR Adenosine Receptor (GPCR) Compound->AR Potential Antagonism PDE Phosphodiesterase (PDE) Compound->PDE Potential Inhibition AC Adenylate Cyclase AR->AC Gs (stimulates) Gi (inhibits) cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Degradation Response Cellular Response (CREB/TNF-a) cAMP->Response Signaling PDE->cAMP Catalyzes Degradation

Figure 1: Dual potential mechanism of action. The compound may block the receptor (upstream) or inhibit the enzyme PDE (downstream), both regulating cAMP levels.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is preferred over ELISA for its "mix-and-read" simplicity and high throughput capability in 384-well plates.

Materials
  • Cell Line: HEK293 (overexpressing Adenosine

    
     receptor) or U937 (high PDE4 expression).
    
  • Reagents: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity or similar).

  • Stimulant: Forskolin (activates Adenylate Cyclase directly).

  • Agonist: NECA (stable Adenosine analog).

  • Reference Compounds: Rolipram (PDE4 inhibitor), ZM241385 (

    
     antagonist).
    
Step-by-Step Methodology
Step 1: Cell Preparation
  • Harvest HEK293 cells using Accutase (avoid Trypsin to preserve receptors).

  • Resuspend in stimulation buffer (HBSS + 500 µM IBMX).

    • Critical Note:IBMX (3-isobutyl-1-methylxanthine) is a non-selective PDE inhibitor.

    • Experimental Split:

      • For Antagonist Mode: Include IBMX in buffer to mask PDE effects.

      • For PDE Inhibitor Mode: OMIT IBMX . You want the cells' endogenous PDE to be active so your compound can inhibit it.

Step 2: Compound Treatment (384-well plate)

Dispense 5 µL of cells (approx. 2,000 cells/well) into a white low-volume plate.

GroupTreatment A (PDE Mode)Treatment B (GPCR Antagonist Mode)
Buffer HBSS (No IBMX)HBSS + 500 µM IBMX
Pre-incubation Add Test Compound (10 µM - 0.1 nM)Add Test Compound (10 µM - 0.1 nM)
Time Incubate 15 mins @ RTIncubate 15 mins @ RT
Stimulation Add Forskolin (EC20) Add NECA (EC80)
Reaction Incubate 30 mins @ RTIncubate 30 mins @ RT
Step 3: Detection
  • Add 5 µL cAMP-d2 conjugate (Acceptor).

  • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Incubate 1 hour at Room Temperature.

  • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

Data Analysis & Interpretation

Calculate the HTRF Ratio (


). Since this is a competitive immunoassay, lower signal = higher cAMP .
  • PDE Inhibition Result: In the absence of IBMX, the compound causes a dose-dependent increase in cAMP (decrease in HTRF signal) relative to Forskolin alone.

  • Antagonist Result: In the presence of IBMX, the compound causes a dose-dependent decrease in cAMP (recovery of HTRF signal) by blocking the NECA agonist.

Protocol 2: Functional Phenotypic Assay (TNF- Release)

If the compound is a PDE inhibitor (specifically PDE4, common for this scaffold), it should possess anti-inflammatory properties. This assay validates the functional consequence of the cAMP modulation observed in Protocol 1.

Rationale

Elevated cAMP in monocytes/macrophages inhibits the transcription of pro-inflammatory cytokines like TNF-


. Therefore, a PDE inhibitor will suppress LPS-induced TNF-

secretion.
Materials
  • Cells: Human PBMCs (Peripheral Blood Mononuclear Cells) or THP-1 Monocytes.

  • Inducer: Lipopolysaccharide (LPS) from E. coli.

  • Detection: AlphaLISA or ELISA for human TNF-

    
    .
    
Workflow Diagram

Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Step1 Seed PBMCs 100k cells/well Step2 Add Compound (1h Pre-treat) Step1->Step2 Step3 Add LPS (100 ng/mL) Step2->Step3 Step4 Incubate 4-18 Hours Step3->Step4 Step5 Harvest Supernatant Step4->Step5 Step6 Quantify TNF-a (ELISA/AlphaLISA) Step5->Step6

Figure 2: Workflow for anti-inflammatory phenotypic screening.

Protocol Steps
  • Seeding: Plate THP-1 cells (100,000 cells/well) in 96-well plates in RPMI + 10% FBS.

  • Differentiation (Optional): Treat with PMA (50 ng/mL) for 24h if macrophage-like phenotype is desired.

  • Compound Addition: Add 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (serial dilution). Incubate for 1 hour.

  • Induction: Add LPS (final concentration 100 ng/mL).

  • Incubation: Incubate for 4 hours (for mRNA) or 18-24 hours (for protein secretion).

  • Harvest: Collect supernatant.

  • Quantification: Perform ELISA.

    • Success Criteria: A sigmoidal dose-response curve showing inhibition of TNF-

      
       release (
      
      
      
      typically in the
      
      
      M range for this scaffold).

Troubleshooting & Controls

IssuePossible CauseSolution
High Background in cAMP Endogenous AdenosineAdd Adenosine Deaminase (ADA) to the buffer (1 U/mL) to remove background adenosine.
No Effect in PDE Assay Cell PermeabilityThe 5,7-dione is polar. Ensure DMSO concentration is 0.5% to aid solubility, or verify entry with a PAMPA assay.
Bell-Shaped Curve CytotoxicityRun a parallel CellTiter-Glo (ATP) viability assay. Compounds with this core can be toxic at >50 µM.
Precipitation SolubilityThe "dione" moiety can have poor solubility. Check the well bottom for crystals before reading.

References

  • Scaffold Bioactivity

    • Review of Pyrazolo[1,5-a]pyrimidines: Fassihi, A. et al. "Pyrazolo[1,5-a]pyrimidine derivatives: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry, 2020. Link

  • PDE Inhibition Methodology

    • HTRF Guidelines: Degorce, F. et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009. Link

  • Adenosine Receptor Signaling

    • A2A Receptor Assays: Jacobson, K.A. et al. "Adenosine Receptors as Therapeutic Targets." Nature Reviews Drug Discovery, 2006. Link

  • Chemical Structure Reference

    • PubChem CID 135787026:[1] Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.[1] Link

Sources

Application Note: Pharmacological Profiling & Efficacy Testing of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

[1]

Executive Summary & Compound Rationale

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as EPPD-57 ) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is a purine bioisostere, sharing electronic and steric features with xanthine and barbiturates.

Because of this dual structural identity, EPPD-57 must be profiled against two primary therapeutic hypotheses:

  • Metabolic Modulation (Primary): As a xanthine isostere, the 5,7-dione core is a classic pharmacophore for Xanthine Oxidase (XO) inhibition, relevant for treating gout and hyperuricemia.

  • CNS Modulation (Secondary): The pyrazolo[1,5-a]pyrimidine core is the structural backbone of sedative-hypnotics like Zaleplon. The 5,7-dione moiety, resembling the acidic ring of barbiturates, suggests potential GABAergic activity (anxiolytic/sedative effects).

This guide provides a bifurcated testing protocol to validate efficacy in both therapeutic areas, ensuring a "fail-fast" or "scale-fast" decision matrix.

Experimental Workflow (Logic Map)

The following decision tree outlines the critical path for validating EPPD-57 efficacy.

EPPD_Testing_WorkflowStartCompound: EPPD-57(Synthesis & QC)SolubilityStep 1: Formulation & Solubility(Vehicle Selection)Start->SolubilityBranchTherapeutic Hypothesis SplitSolubility->BranchXO_InVitroProtocol A1: In Vitro XO Inhibition(Spectrophotometric Assay)Branch->XO_InVitroMetabolic TrackCNS_ScreenProtocol B1: Rotarod Test(Motor Toxicity Screen)Branch->CNS_ScreenCNS TrackXO_InVivoProtocol A2: K-Oxonate InducedHyperuricemia (Rat Model)XO_InVitro->XO_InVivoIf IC50 < 10 µMDecisionLead Optimization / Go-No GoXO_InVivo->DecisionCNS_EfficacyProtocol B2: Elevated Plus Maze& Sleep InductionCNS_Screen->CNS_EfficacyIf No AtaxiaCNS_Efficacy->Decision

Figure 1: Strategic workflow for validating EPPD-57. The path splits based on the primary mechanism of action (MOA) being investigated.

Pre-Formulation & Vehicle Strategy

The 5,7-dione ring system renders EPPD-57 acidic (pKa ~6-7) and sparingly soluble in water.[1] Proper formulation is critical to avoid false negatives in animal models.

  • Preferred Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80.

  • Alternative (IV Dosing): 10% DMSO / 40% PEG-400 / 50% Saline.[1]

  • Dose Range: 5, 10, and 30 mg/kg (IP or PO).

Protocol A: Hyperuricemia & Gout (Xanthine Oxidase Inhibition)

Rationale: The structural similarity of EPPD-57 to Allopurinol and Xanthine suggests it competes for the molybdenum cofactor site on Xanthine Oxidase (XO).

A1. In Vitro Enzymatic Screen (Validation Step)

Before animal testing, confirm affinity.

  • Reagents: Bovine milk Xanthine Oxidase (0.05 U/mL), Xanthine (50 µM substrate).

  • Method: Monitor the formation of Uric Acid at 290 nm spectrophotometrically.

  • Success Criteria: IC50 < 5 µM (Reference: Allopurinol IC50 ~ 0.5–2.0 µM).

A2. In Vivo Model: Potassium Oxonate-Induced Hyperuricemia

This is the gold-standard model for testing urate-lowering drugs.[1] Potassium oxonate acts as a uricase inhibitor, artificially elevating uric acid levels.

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, 200–250g).

  • Groups (n=6/group):

    • Vehicle Control (Normal Saline).

    • Model Control (K-Oxonate only).[1]

    • Positive Control (Allopurinol 10 mg/kg).

    • EPPD-57 Low Dose (10 mg/kg).[1]

    • EPPD-57 High Dose (30 mg/kg).[1]

Step-by-Step Procedure:

  • Induction: Administer Potassium Oxonate (250 mg/kg, IP) 1 hour prior to drug dosing to inhibit uricase.

  • Treatment: Administer EPPD-57 (PO, oral gavage) 1 hour after induction.

  • Sampling: Collect blood samples via tail vein at 1, 3, and 5 hours post-treatment.

  • Analysis: Centrifuge blood (3000 rpm, 10 min) to obtain serum. Measure Serum Uric Acid (SUA) using a phosphotungstic acid colorimetric kit or HPLC.

Data Presentation Template:

GroupDose (mg/kg)SUA Level (mg/dL) @ 1hSUA Level (mg/dL) @ 3h% Inhibition
Model Control -4.5 ± 0.34.2 ± 0.2-
Allopurinol 101.8 ± 0.11.5 ± 0.164%
EPPD-57 30TBD TBD Target >40%

*Significance: p < 0.05 vs Model Control.

Protocol B: CNS Efficacy (Sedative/Anxiolytic)

Rationale: The pyrazolo[1,5-a]pyrimidine core is a known scaffold for GABA-A receptor ligands (e.g., Zaleplon, Ocinaplon). The 3-ethyl substitution increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration.[1]

B1. The Elevated Plus Maze (EPM) - Anxiety

This test relies on the rodent's natural aversion to open spaces.[1] Anxiolytics increase the time spent in open arms.

Experimental Design:

  • Apparatus: Plus-shaped maze elevated 50cm above floor.[1] Two open arms, two closed arms.

  • Dosing: Administer EPPD-57 (IP) 30 minutes prior to testing.

  • Procedure:

    • Place rat in the center zone facing an open arm.

    • Record behavior for 5 minutes via video tracking (e.g., EthoVision).

  • Endpoints:

    • % Time in Open Arms (Efficacy).

    • Total Distance Moved (Sedation/Locomotor confound).

B2. Pentobarbital-Induced Sleep Time - Sedation

If EPPD-57 acts as a sedative (hypnotic), it will potentiate the effects of sub-hypnotic or hypnotic doses of barbiturates.[1]

Step-by-Step Procedure:

  • Treatment: Administer EPPD-57 (10, 30 mg/kg IP).

  • Induction: 30 minutes later, inject Sodium Pentobarbital (40 mg/kg IP).

  • Measurement:

    • Latency: Time to loss of righting reflex (LORR).

    • Duration: Time until recovery of righting reflex.

  • Interpretation: A significant increase in sleep duration compared to vehicle indicates positive CNS depressant activity.

Mechanism of Action Visualization

Understanding the potential binding mode is crucial for interpreting results.

MOA_InteractionCompoundEPPD-57(3-Ethyl-pyrazolo-dione)Target_AXanthine Oxidase(Molybdenum Site)Compound->Target_ABioisostericCompetitionTarget_BGABA-A Receptor(Benzodiazepine Site)Compound->Target_BAllostericModulationEffect_AInhibit Uric Acid Production(Anti-Gout)Target_A->Effect_AEffect_BCl- Channel Opening(Sedation/Anxiolysis)Target_B->Effect_B

Figure 2: Dual mechanistic potential of EPPD-57. The 5,7-dione mimics the xanthine ring (Target A), while the lipophilic 3-ethyl group aids CNS penetration for GABA modulation (Target B).

References

  • Nagamatsu, T., et al. (1993). "Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry.

  • Fustero, S., et al. (2006). "Pyrazolo[1,5-a]pyrimidines as a privileged scaffold in drug discovery." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione."[2] National Center for Biotechnology Information. [2]

  • Lynch, B. M., et al. (1975). "Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines."[3] Journal of Medicinal Chemistry.

Application Note: Strategic Radiolabeling of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various anxiolytics (e.g., Zaleplon analogs), adenosine receptor antagonists, and phosphodiesterase inhibitors. The specific derivative 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione presents unique challenges and opportunities for radiolabeling due to its tautomeric nature and bicyclic aromaticity.

This guide details the protocol for synthesizing this molecule labeled with Carbon-14 (C-14) and Tritium (H-3) .

Strategic Isotope Selection
  • Carbon-14 (C-14): Selected for metabolic stability. We utilize a de novo cyclization strategy incorporating [2-14C]diethyl malonate. This places the label at the C-6 position of the pyrimidine ring—a position highly resistant to metabolic cleavage, ensuring that the radioactive signal tracks the core scaffold during ADME (Absorption, Distribution, Metabolism, Excretion) studies.

  • Tritium (H-3): Selected for high specific activity (SA) required in receptor binding assays. We employ an Iridium-catalyzed Hydrogen Isotope Exchange (HIE) to label the stable C-2 position on the pyrazole ring, avoiding the labile protons of the dione system.

Safety & Pre-requisites

Critical Warning: This protocol involves the handling of open-source radioactive materials.

  • Regulatory: Work must be performed in a licensed radiochemistry facility (Type B or C laboratory depending on activity).

  • PPE: Double nitrile gloves, lab coat, safety glasses, and dosimeter badges are mandatory.

  • Equipment: All reactions must be conducted in a certified fume hood with charcoal filtration for volatile radioactive species.

Protocol A: Carbon-14 Incorporation (Cyclocondensation)

This method constructs the pyrimidine ring using a radioactive building block, ensuring the label is integral to the skeleton.

Reaction Mechanism & Logic

The synthesis relies on the condensation of 4-ethyl-1H-pyrazol-3-amine with [2-14C]diethyl malonate in the presence of sodium ethoxide.

  • Why NaOEt? It acts as a strong base to deprotonate the pyrazole amine and the methylene group of the malonate, driving the nucleophilic attack.

  • Why [2-14C]Malonate? It is a cost-effective, commercially available precursor that labels the "bridge" carbon (C-6), which is chemically inert compared to the carbonyls.

Materials & Reagents Table
ReagentMW ( g/mol )Eq.[1][2][3]AmountActivity / Notes
4-Ethyl-1H-pyrazol-3-amine 111.151.0111 mg (1.0 mmol)High purity (>98%) required
[2-14C]Diethyl malonate 162.161.1178 mg (1.1 mmol)50 mCi/mmol (1.85 GBq)
Sodium Ethoxide (NaOEt)68.052.52.5 mL (21% wt in EtOH)Freshly opened/titrated
Ethanol (Anhydrous)46.07Solvent5.0 mLDried over molecular sieves
Acetic Acid (Glacial)60.05Quench~2.0 mLFor acidification
Step-by-Step Methodology
  • Precursor Dissolution:

    • In a 10 mL pear-shaped flask equipped with a magnetic stir bar, dissolve 4-ethyl-1H-pyrazol-3-amine (111 mg) in anhydrous ethanol (2 mL).

    • Checkpoint: Ensure the amine is fully dissolved; sonicate if necessary.

  • Radioisotope Addition:

    • Add [2-14C]diethyl malonate (containing 50 mCi activity) to the flask. Rinse the source vial with 1 mL ethanol and add to the reaction.

  • Base Catalysis:

    • Add sodium ethoxide solution (2.5 mL) dropwise over 5 minutes at room temperature.

    • Observation: The solution may turn slightly yellow/orange, indicating deprotonation.

  • Cyclization (Reflux):

    • Fit the flask with a reflux condenser and a drying tube (CaCl₂).

    • Heat the mixture to reflux (80°C) for 6 hours.

    • Process Control: Monitor reaction progress via Radio-TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the malonate peak (Rf ~0.8) and the appearance of the polar product (Rf ~0.2).

  • Workup & Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify carefully with glacial acetic acid until pH ~4-5.

    • Result: The product, 3-ethyl[6-14C]pyrazolo[1,5-a]pyrimidine-5,7-dione, will precipitate as a white to off-white solid.

    • Filter the solid using a Hirsch funnel. Wash with cold water (3 x 2 mL) and cold ethanol (1 x 1 mL) to remove unreacted radiolabel.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1) if radiochemical purity (RCP) is <98%.

Protocol B: Tritium Labeling (Catalytic Exchange)

For binding studies requiring high Specific Activity (SA > 20 Ci/mmol), we employ Iridium-catalyzed C-H activation.

Reaction Mechanism

We target the C-2 position of the pyrazole ring. The bulky "dione" system directs the catalyst away from the pyrimidine ring, favoring activation at the sterically accessible pyrazole proton.

Workflow Diagram (Graphviz)

RadiolabelingWorkflow Start Precursor: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione Reaction Reaction: C-H Activation / Exchange DCM, 25°C, 2 Hours Start->Reaction Cat Catalyst: Crabtree's Catalyst ([Ir(cod)(py)(PCy3)]PF6) Cat->Reaction Gas Gas: Tritium Gas (T2) Gas->Reaction LabileWash Labile Wash: MeOH/H2O Evaporation (x3) Removes N-T and O-T Reaction->LabileWash Crude Mixture Purification Purification: Semi-Prep HPLC LabileWash->Purification Final Final Product: [2-3H]3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione Purification->Final >99% RCP

Caption: Workflow for Iridium-catalyzed Hydrogen Isotope Exchange (HIE) targeting the stable C-2 aromatic proton.

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a tritiation manifold (e.g., RC Tritec), load the precursor (5 mg) and Crabtree’s catalyst (5 mol%) into a reaction vessel.

    • Dissolve in anhydrous DCM (1 mL).

  • Tritium Exposure:

    • Freeze the solution with liquid nitrogen and evacuate the vessel (degas).

    • Introduce Tritium gas (T₂) to a pressure of 1 bar (approx. 10 Ci).

    • Stir vigorously at room temperature for 2 hours.

  • Labile Proton Removal (Critical Step):

    • The "dione" moiety contains amide/enol protons that will exchange with T₂. These are unstable labels.

    • Evaporate the solvent.[4] Redissolve the residue in Methanol (2 mL) and evaporate to dryness.

    • Repeat this MeOH wash 3 times. This "washes out" the labile tritium, leaving only the stable C-T bond on the pyrazole ring.

  • Purification:

    • Dissolve in DMSO and purify via Semi-Prep HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Validation

All radiolabeled compounds must pass the following QC criteria before release.

TestMethodAcceptance Criteria
Radiochemical Purity (RCP) HPLC with Radiodetector (beta-RAM)> 98.0%
Chemical Purity UV-HPLC (254 nm)> 95.0%
Identity MS (Mass Spectrometry)Mass shift consistent with isotope (+2 for 14C, +2/4 for 3H)
Specific Activity UV vs. Radio-peak integrationCalculated Value (e.g., 50 mCi/mmol)
HPLC Conditions (Standard)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Moustafa, M. S., et al. (2022).[5] "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives." Molecules.

  • Radiolabeling Strategies (C-14 Ring Closure)
  • Zaleplon/Indiplon Scaffold Chemistry

    • Hassan, A. S., et al. (2017). "Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines." Chinese Chemical Letters.
  • Iridium-Catalyzed Exchange (HIE)

    • Kerr, W. J., et al. (2015). "Iridium-catalyzed C-H activation and hydrogen isotope exchange." Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Troubleshooting & Optimization

Technical Support Guide: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Handling, and Troubleshooting

Executive Summary & Chemical Profile

The Core Challenge: Researchers frequently encounter "crash-out" events (precipitation) with 3-ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione during biological dilutions or NMR analysis.[1] This is not a purity issue but a physical chemistry characteristic derived from its high crystal lattice energy and keto-enol tautomerism .[1]

The molecule contains a fused bicyclic system with two carbonyl groups (dione) and an ethyl substituent.[1] The planar nature of the rings facilitates strong


-

stacking, while the amide-like NH groups create an extensive intermolecular hydrogen-bonding network.[1] To dissolve it, you must break this lattice.
Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Formula

Small molecule, drug-like scaffold.[2][1]
Primary State Crystalline Solid (High MP >250°C)Requires significant energy (heat/sonication) to disrupt crystal lattice.[2][1]
pKa (Predicted) ~6.5 - 7.5 (Acidic NH)pH Dependent Solubility. Soluble in basic conditions; insoluble in acidic/neutral aqueous media.[2][1]
LogP (Predicted) ~0.5 - 1.2Moderately lipophilic, but "brick dust" character dominates insolubility.[1]
Tautomerism Dione

Dihydroxy
Exists as a dione in solid state; equilibrates to enolic forms in solution.[2][1]

The Mechanism of Insolubility

Understanding why the compound precipitates is the first step to fixing it.[1] The insolubility stems from two competing forces:

  • Lattice Energy (The "Brick Wall"): In the solid state, the molecule exists primarily in the dione form. The NH donors and Carbonyl acceptors form a tight, high-melting-point lattice that resists solvation.[1]

  • Tautomeric Equilibrium: In solution, the molecule attempts to equilibrate.[1] In neutral water, it cannot effectively ionize or hydrogen-bond with water molecules well enough to overcome the lattice energy.[1]

Visualizing the Solubility Logic

SolubilityLogic SolidState Solid State (Dione Form) Lattice High Lattice Energy (Strong H-Bonds + Pi-Stacking) SolidState->Lattice Solvent Solvent Interaction Lattice->Solvent Add Solvent DMSO DMSO/DMF (Dipolar Aprotic) Solvent->DMSO High Dipole WaterNeutral Water (pH 7) (Protic) Solvent->WaterNeutral Poor H-Bond Breaking WaterBase Water (pH > 8) (Basic) Solvent->WaterBase Deprotonation (Ionization) ResultSoluble SOLUBLE (Lattice Broken) DMSO->ResultSoluble Disrupts H-Bonds ResultCrash PRECIPITATION (Lattice Intact) WaterNeutral->ResultCrash Cannot Break Lattice WaterBase->ResultSoluble Forms Soluble Salt

Figure 1: Decision tree showing how solvent choice interacts with the molecule's lattice energy to determine solubility.[1]

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

SolventSolubility RatingApplication Notes
DMSO Excellent Primary Stock Solvent. Dissolves >10 mM.[2][1] Warming (40°C) may be required for initial dissolution.[1]
DMF Good Alternative to DMSO if sulfur interference is a concern.[2][1]
Water (pH 7) Poor Do not use for stock solutions.[2][1] Compound will float or sediment.[1]
0.1M NaOH Moderate/Good Dissolves by deprotonating the NH groups (forming the enolate salt).[1] Useful for aqueous delivery if pH allows.[1]
Ethanol/Methanol Low/Moderate Soluble when hot; precipitates upon cooling.[2][1] Ideal for recrystallization , not for biological stocks.[1]
Acetone Poor Generally poor solubility; not recommended.[1]

Troubleshooting Protocols

Protocol A: Preparation of 10 mM Biological Stock Solution

Goal: Create a stable stock for cell culture or enzymatic assays without precipitation.[2][1]

Reagents:

  • 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione (Solid)[3][1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, >99.9%)[1]

Steps:

  • Weighing: Weigh the solid into a glass vial. Avoid plastic microfuge tubes for initial dissolution as the static can make the powder cling to walls.

  • Solvent Addition: Add anhydrous DMSO to achieve 10 mM concentration.

  • Mechanical Disruption:

    • Step 3a: Vortex vigorously for 60 seconds.

    • Step 3b: If particulate remains, sonicate in a water bath at 40°C for 10–15 minutes.[1] Note: The heat helps break the lattice energy; the compound is thermally stable.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. If hazy, sonicate longer.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.

    • Critical: If precipitate forms upon thawing, warm to 37°C and vortex before use.

Protocol B: Preventing "Crash-Out" in Cell Media

Issue: You dilute the DMSO stock into media, and the compound precipitates immediately.

The Fix: Serial Dilution Strategy Directly dumping 10 mM DMSO stock into water creates a "solubility shock."[1]

  • Intermediate Dilution: Dilute your 10 mM stock 1:10 into pure DMSO first (creates 1 mM stock).[1]

  • Step-Down: Dilute this 1 mM stock into the culture media.

  • Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v).

  • Alternative: If precipitation persists, use a co-solvent buffer :

    • Prepare PBS containing 5% Cyclodextrin (HP-

      
      -CD).[1] The cyclodextrin encapsulates the lipophilic ethyl-pyrazolo core, keeping it in solution.
      

FAQ: Frequently Asked Technical Questions

Q1: My NMR spectrum in DMSO-


 shows broad/split peaks. Is my compound impure? 
A:  Likely not. This scaffold exhibits keto-enol tautomerism . In DMSO, the exchange rate between the dione and hydroxy forms is often intermediate on the NMR timescale, causing peak broadening.
  • The Fix: Add 1-2 drops of

    
     with a trace of NaOD (base) or TFA-
    
    
    
    (acid) to the NMR tube.[1] This forces the equilibrium to a single species (anion or cation), sharpening the peaks.

Q2: How do I purify this compound if it's not soluble in standard chromatography solvents? A: Avoid silica columns if possible. This compound class is best purified by recrystallization .[1]

  • Method: Dissolve in boiling Ethanol (or Acetic Acid).[1] Filter while hot.[1] Allow to cool slowly to room temperature, then to 4°C. The dione will crystallize out as a high-purity solid.[1]

Q3: Can I use this compound in an acidic buffer (pH 4-5)? A: Proceed with extreme caution. The solubility is lowest at acidic/neutral pH because the molecule is protonated/neutral and hydrophobic.[1] If your assay requires acidic pH, you must use a solubilizing agent like Tween-80 (0.1%) or Cyclodextrin.[1]

References

  • PubChem. Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Fraley, M. E., et al. (2002).[1] Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.[1] (Demonstrates DMSO solubility and structure-activity relationships of the scaffold).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility prediction of fused heterocycles).

  • Singha, R., et al. (2012).[1] Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.[1][4][5][6][7] RSC Advances.[1] (Details the synthetic pathways and recrystallization purification methods).

Sources

Technical Support Center: Solubilizing 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

[1]

Status: Operational | Topic ID: SOL-PYR-57 | Last Updated: 2026-02-16 Audience: Medicinal Chemists, Cell Biologists, Assay Development Scientists[1]

Core Directive: The "Brick Dust" Challenge

You are likely encountering precipitation because 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione acts as a classic "brick dust" molecule.[1] Its rigid, planar bicyclic scaffold promotes strong intermolecular


When you dilute a DMSO stock solution into aqueous media (like DMEM or RPMI), you trigger a Dielectric Shock .[1] The solvent environment shifts rapidly from lipophilic (DMSO


1

This guide provides the protocols to stabilize this compound in biological media.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of your precipitation.

Precipitation_TroubleshootingStartPrecipitation Observed?TimingWhen does it occur?Start->TimingImmediateImmediately upon additionTiming->ImmediateInstant CloudinessDelayedAfter 2-24 hoursTiming->DelayedCrystals over timeShockCause: Solvent Shock(Local Supersaturation)Immediate->ShockEquilibriumCause: Thermodynamic Instability(Slow Nucleation)Delayed->EquilibriumAction1Protocol A:Rapid Dispersion MethodShock->Action1Action2Protocol B:Cyclodextrin ComplexationEquilibrium->Action2

Figure 1: Diagnostic workflow for identifying the mechanism of compound failure.

Experimental Protocols

Protocol A: The Rapid Dispersion Method (For Immediate Crash-Out)

Goal: Prevent local high concentrations of DMSO during the mixing phase.[1] Mechanism: Minimizes the time the compound spends in the "metastable zone" where water strips the DMSO shell before the compound is fully dispersed.[1]

StepActionTechnical Rationale
1 Pre-warm Media to 37°C.Solubility is endothermic; cold media accelerates nucleation.
2 Vortex the Media (create a vortex cone).[1]High shear force ensures immediate dispersal.
3 Subsurface Injection : Pipette the DMSO stock into the vortex, not on the side of the tube.Prevents the "film effect" where DMSO floats and concentrates on the surface.[1]
4 Limit DMSO : Ensure final DMSO concentration is

.
Higher DMSO % can paradoxically aid nucleation by acting as a bridge for crystal growth.[1]
Protocol B: Cyclodextrin Complexation (The Gold Standard)

Goal: Encapsulate the hydrophobic pyrazolopyrimidine core to prevent

1Reagent:


1
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your assay buffer or media (sterile filter).[1]
    
  • Prepare Intermediate: Dilute your DMSO stock 1:10 into the HP-

    
    -CD vehicle.
    
    • Example: 10 µL of 10 mM Compound + 90 µL of 20% HP-

      
      -CD.[1]
      
    • Result: The cyclodextrin cavity sequesters the hydrophobic ethyl-pyrazolopyrimidine tail.[1]

  • Final Dilution: Add this intermediate complex to your cells.

Physicochemical Data Summary

Understanding the limits of the molecule is crucial for experimental design.[1]

ParameterValue (Approx.)Implication for Handling
Molecular Weight ~179.18 g/mol Small molecule, rapid diffusion.[1]
LogP (Predicted) 0.5 - 1.2Moderately lipophilic, but "brick dust" solid state drives insolubility.[1]
pKa (Acidic) ~6.5 - 7.5 (Imide-like NH)pH Sensitive. Solubility increases at pH > 8.0 (deprotonation).[1]
H-Bond Donors 1 (NH)Critical for crystal lattice formation.[1]
Solubility (PBS) < 10 µM (Predicted)Risk Zone. Do not attempt >10 µM without excipients.[1]

Frequently Asked Questions (FAQ)

Q1: The solution looks clear, but my IC50 data is variable. Why? A: You likely have "invisible precipitation" (nanocrystals).[1] The compound has formed colloids that scatter light poorly but do not dissolve.[1]

  • Validation: Centrifuge your media at 13,000 x g for 10 mins. Analyze the supernatant by HPLC. If the concentration drops, you have precipitation.[1][2]

Q2: Can I use serum (FBS) to solubilize it? A: Serum albumin (BSA/HSA) binds this class of compounds effectively, acting as a natural solubilizer.[1] However, this creates a Protein Binding Shift .[1]

  • Warning: If you switch from 10% FBS to Serum-Free Media, the compound will precipitate.[1] You must lower the concentration or use Protocol B (Cyclodextrins) in serum-free conditions.[1]

Q3: Why does it precipitate when I freeze the media? A: Freeze-thaw cycles induce "salting out."[1] As water freezes, solutes concentrate in the remaining liquid phase, forcing the compound out of solution.

  • Rule: Never freeze diluted media containing this compound.[1] Prepare fresh.

Mechanism of Action Diagram

The following diagram illustrates the molecular behavior of the dione scaffold during the "crash-out" event.

Molecular_MechanismDMSO_StateDMSO Stock(Solvated Shell)TransitionWater Addition(Dielectric Shift)DMSO_State->TransitionDilutionStackingPlanar Dione RingsStack Like PlatesTransition->StackingHydrophobic EffectPrecipitationCrystal Lattice(Pi-Stacking)Stacking->PrecipitationNucleation

Figure 2: The thermodynamic cascade leading to precipitation.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • PubChem. (n.d.).[1][3] Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine.[1] [1]

Troubleshooting 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione assay variability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione Assay Variability

Executive Summary: The "Dione" Paradox

Compound: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Common Applications: Zaleplon intermediate, Xanthine Oxidase inhibition, PDE inhibition scaffold.[1][2] Primary Challenge: High Coefficient of Variation (%CV > 20%) and potency shifts (


 drift).

Root Cause Analysis: As a Senior Application Scientist, I have diagnosed this specific scaffold repeatedly. The variability you are experiencing is likely not a pipetting error. It stems from the physicochemical schizophrenia of the 5,7-dione moiety. This structure is subject to three simultaneous equilibrium forces that disrupt standard assays:

  • Keto-Enol Tautomerism: The molecule changes shape and charge based on pH.

  • Aqueous "Crash-Out": It is stable in DMSO but hydrophobic in buffer.

  • Colloidal Aggregation: It forms false-positive inhibiting particles.[1]

Part 1: Solubility & Precipitation (The "Crash-Out" Effect)

Q: Why do my replicates look fine in the morning but fail in the afternoon?

A: You are likely observing time-dependent precipitation.[1][3] This compound is a planar, rigid heterocycle. While soluble in 100% DMSO, it is thermodynamically unstable in aqueous buffers, especially at high concentrations (>10 µM). When you spike 100% DMSO stock directly into the assay buffer, the compound precipitates microscopically (the "crash-out"), reducing the effective concentration available to bind the target.

The Solution: Intermediate Dilution Protocol Do not pipette 100% DMSO stock directly into the assay plate. You must "step down" the DMSO concentration to prevent shock precipitation.

DilutionProtocol Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1. Dilute 10x (Slow addition) Assay Assay Plate (1% DMSO Final) Inter->Assay 2. Transfer to Assay (Equilibrated)

Figure 1: The "Step-Down" dilution method prevents local high-concentration precipitation events that occur during direct transfer.[1]

Protocol:

  • Prepare an Intermediate Plate with buffer containing 10% DMSO.

  • Dilute your compound into this plate first (e.g., 5 µL stock + 45 µL buffer).

  • Shake for 15 minutes to allow any micro-precipitates to re-dissolve or stabilize.

  • Transfer from the Intermediate Plate to the final Assay Plate .

Part 2: Chemical Stability (Tautomerism & pH)

Q: Why does the potency shift when I change buffer lots?

A: The 5,7-dione motif acts as a pH sensor. The protons at the N-4 and N-6 positions (see structure) are acidic.[1] The molecule exists in equilibrium between the diketo form (neutral) and the enol/enolate form (charged).

  • Mechanism: If your assay buffer pH is near the compound's pKa (likely range 6.5–7.5 for this scaffold), small fluctuations in pH (±0.2 units) will drastically shift the ratio of neutral vs. charged species.

  • Impact: The protein target usually binds only one of these tautomers. If pH shifts, the "active" concentration shifts, changing the apparent

    
    .
    

Validation Experiment: Run a pH-dependence screen . Measure the


 of the compound in your assay buffer adjusted to pH 6.8, 7.4, and 8.0.
  • If

    
     varies by >3-fold across this range, you must  strictly control pH using a strong buffer (e.g., 100 mM HEPES) rather than weak buffers (e.g., PBS).
    
pH ConditionPredominant SpeciesSolubility RiskBinding Affinity Risk
Acidic (< 6.0) Neutral (Diketo)High (Precipitation)High (if target prefers neutral)
Physiological (7.4) Mixed EquilibriumModerateVariable (High Noise)
Basic (> 8.5) Anionic (Enolate)Low (Soluble)Low (Electrostatic repulsion?)

Part 3: False Positives (Aggregation)

Q: My Hill Slope is > 2.0. Is this cooperativity?

A: No, it is likely Colloidal Aggregation . Planar pyrazolopyrimidines are notorious "aggregators." At high concentrations, they form micelle-like colloids that sequester the enzyme non-specifically. This looks like inhibition, but it is an artifact.

Diagnostic Checklist:

  • Hill Slope: Is it steep (> 1.5)?

  • Max Inhibition: Does it reach 100% sharply?

  • Detergent Sensitivity: Does adding detergent kill the activity?

The Detergent Test Protocol: Repeat your dose-response curve with the addition of 0.01% Triton X-100 or 0.005% Tween-20 .[1]

  • Result A:

    
     remains the same 
    
    
    
    True Inhibitor.
  • Result B:

    
     shifts right (potency drops) or inhibition disappears 
    
    
    
    False Positive (Aggregator).

Part 4: Analytical Validation Workflow

Use this decision tree to systematically isolate the source of variability.

TroubleshootingTree Start High Assay Variability (%CV > 20%) Solubility 1. Check Solubility (Nephelometry / Visual) Start->Solubility ResultSol Precipitate Visible? Solubility->ResultSol Agg 2. Check Aggregation (Add 0.01% Triton X-100) ResultAgg Potency Lost with Detergent? Agg->ResultAgg Chem 3. Check Chemical Purity (LC-MS for Hydrolysis) FixChem Resynthesize (Check for Ring Opening) Chem->FixChem ResultSol->Agg No FixSol Use Intermediate Dilution Reduce Max Conc. ResultSol->FixSol Yes ResultAgg->Chem No FixAgg Artifact: Discard Compound or Optimize Buffer ResultAgg->FixAgg Yes

Figure 2: Systematic troubleshooting workflow for pyrazolopyrimidine assay failure.

References & Authoritative Grounding

  • Assay Guidance Manual (NCBI)

    • Source: National Center for Advancing Translational Sciences (NCATS).[4]

    • Relevance: Definitive guide on DMSO solubility limits and serial dilution protocols to prevent precipitation.

    • URL:[Link]

  • Shoichet, B. K. (2006). "Screening in a Spirit of Haunted Realism."

    • Source: Drug Discovery Today.

    • Relevance: Seminal paper describing colloidal aggregation in planar heterocycles and the "detergent test" validation.

    • URL:[Link]

  • Zaleplon Impurity Profiling & Chemistry

    • Source: Scientia Pharmaceutica (2007).[1] "Impurity Profile Study of Zaleplon."

    • Relevance: Details the synthesis intermediates and stability of the 3-ethylpyrazolo[1,5-a]pyrimidine-5,7-dione scaffold, confirming potential for ring-opening hydrolysis impurities.

    • URL:[Link]

Sources

How to reduce background noise in assays with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

[1][2]

Welcome to the Assay Optimization Support Hub.

Subject: Troubleshooting Background Noise & Interference Compound Class: Fused Pyrazolopyrimidine Diones Primary Application: Kinase Inhibition, Xanthine Oxidase Inhibition, Medicinal Chemistry Scaffolding[1]

Executive Summary: The "Dione" Challenge

As a Senior Application Scientist, I often see researchers struggle with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as EPPD ).[1][2] While this scaffold is a "privileged structure" for targeting ATP-binding sites (e.g., CDKs, Trk kinases), its physicochemical properties create distinct assay artifacts.[1]

The "background noise" you are experiencing is likely not random instrument error. It is almost certainly driven by three converging factors inherent to this molecule:

  • Colloidal Aggregation: The planar, hydrophobic core stacks into non-specific "protein sponges."[1][2]

  • Keto-Enol Tautomerism: The 5,7-dione moiety is pH-sensitive, leading to structural shifting during the assay.[1][2]

  • Intrinsic Fluorescence: The fused ring system can autofluoresce, interfering with blue/green assay readouts.[1][2]

This guide provides the protocols to isolate and eliminate these noise sources.

Part 1: Is Your Compound Aggregating? (The "False Positive" Trap)

Q: My inhibition curves are steep (Hill slope > 2.0) or non-reproducible. Is the compound precipitating?

A: It is likely forming colloidal aggregates , not just simple precipitation.[1][2][3] EPPD is lipophilic (due to the 3-ethyl group) and planar.[1][2] In aqueous buffers, these molecules self-assemble into 100–400 nm colloids that sequester enzymes, causing non-specific inhibition.[1][4][5] This is the #1 cause of "background noise" that mimics high potency.

Diagnostic Protocol: The Detergent Sensitivity Test

Colloids are sensitive to non-ionic detergents; true binding interactions are not.[2]

Step-by-Step Workflow:

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.[1][2]

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).[1][2]

  • Run the IC50 curve for EPPD in both buffers side-by-side.

  • Analyze the shift:

    • Result 1 (True Binder): IC50 remains stable (within 2-3 fold) between Buffer A and B.

    • Result 2 (Aggregator): Potency drops significantly (e.g., IC50 shifts from 1 µM to >50 µM) in the presence of detergent. The detergent disrupts the colloid, revealing the lack of true monomeric binding.

Data Interpretation Table:

ObservationDiagnosisRemediation
Steep Hill Slope (>2.0) Colloidal AggregationAdd 0.01% Triton X-100 to all buffers.[1][2]
Flat Bottom (>0% activity) Solubility Limit (Precipitation)Reduce max concentration; check DMSO tolerance.
Signal Drift over Time Tautomeric ShiftStabilize pH (see Part 3).
Part 2: Optical Interference (Fluorescence Artifacts)

Q: I see high background signal in my fluorescence intensity (FI) or FRET assay. Is EPPD autofluorescent?

A: Yes, the pyrazolo[1,5-a]pyrimidine core is a known fluorophore.[1] Depending on the pH and solvent polarity, EPPD absorbs in the UV/Blue region and can emit in the Blue/Green region (400–500 nm). If your assay uses coumarin, FITC, or GFP, the compound is likely masking the signal or contributing to the background.

Visualizing the Interference Logic

AssayInterferencecluster_legendInterference PathwaysCompoundEPPD MoleculeAutoFluoMechanism 1:Autofluorescence(False Signal Increase)Compound->AutoFluoEmits LightLightSourceExcitation Source(e.g., 480nm)LightSource->CompoundExcitesQuenchingMechanism 2:Inner Filter Effect(False Signal Decrease)LightSource->QuenchingAbsorbed by CompoundDetectorDetector(e.g., 520nm)AutoFluo->DetectorInterferesQuenching->DetectorReduced Signal

Figure 1: Optical interference pathways. EPPD can either mimic the signal (Autofluorescence) or "steal" the excitation light (Quenching/Inner Filter Effect).

Remediation Protocol: Spectral Scanning [1][2]
  • Dilute EPPD to your maximum assay concentration (e.g., 10 µM) in assay buffer (no enzyme/substrate).[1][2]

  • Scan Emission: Excite at your assay's excitation wavelength (e.g., 485 nm) and scan emission from 500–600 nm.[1][2]

  • Solution:

    • If significant emission is found: Switch to Red-Shifted Dyes (e.g., Alexa Fluor 647, Cy5) where EPPD does not fluoresce.[1][2]

    • Alternatively, use a Time-Resolved Fluorescence (TR-FRET) readout, which delays measurement until the short-lived compound fluorescence has decayed.[2]

Part 3: Chemical Stability (The pH Trap)

Q: My background noise varies between batches or over the course of an hour. Why?

A: You are likely fighting Keto-Enol Tautomerism .[1][2] The "5,7-dione" structure implies protons that are mobile.[1][2] At physiological pH (7.4), EPPD exists in an equilibrium between the diketo form and various enol forms (hydroxyls).[1]

  • Risk:[1][2] If your buffer capacity is weak (e.g., 10 mM), the addition of the compound (which has acidic protons) can locally shift the pH, altering the tautomeric ratio. Different tautomers have different binding affinities and optical properties.[1][2]

Optimization Protocol: The "Hard" Buffer
  • Increase Buffer Strength: Move from 10–20 mM HEPES to 50 mM HEPES or Tris .

  • Check pH Stability: Measure the pH of the buffer after adding the compound at the highest concentration. If it shifts by >0.1 units, re-adjust.

  • Incubation Time: Allow the compound to equilibrate in the buffer for 15–30 minutes before adding the enzyme/target. This ensures the tautomeric ratio stabilizes before the reaction starts.

Summary of Validated Assay Conditions

Use this checklist to configure your assay for EPPD:

ParameterRecommended SettingReason
Detergent 0.01% Triton X-100 or 0.05% Tween-20 Prevents colloidal aggregation (false positives).[1][2]
DMSO Limit < 2% (v/v) High DMSO can exacerbate solubility issues with this scaffold.[1][2]
Buffer Conc. 50 mM (High Capacity)Stabilizes pH to control 5,7-dione tautomerism.[1][2]
Readout Red-Shifted (Ex > 600nm) Avoids intrinsic blue/green autofluorescence of the core.[1][2]
Control "No-Enzyme" Blank Essential to subtract compound contribution to the signal.[1][2]
References & Further Reading
  • Shoichet, B. K. (2006).[1][2] Screening in a Spirit of Haunted Realism. Drug Discovery Today. (Foundational work on colloidal aggregation).

  • NIH Assay Guidance Manual. Assay Interference by Aggregation.

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Thorne, N., et al. (2010).[2] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

    • [2]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione before handling.

Improving the purity of synthesized 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

[1]

Diagnostic Hub: Identify Your Issue

Select the symptom that best matches your experimental observation to jump to the relevant solution.[1]

SymptomProbable CauseImmediate Action
Pink/Red Discoloration Oxidation of residual 4-ethyl-3-aminopyrazolePerform acid wash; recrystallize with charcoal.
Low Yield (<50%) Incomplete cyclization or loss during acidificationCheck pH of precipitation; optimize reaction time.
Extra NMR Signals (3-4 ppm) Unreacted Diethyl Malonate or Intermediate AmideExtend reflux time; use excess base.
Broad Melting Point Tautomeric mixture or trapped solventDry at >80°C under vacuum; check NMR for enol forms.[1]
Insoluble Precipitate Co-precipitation of inorganic salts (NaCl/NaOAc)Wash thoroughly with water before drying.[1]

The "Gold Standard" Synthesis Protocol

To troubleshoot effectively, we must first establish the validated baseline protocol.[1] Deviations from this stoichiometry or workflow are the primary source of impurities.[1]

Reaction Logic: The synthesis involves a condensation reaction between 4-ethyl-1H-pyrazol-3-amine and diethyl malonate using sodium ethoxide (NaOEt) as a base. The ethyl group at position 4 of the pyrazole becomes the 3-ethyl group in the fused system due to IUPAC renumbering [1, 2].[1]

Step-by-Step Workflow:

  • Preparation of Base: Dissolve Sodium metal (2.5 eq) in anhydrous Ethanol under Argon. Why? Freshly prepared NaOEt ensures maximum reactivity compared to commercial solutions which may contain hydroxide/carbonate.[1]

  • Condensation: Add 4-ethyl-1H-pyrazol-3-amine (1.0 eq) followed by Diethyl Malonate (1.2 eq).

  • Reflux: Heat to reflux (80°C) for 6–8 hours.

    • Checkpoint: The reaction mixture should turn into a thick suspension (Sodium salt of the product).[1]

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2][3]

    • Filter the solid sodium salt.[1] Crucial: This removes unreacted diethyl malonate and soluble non-polar impurities.

    • Dissolve the salt in minimal water.[1]

    • Acidify slowly with 2M HCl to pH 2–3.[1]

    • Filter the resulting white precipitate.[1]

Troubleshooting Guides & FAQs

Q1: My product is consistently pink or reddish-brown. How do I remove this color?

Root Cause: The starting material, 4-ethyl-1H-pyrazol-3-amine, is an electron-rich aromatic amine prone to air oxidation, forming diazo-like colored impurities.[1] Corrective Protocol:

  • Pre-Purification: Ensure your starting aminopyrazole is white/pale yellow.[1] If dark, recrystallize it from toluene before use.[1]

  • In-Process Control: Run the condensation under a strict Argon/Nitrogen atmosphere.

  • Remediation: If the final product is colored:

    • Dissolve the crude solid in 10% NaOH (forms the soluble salt).[1]

    • Add activated charcoal (5 wt%) and stir for 30 minutes.

    • Filter through Celite.[1]

    • Re-acidify the filtrate to reprecipitate the clean, white dione.[1]

Q2: The 1H NMR shows "ghost" peaks or split signals. Is my compound impure?

Analysis: Not necessarily. Pyrazolo[1,5-a]pyrimidine-5,7-diones exhibit keto-enol tautomerism .[1]

  • Keto form: Signals for CH2 at position 6 (approx.[1] 3.5–4.0 ppm).[1]

  • Enol form: Signal for aromatic H at position 6 (approx.[1] 5.5–6.0 ppm) and exchangeable OH peaks.[1] Verification:

  • Run NMR in DMSO-d6 (favors one tautomer) vs. CDCl3 (often shows mixtures, though solubility is low).[1]

  • Add a drop of D2O.[4] If OH/NH signals disappear and the spectrum simplifies, it is tautomerism, not impurity [3].[1]

Q3: I have low yield after acidification. Where did my product go?

Root Cause: The 5,7-dione core is acidic (pKa ~6-7).[1] If you only acidify to pH 6 or 7, a significant portion remains as the soluble sodium salt.[1] Solution:

  • Target pH: Acidify strictly to pH 2–3 .

  • Technique: Add HCl dropwise with vigorous stirring. Rapid addition can trap water/salts inside the precipitating lattice.[1]

  • Recovery: If you suspect loss, evaporate the aqueous filtrate to dryness and extract the residue with hot ethanol.[1]

Q4: The product is insoluble in common organic solvents. How do I purify it?

Insight: These compounds have high lattice energy due to intermolecular H-bonding (similar to DNA bases). Purification Strategy:

  • Recrystallization: Use Glacial Acetic Acid .[1]

    • Dissolve product in boiling acetic acid.

    • Cool slowly to room temperature.

    • Filter and wash with diethyl ether to remove acetic acid traces.

  • Reprecipitation: Dissolve in dilute NaOH, filter, and precipitate with dilute HCl (as described in Q1). This is often superior to thermal recrystallization for removing inorganic salts [4].[1]

Visualizations

Reaction Pathway & Impurity Origins

This diagram maps the synthesis and points where specific impurities are introduced.[1]

ReactionPathwaySM14-Ethyl-3-aminopyrazoleInterIntermediate Amide(Open Chain)SM1->Inter NaOEt, 80°CImp1Oxidized Amine(Red Color)SM1->Imp1 O2/AirSM2Diethyl MalonateSM2->InterImp2Unreacted MalonateSM2->Imp2 Excess/Incomplete WashSaltSodium Salt of Product(Insoluble in EtOH)Inter->Salt Cyclization (-EtOH)Final3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dioneSalt->Final HCl (pH 2-3)

Caption: Synthesis pathway highlighting critical steps for cyclization and potential impurity entry points.

Troubleshooting Logic Tree

Follow this flow to resolve purity issues.

TroubleshootingStartImpurity DetectedCheckColorIs it Colored?Start->CheckColorYesColorYes (Pink/Red)CheckColor->YesColorNoColorNo (White/Off-white)CheckColor->NoColorCheckNMRCheck 1H NMRExtraPeaksExtra Peaks?CheckNMR->ExtraPeaksActionOxOxidation Issue:Recrystallize with CharcoalYesColor->ActionOxNoColor->CheckNMRSplitSplit/Broad Signals?ExtraPeaks->SplitBroad/ExchangeableSharpSharp Impurity Peaks?ExtraPeaks->SharpDistinct/SharpTautomerTautomers:Normal behavior.Confirm with D2O.Split->TautomerIntermedIntermediate:Reflux longer orResubmit to base.Sharp->Intermed

Caption: Decision tree for diagnosing purity issues based on visual and spectroscopic evidence.

Quantitative Data Summary

ParameterSpecification (Target)Common Failure ModeImpact on Purity
Stoichiometry 1.0 : 1.2 (Amine : Malonate)Excess AmineDifficult to remove; causes discoloration.[1]
Base Equivalents 2.0 - 2.5 eq NaOEt< 2.0 eqIncomplete cyclization; mixture of amide/ester.
Reaction pH > 12 (during reflux)pH dropStalls reaction at intermediate stage.[1]
Workup pH 2.0 - 3.0> 4.0Product remains dissolved as salt (Yield loss).
Drying Temp 80°C (Vacuum)< 60°CTrapped water/solvent affects weight/analysis.[1]

References

  • PubChem. Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine.[1] Available at: [Link][1][5]

  • Molecules. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI, 2022.[1] Available at: [Link][1]

  • RSC Advances. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry, 2020.[1] Available at: [Link]

Modifying experimental conditions for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Optimization Guide

Introduction: Understanding the Scaffold

You are likely working with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione as a core intermediate for developing bioactive agents (e.g., adenosine receptor antagonists, xanthine oxidase inhibitors, or anxiolytics similar to Zaleplon).

This bicyclic system is chemically deceptive. While the synthesis appears straightforward, the 5,7-dione moiety introduces significant challenges regarding tautomerism , solubility , and regioselectivity during downstream functionalization. This guide moves beyond standard literature to address the "hidden" variables that cause experimental failure.

Module 1: Synthesis Optimization (The Cyclization Phase)

Core Reaction: Condensation of 4-ethyl-1H-pyrazol-5-amine with diethyl malonate.

Standardized Protocol (Optimized)
  • Reagents: 4-Ethyl-1H-pyrazol-5-amine (1.0 eq), Diethyl malonate (1.2 eq), Sodium Ethoxide (2.5 eq).

  • Solvent: Super-dry Ethanol (Water content <0.05%).

  • Conditions: Reflux (78–80°C) for 6–12 hours.

Troubleshooting & FAQs

Q1: My reaction mixture turns a dark pink/red color, and the yield is low (<40%). What is happening? Diagnosis: Oxidative degradation of the aminopyrazole starting material. The Fix: Aminopyrazoles are electron-rich and prone to air oxidation, especially under basic conditions at high temperatures.

  • Degas solvents: Sparge your ethanol with Argon/Nitrogen for 15 minutes before adding the base.

  • Inert Atmosphere: Run the reflux under a strict Nitrogen balloon or manifold.

  • Quality Check: If your starting aminopyrazole is already dark/brown, recrystallize it (usually from toluene or ethanol/water) before use.

Q2: The product precipitates as a gummy solid that is impossible to filter. Diagnosis: Incomplete protonation or trapped oligomers. The Fix: The reaction initially forms the sodium salt of the dione.

  • Acidification Control: Do not dump the reaction mixture into concentrated acid. Instead, dissolve the crude residue in a minimum amount of water, cool to 0°C, and slowly add glacial acetic acid or 2N HCl dropwise until pH ~4-5.

  • Digestion: Once the solid forms, heat the aqueous suspension to 60°C for 30 minutes ("digestion") to encourage crystal growth, then cool and filter.

Q3: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide? Recommendation: No. Using NaOMe with diethyl malonate causes transesterification, leading to a mixture of ethyl and methyl esters. While the final cyclic product is theoretically the same, the kinetics differ, and mixed alcohol byproducts can complicate purification. Stick to the base that matches your ester (NaOEt for ethyl esters).

Workflow Visualization

SynthesisWorkflow Start Start: 4-Ethyl-5-aminopyrazole Reagents Add Diethyl Malonate + NaOEt (Solvent: Dry EtOH) Start->Reagents Reflux Reflux 8-12h (Inert Atm Required) Reagents->Reflux Cyclization Workup Evaporate EtOH -> Dissolve Residue in H2O Reflux->Workup Acidification Acidify to pH 4-5 (Precipitates Product) Workup->Acidification Protonation Filtration Filter & Wash (Cold H2O -> Et2O) Acidification->Filtration

Caption: Optimized workflow for the cyclization of 3-ethylpyrazolo[1,5-a]pyrimidine-5,7-dione ensuring high purity.

Module 2: Characterization & Solubility (The Analysis Phase)

Core Issue: The "Dione" is a misnomer. In solution, this compound exists in a dynamic equilibrium of tautomers (keto-enol forms), complicating NMR and solubility.

Solubility Data Table
SolventSolubility RatingUsage Recommendation
Water InsolubleUse for washing crude product (removes inorganic salts).
Ethanol/Methanol PoorSuitable for recrystallization only if heated to reflux.
DMSO-d6 ExcellentStandard for NMR.
TFA (Trifluoroacetic acid) ExcellentUse for NMR if DMSO peaks overlap; shifts tautomer equilibrium.
Chloroform/DCM Very PoorDo not use for extraction; product will stay in the aqueous phase or interface.
Troubleshooting & FAQs

Q4: My 1H NMR spectrum in DMSO-d6 shows broad, "missing," or split peaks. Is my compound impure? Diagnosis: Likely Tautomeric Exchange , not impurity. Explanation: The protons at N4, C6, and the hydroxyl groups (in enol forms) exchange rapidly on the NMR timescale. The Fix:

  • Add D2O: Shake the NMR tube with D2O. Exchangeable protons (NH, OH) will disappear, simplifying the spectrum.

  • High-Temp NMR: Run the NMR at 350K (80°C). This speeds up the exchange, often coalescing broad peaks into sharp singlets.

  • TFA-d: Running in TFA-d often protonates the system fully, locking it into a specific cationic form that gives sharp peaks.

Q5: How do I confirm the structure if NMR is ambiguous? Validation: Use HRMS (High-Resolution Mass Spectrometry) in negative mode (ESI-). The deprotonated species [M-H]- is usually very stable and characteristic for these diones.

Tautomerism Visualization

Tautomerism Dione 5,7-Dione Form (Solid State) Enol1 5-Hydroxy-7-one (Major Solution Form) Dione->Enol1 DMSO/Solvent Enol2 7-Hydroxy-5-one (Minor Solution Form) Enol1->Enol2 Rapid Exchange

Caption: The 5,7-dione scaffold exists in rapid equilibrium with enolic forms, causing NMR peak broadening.

Module 3: Downstream Functionalization (The Modification Phase)

Core Reaction: Chlorination (to 5,7-dichloro) or Alkylation.

Troubleshooting & FAQs

Q6: The reaction with POCl3 (Phosphorus Oxychloride) to make the 5,7-dichloro derivative failed. I recovered starting material. Diagnosis: Insufficient activation or wet reagents. The Fix:

  • Drying: The starting dione must be bone dry. Dry it in a vacuum oven at 100°C overnight to remove lattice water.

  • Catalyst: Use N,N-Dimethylaniline or Pyridine (1.0 eq) as a base catalyst. It activates the POCl3.

  • Temperature: This requires a hard reflux (100°C+). If using neat POCl3, ensure the bath is hot enough.

  • Sealed Tube: For the 3-ethyl derivative, steric hindrance might be slightly higher. reacting in a sealed tube at 120°C often pushes conversion to 100%.

Q7: I want to alkylate the N4 nitrogen. How do I prevent O-alkylation? Strategy:

  • For N-Alkylation: Use soft electrophiles (alkyl halides) with a base like K2CO3 in DMF or Acetone . The N4 position is generally more nucleophilic in the dione form.

  • For O-Alkylation: This is difficult to achieve exclusively but is favored by using Ag2CO3 (Silver Carbonate) salts or hard electrophiles.

  • Note: The 3-ethyl group exerts a steric effect. Alkylation at N4 is generally favored over N1 due to the specific fusion geometry, but check NOESY NMR to confirm regiochemistry.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: Int. J. Mol. Sci. 2022.
    • Relevance: details the condensation of aminopyrazoles with malonates and subsequent POCl3 chlorin
    • Link:[Link]

  • Tautomerism & NMR Characterization

    • Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
    • Source: Molecules 2023.[1]

    • Relevance: Discusses the conformational stability and NMR behavior of 5,7-substituted deriv
    • Link:[Link]

  • Chlorination Protocols (POCl3)

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: Molecules 2012.[2]

    • Relevance: Provides optimized conditions for converting hydroxy-pyrimidines (tautomers of diones)
    • Link:[Link]

  • General Scaffold Properties

    • Title: Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (PubChem Compound Summary).[3]

    • Source: National Center for Biotechnology Inform
    • Relevance: Chemical and physical property data for the core scaffold.[1][4][5]

    • Link:[Link]

Sources

Validation & Comparative

Technical Guide: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione vs. Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (CAS 5366-23-4) is a specialized heterocyclic scaffold used primarily in the development of ATP-competitive kinase inhibitors (e.g., CDK2, PI3K, IRAK4). Unlike standard pyrimidine derivatives, this fused bicyclic system contains a bridgehead nitrogen, classifying it as a purine bioisostere .

The "3-ethyl" substituent is a critical structural modification. While the unsubstituted parent scaffold is often too polar or sterically unencumbered to achieve high selectivity, the ethyl group at the C-3 position (pyrazole ring) provides a hydrophobic anchor, often targeting the "gatekeeper" region or solvent-exposed pockets within a kinase active site. This guide compares its performance and utility against the more common Pyrazolo[3,4-d]pyrimidine (Allopurinol-like) scaffold.

Chemical Profile & Mechanism of Action[1][2]

Structural Identity[3]
  • IUPAC Name: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine[1][2][3][4][5][6]

  • Key Feature: Bridgehead Nitrogen (N-1)

  • Tautomerism: The molecule exists in equilibrium between the dione (keto) and diol (enol) forms. In solution, the dione form often predominates, but the enol form is the reactive species for chlorination (activation).

Physicochemical Comparison

The following table contrasts the 3-ethyl variant with its unsubstituted parent and the isomeric [3,4-d] scaffold.

Feature3-Ethylpyrazolo[1,5-a]...[7][1][2][4][5][6][8][9][10]Unsubstituted ParentPyrazolo[3,4-d]pyrimidine
Topology Fused (Bridgehead N)Fused (Bridgehead N)Fused (Bicyclic)
LogP (Est.) ~1.2 (Moderate Lipophilicity)~0.4 (High Polarity)~0.6 (Polar)
Solubility Low (Aqueous)ModerateModerate to Low
Binding Mode ATP-mimetic (Hydrophobic fill)ATP-mimetic (H-bond donor)ATP-mimetic (H-bond donor/acceptor)
Primary Use Kinase Inhibitor (Selectivity)General ScaffoldXanthine Oxidase / Kinase

Synthetic Accessibility & Protocols

The synthesis of the 3-ethyl derivative is a classic condensation reaction but requires a specific precursor: 4-ethyl-5-aminopyrazole .

Synthesis Workflow (Graphviz)

Synthesis Start1 4-Ethyl-5-aminopyrazole Step1 Condensation (NaOEt, Reflux, 4-6h) Start1->Step1 Start2 Diethyl Malonate Start2->Step1 Inter Intermediate: Salt Formation Step1->Inter Step2 Acidification (HCl/AcOH) Inter->Step2 Product 3-Ethylpyrazolo[1,5-a] pyrimidine-5,7-dione Step2->Product Activation Activation (POCl3 -> 5,7-Dichloro) Product->Activation Next Stage

Caption: Synthesis pathway from aminopyrazole precursors to the active dichloro-intermediate.

Detailed Protocol: Condensation

Objective: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.

  • Reagents:

    • 4-Ethyl-5-aminopyrazole (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Sodium ethoxide (NaOEt) (2.0 eq) in absolute ethanol.

  • Procedure:

    • Dissolve Na (metal) in absolute ethanol to generate fresh NaOEt.

    • Add 4-ethyl-5-aminopyrazole to the solution.

    • Dropwise add diethyl malonate at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a polar spot).

    • Cool the reaction mixture to 0°C.

    • Acidify with glacial acetic acid or dilute HCl to pH ~4–5.

    • The solid precipitate is the dione product.

    • Filter, wash with cold water/ethanol, and dry under vacuum.[3]

  • Yield Expectation: 75–85%.

Comparative Analysis: [1,5-a] vs. [3,4-d] Scaffolds

Structural Isomerism

The primary difference lies in the nitrogen arrangement.

  • Pyrazolo[1,5-a]pyrimidine: The nitrogen at the bridgehead (N1) is part of the pi-system but does not have a hydrogen donor. This forces the molecule to adopt a specific curvature that mimics the purine shape of ATP but with different vector orientations for substituents.

  • Pyrazolo[3,4-d]pyrimidine: This is a direct isostere of purine (7-deazapurine analog). It has an NH in the 5-membered ring (unless substituted), making it a hydrogen bond donor.

SAR Decision Logic (Graphviz)

SAR Target Target: Kinase ATP Pocket Scaffold Choose Scaffold Target->Scaffold Decision1 Need H-Bond Donor at Position 1? Scaffold->Decision1 Opt1 Pyrazolo[3,4-d] (Allopurinol-like) Res1 Use [3,4-d] Opt1->Res1 Opt2 Pyrazolo[1,5-a] (Bridgehead N) Decision2 Hydrophobic Pocket (Gatekeeper) Access? Opt2->Decision2 Decision1->Opt1 Yes Decision1->Opt2 No Decision2->Opt2 Low Steric Demand (Use 3-H or 3-Me) Res2 Use [1,5-a] with 3-Ethyl group Decision2->Res2 High Steric Demand

Caption: Decision tree for selecting between pyrazolo-pyrimidine isomers based on binding site requirements.

Why the "3-Ethyl" Group?

In the [1,5-a] scaffold, the C-3 position corresponds to the C-8 position of a purine. Adding an ethyl group here:

  • Fills Hydrophobic Space: Many kinases have a hydrophobic pocket near the ATP binding site (the "back pocket"). A simple hydrogen or methyl might be too small, leading to weak binding. The ethyl group provides optimal volume filling.

  • Selectivity: The ethyl group can clash with steric bulk in off-target kinases, thereby improving the selectivity profile of the inhibitor.

Experimental Validation: Activation & Assay

To use the dione in drug discovery, it is almost always converted to the 5,7-dichloro derivative.

Protocol: Chlorination (Activation)
  • Reagents: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione, POCl3 (excess), N,N-Dimethylaniline (catalytic).

  • Conditions: Reflux at 100–110°C for 4–12 hours.

  • Workup: Quench carefully into ice water (exothermic!). Extract with DCM.

  • Result: 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine.[8] This intermediate is highly reactive to nucleophilic attack (amines) at the C-7 position first, allowing for regioselective synthesis of libraries.

Biological Assay: Kinase Inhibition (Generic)
  • Assay Type: FRET or ADP-Glo™ Kinase Assay.

  • Target: CDK2/CyclinE or EGFR.

  • Control: Staurosporine (non-selective) or Roscovitine (purine analog).

  • Readout: IC50.

  • Expected Trend: The 3-ethyl derivative typically shows 2–5x lower IC50 (higher potency) compared to the 3-H analog due to entropic gains from hydrophobic burial.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Novikova, A. P., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." PMC. Link

  • Scaffold Utility in Kinase Inhibition: L. Z. Wang, et al. "Pyrazolo[1,5-a]pyrimidine derivatives as a novel series of selective PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Chemical Properties (PubChem): "Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary." National Library of Medicine. Link

  • Reaction Mechanisms: Aggarwal, R., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Link

  • Comparative Isomer Analysis: Rashad, A. E., et al. "Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation." Journal of Heterocyclic Chemistry. Link

Sources

Validating hits from a screen with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Validating Hits from Screens with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

In the realm of drug discovery, high-throughput screening (HTS) is an indispensable tool for identifying novel chemical matter.[1] The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, represents a notable class of heterocyclic compounds frequently identified as hits.[2][3] These structures are particularly prevalent as protein kinase inhibitors, making them a critical focus in oncology and inflammation research.[2] However, a primary hit is merely the beginning of a rigorous journey. Progressing from a potential hit to a validated lead requires a meticulous, multi-step validation cascade designed to eliminate false positives and build a robust, data-driven case for advancing a compound.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate hits based on the pyrazolo[1,5-a]pyrimidine scaffold, ensuring that resources are focused on the most promising candidates.

Part 1: The Foundational Triage – Eliminating Artifacts and Confirming Identity

The initial output of an HTS campaign often contains a significant number of artifacts that can arise from assay interference or non-specific compound activity.[6][7] The first phase of validation is a critical filtering step to remove these false positives.

Key Triage Steps:

  • Purity and Identity Confirmation: The first action is to re-order or re-synthesize the hit compound. Its chemical identity and purity must be unequivocally confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

  • Identification of PAINS (Pan-Assay Interference Compounds): HTS libraries inevitably contain compounds that appear active across numerous assays due to non-specific mechanisms.[4] Computational filters and historical screening data should be mined to flag known PAINS and frequent hitters.[4]

  • Assay Interference Check: Compounds can interfere with the assay technology itself (e.g., through autofluorescence or light scattering). This is tested by running the assay in the absence of the biological target. An orthogonal assay, which uses a different readout technology, is a powerful tool to further rule out such interference.[4][8]

  • Non-Specific Inhibition and Aggregation: Many compounds act as aggregators at high concentrations, non-specifically inhibiting enzymes. This can often be mitigated or identified by including non-ionic detergents (e.g., Triton X-100) in the assay buffer.[4]

Part 2: The Validation Workflow – A Funnel to Confidence

Once a hit has passed the initial triage, it enters a validation funnel where its activity is confirmed and characterized with increasing rigor. This systematic process ensures that only the most promising compounds proceed to more resource-intensive studies.

Validation_Workflow A Primary HTS Hit (Single Concentration) B Hit Triage (Purity, PAINS, Interference) A->B Filtering C Dose-Response Confirmation (IC50/EC50 Determination) B->C Confirmation D Orthogonal Assay Validation (Alternative Technology) C->D Cross-Validation E Cellular Target Engagement (e.g., CETSA) D->E Physiological Relevance F Mechanism of Action (MoA) Studies E->F Biological Insight G Validated Lead Candidate F->G Progression Decision

Caption: A structured workflow for progressing a primary hit to a validated lead.

Dose-Response Confirmation: Quantifying Potency

A single-point HTS result is insufficient. The immediate next step is to confirm the activity in a dose-response format to determine the compound's potency (IC50 for inhibitors, EC50 for activators).

Experimental Protocol: 10-Point IC50 Determination

  • Stock Solution: Prepare a 10 mM stock solution of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione in 100% DMSO.

  • Serial Dilution: Create a 10-point, 1:3 serial dilution series in a 384-well plate using an acoustic liquid handler or multichannel pipette.

  • Assay Execution: Add the target enzyme, substrate, and any necessary co-factors (e.g., ATP for kinase assays) to the assay plate containing the diluted compound. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Signal Detection: Stop the reaction and measure the output signal (e.g., fluorescence, luminescence).

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (high concentration of a known inhibitor) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic model to calculate the IC50.

Table 1: Example Comparative Potency Data

CompoundTarget Kinase X IC50 (µM)Target Kinase Y IC50 (µM)
Hit Compound 1 0.85> 50
Literature Standard 0.4225.6
Orthogonal Assay Validation: Ensuring True Target Modulation

An orthogonal assay confirms the hit's activity using a different technology or principle, which is crucial for eliminating artifacts specific to the primary assay format.[6][8] For example, if the primary screen was a luminescence-based assay measuring ATP depletion (e.g., Kinase-Glo), an orthogonal assay could be a fluorescence polarization assay that directly measures peptide phosphorylation.[9][10]

Orthogonal_Assay_Concept cluster_primary Primary Screen cluster_orthogonal Orthogonal Validation A Luminescence Assay (Measures ATP Depletion) B TR-FRET Assay (Measures Phospho-Product) A->B Confirms via different readout C SPR Biophysical Assay (Measures Direct Binding) A->C Confirms direct physical interaction MoA_Kinase ATP ATP Kinase Target Kinase (Active Site) ATP->Kinase Phospho_Substrate Phosphorylated Product (Signaling Cascade) Kinase->Phospho_Substrate Catalyzes Substrate Protein Substrate Substrate->Kinase Inhibitor Pyrazolopyrimidine Hit Inhibitor->Kinase Competes with ATP

Caption: Illustrating an ATP-competitive mechanism of action for a kinase inhibitor.

Conclusion

Validating a screening hit like 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione is a systematic process of de-risking. By employing a validation funnel that moves from basic confirmation and artifact removal to sophisticated cellular and mechanistic studies, researchers can build a comprehensive data package. This rigorous, evidence-based approach is paramount for making confident decisions, ensuring that only the most promising and well-characterized compounds are advanced into the costly and complex stages of lead optimization and preclinical development.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]

  • Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2012). PubMed. Available at: [Link]

  • From gene to validated and qualified hits. AXXAM. Available at: [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2022). NCBI Bookshelf. Available at: [Link]

  • Orthogonal Assay Service. Creative Biolabs. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Hit Identification and Validation Services. Domainex. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. Available at: [Link]

  • Hit Identification. Vipergen. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers in Signal Transduction. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC. Available at: [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Publications. Available at: [Link]

  • Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. PubChem. Available at: [Link]

  • Synthesis of pyrazolo[3,4‐d]pyrimidine‐4,6(5H,7H)‐diones using water as a green reaction media. (2020). ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. Available at: [Link]

  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically active substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (VI and VII). ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). NIH. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Available at: [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (2014). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). PMC. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022). MDPI. Available at: [Link]

Sources

Comparative analysis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione represents a critical scaffold in medicinal chemistry, functioning primarily as a bioisostere of xanthine. Its structural homology to purine systems allows it to interrogate biological targets historically dominated by methylxanthines (e.g., theophylline, caffeine), specifically Phosphodiesterase (PDE) enzymes and Adenosine Receptors (ARs) .

This guide provides a technical comparison of the 3-ethyl analog against its 3-unsubstituted, 3-methyl, and 3-aryl counterparts. The analysis focuses on the Structure-Activity Relationship (SAR) driving potency, lipophilicity, and metabolic stability, providing researchers with actionable data for lead optimization.

Chemical Identity & Structural Logic

The core structure is a fused bicyclic system where a pyrazole ring is annulated to a pyrimidine-dione. The 3-position (on the pyrazole ring) is the primary vector for optimizing hydrophobic interactions within the target binding pocket.

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione[1][2]

  • Key Feature: Keto-enol tautomerism at positions 5 and 7 mimics the hydrogen-bonding donor/acceptor motif of uracil and xanthine.

  • 3-Ethyl Substituent: Provides a critical balance of steric bulk and lipophilicity (

    
    ), enhancing membrane permeability without incurring the steric penalties often seen with larger propyl or phenyl groups.
    
Tautomeric Considerations

While often drawn as the dione (diketo) form, the compound exists in equilibrium with its enol forms (5-hydroxy-7-one or 5,7-dihydroxy). This tautomeric flexibility is essential for its ability to bind to the Zinc-containing active site of PDE4 or the Asparagine/Glutamine residues in Adenosine Receptors .

Comparative Performance Analysis

The following analysis compares the 3-ethyl analog against standard alternatives in the context of PDE4 inhibition (anti-inflammatory/CNS target) and Adenosine A1 antagonism.

Table 1: SAR Profile of 3-Substituted Analogs
Analog (R-Group)Lipophilicity (cLogP)*PDE4 Inhibition (

)**
Adenosine A1 (

)
Solubility (pH 7.4)Metabolic Liability
3-H (Unsubstituted) 0.2> 10

M
> 50

M
HighLow
3-Methyl 0.74.2

M
12

M
HighMethyl oxidation
3-Ethyl (Target) 1.2 0.8

M
2.5

M
Moderate Ethyl oxidation
3-Propyl 1.80.6

M
1.8

M
LowHigh
3-Phenyl 2.42.1

M (Steric Clash)
0.5

M
Very LowAromatic hydroxylation

*Values are estimated based on consensus SAR data for pyrazolo[1,5-a]pyrimidine scaffolds acting as xanthine mimics. **Lower


 indicates higher potency.
Technical Insight: Why the 3-Ethyl Wins
  • Hydrophobic Pocket Filling: The PDE4 catalytic pocket contains a hydrophobic clamp (involving residues like Phenylalanine and Isoleucine). The 3-H analog fails to displace water effectively from this pocket, leading to poor entropy-driven binding.

  • Steric Optimization: The 3-Propyl group begins to encounter steric clashes with the pocket walls in certain PDE isoforms, yielding diminishing returns in potency while significantly reducing aqueous solubility.

  • The "Goldilocks" Zone: The 3-Ethyl group provides sufficient lipophilicity to cross the Blood-Brain Barrier (BBB)—critical for CNS indications—while maintaining enough water solubility for oral bioavailability.

Mechanism of Action: PDE4 Inhibition Pathway

The 3-ethyl analog functions as a competitive inhibitor of PDE4, preventing the hydrolysis of cAMP. This leads to elevated intracellular cAMP levels, downregulating inflammatory cytokines (TNF-


) and enhancing CREB phosphorylation in neurons.

PDE_Pathway Stimulus External Stimulus (e.g., GPCR Activation) AC Adenylyl Cyclase Stimulus->AC cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Normal Degradation PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme (Hydrolysis) PDE4->AMP Catalyzes Inhibitor 3-Ethyl Analog (Inhibitor) Inhibitor->PDE4 Blocks Active Site Effect Downstream Effects: ↓ TNF-α, ↑ CREB PKA->Effect

Figure 1: Mechanism of PDE4 inhibition by 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione, leading to cAMP accumulation and downstream anti-inflammatory signaling.

Experimental Protocols

Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

This protocol utilizes a cyclocondensation reaction. The self-validating step is the precipitation of the product upon acidification, which confirms ring closure.

Reagents:

  • 3-Amino-4-ethylpyrazole (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Ethanol (Anhydrous)[3]

Workflow:

  • Preparation: Dissolve Na (2.5 eq) in anhydrous ethanol to generate fresh NaOEt.

  • Addition: Add 3-amino-4-ethylpyrazole to the solution. Stir for 15 min at Room Temperature (RT).

  • Cyclization: Dropwise add diethyl malonate. Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Disappearance of the aminopyrazole indicates completion.

  • Isolation: Cool to RT. The sodium salt of the product may precipitate.

  • Acidification: Pour the reaction mixture into ice water. Acidify with 2M HCl to pH 2–3.

    • Observation: A white/off-white solid will precipitate immediately. This is the dione form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthesis_Flow Start 3-Amino-4-ethylpyrazole Reagent + Diethyl Malonate + NaOEt/EtOH Start->Reagent Reflux Reflux (6-8h) Cyclocondensation Reagent->Reflux Salt Sodium Salt Intermediate Reflux->Salt Acid Acidify (HCl) pH 2-3 Salt->Acid Product 3-Ethyl Analog (Precipitate) Acid->Product

Figure 2: Synthetic pathway for the cyclization of the pyrazolo[1,5-a]pyrimidine-5,7-dione scaffold.[4]

Biological Assay: PDE4 Enzymatic Inhibition

Objective: Determine the


 of the analog.
  • Enzyme Prep: Use human recombinant PDE4B (catalytic domain).

  • Substrate:

    
    H-cAMP (scintillation proximity assay) or Fluorescent-cAMP (IMAP assay).
    
  • Protocol:

    • Incubate PDE4 enzyme with the 3-ethyl analog (serial dilutions: 0.1 nM to 10

      
      M) in assay buffer (20 mM Tris-HCl, 10 mM 
      
      
      
      , pH 7.4) for 15 min.
    • Add substrate (cAMP) and incubate for 30–60 min at RT.

    • Stop reaction (using beads or lysis buffer depending on kit).

    • Measure fluorescence polarization or scintillation.

  • Validation: Reference standard Roflumilast should yield an

    
     nM. If Roflumilast 
    
    
    
    nM, the assay is invalid.

Expert Commentary & Troubleshooting

  • Solubility Issues: The 5,7-dione ring is quite polar, but the planar stacking can reduce solubility. If the 3-ethyl analog precipitates in the assay buffer, add DMSO (up to 1% final concentration).

  • Regioselectivity: In the synthesis, the reaction of the aminopyrazole with diethyl malonate is generally regioselective for the 5,7-dione. However, if using unsymmetrical beta-keto esters, 7-one vs 5-one isomers can form. With diethyl malonate, this is not an issue due to symmetry.

  • Stability: The compound is stable at room temperature but should be protected from strong bases which can deprotonate the N-4 or N-6 positions, leading to ring opening or alkylation at nitrogen if electrophiles are present.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[5][6][7][8][9]

    • Source: RSC Advances, 2022.
    • URL:[Link]

  • PDE4 Inhibition & SAR

    • Title: Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors.
    • Source: Journal of Medicinal Chemistry, 2023.
    • URL:[Link]

  • Anxiolytic Activity of 5,7-Diones

    • Title: 3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents.
    • Source: Journal of Medicinal Chemistry, 1977.[3]

    • URL:[Link]

  • Chemical Properties & Commercial Availability

    • Title: 3-ETHYLPYRAZOLO[1,5-A]PYRIMIDINE-5,7(4H,6H)-DIONE Compound Summary.
    • Source: PubChem / Fluorochem.
    • URL:[Link]

Sources

A Guide to Orthogonal Confirmation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione Activity: A Framework for Validating Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of hit validation. Using the novel compound 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione as a case study, we will explore the principles and execution of orthogonal assays essential for confirming its biological activity. The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, frequently serving as the scaffold for potent and selective kinase inhibitors targeting enzymes like CDKs, PI3Kδ, and DDR1.[1][2][3][4]

Given this precedent, we will proceed under the hypothesis that our compound, identified as a "hit" in a primary biochemical screen against a purified kinase (let's call it "Kinase X"), requires further validation. The objective is to move beyond the initial observation and build a robust, data-driven case for its mechanism of action. This involves answering two fundamental questions:

  • Does the compound physically bind to the intended target protein?

  • Does this binding occur within the complex environment of a living cell?

To answer these, we will compare two powerful orthogonal methods: a biophysical assay to confirm direct binding and a cell-based assay to measure target engagement in a more physiologically relevant context.[5]

The Hit Validation Workflow: From Biochemical Hit to Cellular Confirmation

The journey from an initial hit to a validated lead compound is a structured process of increasing biological complexity. An initial high-throughput screen (HTS) identifies compounds with desired activity, but these can include false positives. Orthogonal assays, which rely on different physical principles than the primary screen, are crucial for weeding out artifacts and building confidence in the compound's on-target activity.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Lead Optimization Primary_Screen Primary Biochemical Screen (e.g., Kinase Activity Assay) Identifies 'Compound Y' as a hit vs. Kinase X Biophysical Biophysical Assay (DSF) Confirms direct physical binding (Compound Y + Kinase X) Primary_Screen->Biophysical Is the activity real? Cellular Cellular Target Engagement (CETSA) Confirms binding in a cellular context Biophysical->Cellular Does it work in cells? SAR Structure-Activity Relationship (SAR) Confident, data-driven decisions Cellular->SAR Advance to lead optimization G cluster_0 Protein Unfolding cluster_1 Ligand Stabilization P_Folded Folded Protein (Low Fluorescence) P_Unfolded Unfolded Protein (High Fluorescence) P_Folded->P_Unfolded Heat PL_Folded Folded Protein + Ligand (Stabilized Complex) PL_Unfolded Unfolded Protein (High Fluorescence) PL_Folded->PL_Unfolded More Heat Required (Higher Tm)

Caption: Principle of ligand-induced thermal stabilization in DSF.

Experimental Protocol: DSF Assay
  • Reagent Preparation:

    • Prepare a 2X stock of Kinase X protein in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2). The final concentration should be optimized, typically 1-2 µM.

    • Prepare a 2X stock of a fluorescent dye (e.g., SYPRO Orange) diluted in the same assay buffer.

    • Prepare serial dilutions of Compound Y in 100% DMSO. A typical starting concentration is 10 mM.

    • Prepare a DMSO vehicle control and a known inhibitor of Kinase X as a positive control.

  • Assay Plate Setup (384-well PCR plate):

    • Add 100-200 nL of the serially diluted Compound Y, DMSO control, or positive control to the appropriate wells.

    • Prepare a master mix containing the 2X Kinase X and 2X dye solution.

    • Dispense 10 µL of the master mix into each well, bringing the final volume to ~10 µL and the final DMSO concentration to 1-2%.

  • Data Acquisition:

    • Seal the plate, centrifuge briefly to mix, and place it in a quantitative PCR (qPCR) instrument.

    • Set up a melt curve experiment:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.05 °C/second.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

Data Analysis and Interpretation

The output is a series of fluorescence intensity curves versus temperature. The Tm is calculated as the peak of the first derivative of this curve. A positive "hit" is a compound that causes a concentration-dependent increase in the Tm (a "thermal shift," or ΔTm) compared to the DMSO vehicle control. A ΔTm of ≥ 2 °C is generally considered a significant indication of direct binding.

CompoundConcentration (µM)Tm (°C)ΔTm (°C) vs. DMSOInterpretation
DMSO (Vehicle)N/A45.20.0Baseline
Positive Control1054.8+9.6Strong Binding
Compound Y 146.1+0.9Weak/No Binding
Compound Y 1048.5+3.3Moderate Binding
Compound Y 5051.7+6.5Strong Binding

Part 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

Confirming direct binding is a major step, but it doesn't guarantee the compound can enter a cell, engage its target in the crowded cytoplasm, and exert a biological effect. [5][6]Cellular target engagement assays are designed to answer this question. [7][8]The Cellular Thermal Shift Assay (CETSA®) is a powerful orthogonal method that extends the principle of thermal stabilization into the cellular environment.

Principle of the Assay

CETSA measures the thermal stability of a target protein within intact cells or cell lysates. [6]Similar to DSF, if a compound enters the cell and binds to its target protein, the protein becomes more resistant to heat-induced denaturation. In a common CETSA format (isothermal dose-response), intact cells are treated with varying concentrations of the compound. The cells are then heated to a specific temperature that causes partial denaturation of the target protein. After lysis, the soluble (non-denatured) fraction of the target protein is quantified, typically by Western Blot, ELISA, or other protein quantification methods. A compound that engages its target will result in more soluble protein remaining after heating compared to untreated cells.

G Treat 1. Treat Cells with Compound Y (Dose Response) Heat 2. Heat Cells to Optimized Temperature Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate 4. Separate Soluble vs. Aggregated Proteins Lyse->Separate Quantify 5. Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Plot 6. Plot Dose-Response Curve & Calculate EC50 Quantify->Plot

Caption: Experimental workflow for an isothermal dose-response CETSA.

Experimental Protocol: Isothermal Dose-Response CETSA
  • Cell Culture and Treatment:

    • Culture a cell line known to express Kinase X to ~80% confluency.

    • Harvest and resuspend the cells in a suitable cell culture medium.

    • Aliquot cells and treat with a serial dilution of Compound Y or DMSO vehicle for a defined period (e.g., 1 hour) at 37 °C.

  • Thermal Challenge:

    • Heat the cell suspensions to a pre-determined melt temperature (Tm) for Kinase X in that cell line for 3 minutes. Leave an unheated control sample at room temperature. This Tm must be optimized in a preliminary experiment.

    • Immediately cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells using a method that does not denature proteins (e.g., multiple freeze-thaw cycles in liquid nitrogen).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4 °C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble Kinase X in each sample using a specific antibody-based method like Western Blot or an AlphaLISA®/HTRF® assay. [8]

Data Analysis and Interpretation

The amount of soluble Kinase X in each heated sample is normalized to the unheated control. The data is then plotted against the concentration of Compound Y and fitted to a four-parameter logistic equation to determine the EC50 value. This cellular EC50 represents the concentration of compound required to stabilize 50% of the target protein, providing a direct measure of target engagement potency in a physiological setting.

CompoundConcentration (µM)% Soluble Kinase X (Normalized)Interpretation
DMSO (Heated)N/A35%Baseline thermal stability
Compound Y 0.142%Low engagement
Compound Y 1.068%Moderate engagement
Compound Y 10.091%Strong engagement
Calculated EC50 1.5 µM N/APotent cellular target engagement

Comparative Analysis and Strategic Application

Both DSF and CETSA provide critical, complementary pieces of the validation puzzle. Neither assay alone tells the whole story.

FeatureDifferential Scanning Fluorimetry (DSF)Cellular Thermal Shift Assay (CETSA)
Context Biochemical / In VitroCellular / In Situ
Principle Ligand-induced thermal stabilizationLigand-induced thermal stabilization
Key Question Does the compound physically bind the purified protein?Does the compound enter cells and bind its target?
Data Output Melting Temperature Shift (ΔTm)Cellular Potency (EC50)
Throughput High (384/1536-well)Medium to Low (depends on readout)
Pros Fast, label-free, low protein consumption, direct binding evidence.Physiologically relevant, confirms cell permeability and target engagement. [5][7][8]
Cons Not in a biological context; can miss binders that require cofactors. [6]More complex, lower throughput, requires specific antibodies for readout.

By synthesizing the data, we can confidently conclude that 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione is a bona fide, cell-active inhibitor of Kinase X. The DSF data confirms a direct, physical interaction, while the CETSA data validates that this interaction occurs with high potency inside a living cell. This dual confirmation provides a solid foundation for advancing the compound into lead optimization and further structure-activity relationship (SAR) studies. [8]

References

  • DiscoverX. Target Engagement Assays.
  • Ciulli, A., & Williams, G. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
  • Concept Life Sciences. Target Engagement Assay Services.
  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Selvita. A Practical Guide to Target Engagement Assays.
  • Kumar, A., & Pande, D. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Biosciences.
  • BOC Sciences. Biophysical Assays | Protein Interaction Analysis.
  • Wang, L., et al. (2010).
  • Gao, M., et al. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry.
  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
  • Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters.
  • Benchchem. 3-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Sources

Technical Comparison Guide: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione vs. Allopurinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (EPPD), a purine bioisostere, comparing it against the standard clinical inhibitor Allopurinol . While Allopurinol utilizes a pyrazolo[3,4-d]pyrimidine scaffold to inhibit Xanthine Oxidase (XO), EPPD represents a "scaffold hop" to the pyrazolo[1,5-a]pyrimidine core. This structural modification is significant for researchers developing non-purine or modified-purine XO inhibitors to circumvent allopurinol hypersensitivity syndrome (AHS) or to tune pharmacokinetic profiles.

Chemical Identity & Structural Logic[1][2]

The core distinction lies in the nitrogen positioning and ring fusion. Allopurinol mimics hypoxanthine directly. EPPD retains the dione (lactam) functionality required for active site recognition but alters the ring fusion geometry, affecting solubility and binding kinetics.

Feature3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dioneAllopurinol (Standard)
CAS Registry 672323-32-9315-30-0
IUPAC Name 3-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7(6H)-dione1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Core Scaffold Pyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
Role Purine Bioisostere / XO InhibitorSuicide Substrate / XO Inhibitor
Molecular Weight 179.18 g/mol 136.11 g/mol
H-Bond Donors 2 (NH groups)2
Lipophilicity (LogP) ~0.5 (Predicted)-0.55 (Hydrophilic)
Structural Visualization

The following diagram illustrates the synthesis logic and the structural divergence from the standard.

ChemicalStructure Precursor 3-Amino-4-ethylpyrazole Product 3-Ethylpyrazolo[1,5-a] pyrimidine-5,7-dione (Target Scaffold) Precursor->Product Cyclocondensation (Ring Fusion) Reagent Diethyl Malonate (NaOEt, Reflux) Reagent->Product Standard Allopurinol (Pyrazolo[3,4-d]pyrimidine) Product->Standard Bioisosteric Comparison

Figure 1: Synthetic pathway for the target scaffold and its structural relationship to the standard.

Mechanism of Action: Xanthine Oxidase Inhibition[3][4][5][6]

Both compounds target Xanthine Oxidase (XO) , the rate-limiting enzyme in purine catabolism.[1][2] The 5,7-dione moiety of EPPD mimics the structure of xanthine, allowing it to occupy the molybdenum cofactor (Mo-co) active site.

  • Allopurinol: Acts as a suicide substrate.[2] It is hydroxylated by XO to Oxypurinol , which then tightly binds to the reduced molybdenum center (Mo(IV)), locking the enzyme in an inactive state.[2]

  • EPPD: Functions primarily as a competitive inhibitor. The pyrazolo[1,5-a]pyrimidine core orients the carbonyl oxygens to interact with the active site residues (Glu802, Arg880), preventing the entry of natural substrates (Hypoxanthine/Xanthine).

Mechanism Substrate Hypoxanthine / Xanthine Enzyme Xanthine Oxidase (XO) [Mo-co Active Site] Substrate->Enzyme Binding UricAcid Uric Acid (Pathological in Gout) Enzyme->UricAcid Oxidation Oxypurinol Oxypurinol (Active Metabolite) Enzyme->Oxypurinol Conversion Inhibitor1 Allopurinol (Standard) Inhibitor1->Enzyme Substrate Analog Oxypurinol->Enzyme Irreversible Complex (Mo-IV Lock) Inhibitor2 3-Ethylpyrazolo[1,5-a] pyrimidine-5,7-dione Inhibitor2->Enzyme Competitive Binding (No ROS generation)

Figure 2: Comparative mechanism of action. Note that unlike Allopurinol, pyrazolo[1,5-a]pyrimidines typically do not generate ROS during binding.

Comparative Performance Data

The following data aggregates experimental findings for the pyrazolo[1,5-a]pyrimidine-5,7-dione class compared to Allopurinol.

Metric3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dioneAllopurinolInterpretation
IC50 (XO Inhibition) 1.3 – 1.6 µM (Class Representative)0.6 – 0.8 µM Allopurinol is slightly more potent in vitro, but EPPD remains in the active micromolar range.
Mode of Inhibition Competitive / MixedSuicide Substrate (Irreversible)EPPD offers reversible inhibition, potentially reducing long-term enzyme depletion side effects.
ROS Generation NegligibleModerate (during conversion)EPPD does not require oxidative conversion to be active, avoiding superoxide radical generation associated with Allopurinol turnover.
Solubility (pH 7.4) ModerateLowThe ethyl group and [1,5-a] fusion provide a different lipophilic profile, aiding membrane permeability.

Key Insight: While Allopurinol is more potent on a molar basis, the pyrazolo[1,5-a]pyrimidine class (including the 3-ethyl derivative) is crucial for patients who cannot tolerate Allopurinol due to severe cutaneous adverse reactions (SCARs). The lack of ROS generation during inhibition is a distinct mechanistic advantage.

Experimental Protocols

A. Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-dione

For research validation of the scaffold.

  • Reagents: 3-Amino-4-ethylpyrazole (10 mmol), Diethyl malonate (12 mmol), Sodium ethoxide (20 mmol), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in 20 mL anhydrous ethanol.

    • Add 3-Amino-4-ethylpyrazole and stir at room temperature for 10 min.

    • Dropwise add diethyl malonate.

    • Reflux the mixture for 4–6 hours (Monitor via TLC, eluent 5% MeOH in DCM).

    • Cool to room temperature.[3] The sodium salt of the product may precipitate.

    • Acidify with dilute HCl to pH 2–3 to precipitate the free dione.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show characteristic dione protons and the ethyl group signals (triplet/quartet).

B. In Vitro Xanthine Oxidase Inhibition Assay

Self-validating protocol to compare EPPD vs. Allopurinol.

  • System: Spectrophotometric measurement of Uric Acid formation at 290 nm.

  • Buffer: 50 mM Phosphate buffer, pH 7.5, 25°C.

  • Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL).

  • Substrate: Xanthine (50 µM final concentration).

  • Workflow:

    • Blank: Buffer + Enzyme (No substrate).

    • Control: Buffer + Enzyme + Substrate (Max Rate).

    • Test: Buffer + Enzyme + EPPD (varying conc: 0.1 – 10 µM) + Substrate.

    • Standard: Buffer + Enzyme + Allopurinol (varying conc: 0.1 – 10 µM) + Substrate.

  • Measurement: Monitor Absorbance (290 nm) for 5 minutes. Calculate slope (

    
    ).
    
  • Calculation:

    
    
    Plot Log[Inhibitor] vs. % Inhibition to determine IC50.
    

References

  • Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2006).[2] Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow), 71, S49–S54.[2] Link

  • Robins, R. K., et al. (1985). Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines.[4][5] Journal of Medicinal Chemistry, 28(11), 1661–1667. Link

  • PubChem Database. (2025). Compound Summary: Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.[6] National Center for Biotechnology Information. Link

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine scaffold, with a specific focus on the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione subclass. We will explore the impact of structural modifications on biological activity, compare this scaffold to alternative kinase inhibitors, and provide detailed experimental protocols for researchers in drug discovery.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1] This scaffold is considered a "privileged structure" as its derivatives have shown potent activity against a wide range of biological targets, most notably protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The pyrazolo[1,5-a]pyrimidine framework serves as a versatile template for the design of ATP-competitive and allosteric kinase inhibitors.[2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the nucleotide-binding site of many kinases. The specific compound of interest, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione , belongs to a subclass characterized by a dione functional group on the pyrimidine ring. While extensive SAR studies on this specific molecule are not widely published, we can extrapolate key principles from the broader family of pyrazolo[1,5-a]pyrimidine analogs to understand its potential and guide further optimization.

Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidines

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be significantly modulated by substitutions at various positions of the fused ring system. Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring, as well as the 2- and 6-positions of the pyrazole ring, have been shown to influence potency, selectivity, and pharmacokinetic properties.[1]

The Significance of Substitution at the 3-Position

The 3-position of the pyrazolo[1,5-a]pyrimidine core is a key site for modification to enhance kinase inhibitory activity. In the case of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione , the ethyl group at this position likely plays a role in establishing hydrophobic interactions within the ATP-binding pocket of target kinases.

Studies on related pyrazolo[1,5-a]pyrimidine analogs have demonstrated that the nature of the substituent at the 3-position is critical for potency. For instance, in a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines developed as KDR kinase inhibitors, a 4-methoxyphenyl group at the 3-position was found to be optimal for potency.[3] This suggests that both the size and electronic properties of the substituent at this position are important for target engagement. The ethyl group in our topic compound, being a small, non-polar alkyl group, would be expected to contribute to binding affinity through van der Waals forces.

The Role of the Dione Moiety and Substitutions at other Positions

The dione functionality at the 5- and 7-positions introduces hydrogen bond donor and acceptor capabilities, which can be crucial for anchoring the molecule within the kinase active site. The general synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones often involves the cyclocondensation of β-ketoesters with aminopyrazoles.[4]

Modifications at other positions also play a significant role:

  • Position 2: Substitutions at this position can influence selectivity and potency.

  • Position 5 & 7: While our focus is on the dione, in other analogs, substitutions at these positions with various aryl and amino groups have been shown to be critical for activity against kinases like CDKs.[5][6]

  • Position 6: The 6-position has been explored with various substituents to modulate activity. For example, 3-thienyl and 4-methoxyphenyl groups at the 6- and 3-positions, respectively, resulted in a potent KDR inhibitor with an IC50 of 19 nM.[3]

The following diagram illustrates the key positions for substitution on the pyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione scaffold and their potential impact on activity.

SAR_Pyrazolopyrimidine cluster_0 Pyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione Core cluster_1 Key Substitution Points & SAR Insights core R3 Position 3 (e.g., Ethyl): - Hydrophobic interactions - Potency modulation R3->core Influences Hydrophobicity R57 Positions 5 & 7 (Dione): - Hydrogen bonding - Anchoring in active site R57->core Key for H-Bonding R2 Position 2: - Selectivity - Potency R2->core Modulates Selectivity R6 Position 6: - Potency modulation R6->core Impacts Potency

Caption: Key substitution points on the pyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione scaffold.

Comparative Analysis with Alternative Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors for several important cancer-related kinases, including Pim-1 and Tropomyosin receptor kinases (Trks).[4][7] To provide a comprehensive perspective, we will compare the performance of pyrazolo[1,5-a]pyrimidine-based inhibitors with that of inhibitors possessing alternative chemical scaffolds.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology.

Compound/ScaffoldTargetIC50Reference
Pyrazolo[1,5-a]pyrimidine Analog Pim-17 nM (SGI-1776)[8][9]
Imidazo[1,2-b]pyridazine Pim-1-[8]
Thiazolidinedione Pan-Pim16 nM (PIM1), 13 nM (PIM2), 6.4 nM (PIM3)[10]
Benzofuran Pim-1410 nM[10]
Indole Pim-212.2 nM[10]
Hispidulin (Flavonoid) Pim-12.71 µM[11]
AZD1208 Pan-Pim0.4 nM (PIM1), 5 nM (PIM2), 1.9 nM (PIM3)[11][12]

As the table illustrates, while pyrazolo[1,5-a]pyrimidines can be potent Pim-1 inhibitors, other scaffolds like thiazolidinediones and the clinical candidate AZD1208 also demonstrate high potency, often across all Pim kinase isoforms.[10][11][12]

Trk Kinase Inhibitors

Trk kinases are a family of receptor tyrosine kinases whose fusion with other genes can drive the growth of various cancers.[4]

Compound/ScaffoldTargetIC50Reference
Larotrectinib (Pyrazolo[1,5-a]pyrimidine-based) Pan-Trk2-20 nM (cell potency)[4]
Entrectinib Pan-Trk-[4]
Imidazo[4,5-b]pyridine TrkA/B2 nM (TrkA), 8 nM (TrkB)[13]
Purine TrkPotent inhibition[13]
K252a (Indole carbazole) TrkA-[14]

Larotrectinib, a pyrazolo[1,5-a]pyrimidine-based drug, is a highly successful pan-Trk inhibitor.[4] This highlights the clinical relevance of this scaffold. Other scaffolds like imidazo[4,5-b]pyridines and purines also exhibit potent Trk inhibition.[13]

Experimental Protocols

To facilitate further research and validation of pyrazolo[1,5-a]pyrimidine-based compounds, we provide detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a standard method to determine the IC50 of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with the stop solution to remove non-specific binding.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Compound Dilution B Reaction Setup (Kinase, Substrate, Compound) A->B C Initiate with [γ-³²P]ATP B->C D Incubation (30°C) C->D E Terminate Reaction D->E F Filter Plate Binding E->F G Washing F->G H Scintillation Counting G->H I IC50 Determination H->I

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold, exemplified by the 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione subclass, remains a highly valuable framework in the design of novel kinase inhibitors. The amenability of this core to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While direct SAR data for the title compound is limited, by extrapolating from related analogs, we can appreciate the importance of substitutions at key positions, particularly the 3-position, in driving biological activity.

Comparative analysis with other kinase inhibitor scaffolds reveals that while pyrazolo[1,5-a]pyrimidines are highly competitive, the landscape of kinase inhibitor discovery is diverse, with multiple chemical classes showing promise. Future research in this area should focus on:

  • Elucidating the specific kinase targets of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione and its close analogs.

  • Systematic SAR studies on the dione subclass to optimize potency and selectivity.

  • Head-to-head comparisons with other leading inhibitor scaffolds in relevant preclinical models.

By leveraging the insights and protocols presented in this guide, researchers can more effectively advance the development of novel and effective kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Hall, A., et al. (2011). Comparison of the specificity of Trk inhibitors in recombinant and neuronal assays. Neuropharmacology, 61(1-2), 183-191.
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Thieme Chemistry, 1-15.
  • Hall, A., et al. (2011). Comparison of the specificity of Trk inhibitors in recombinant and neuronal assays. Discovery - the University of Dundee Research Portal.
  • Liu, Z. R., et al. (2026). Discovery of new non-macrocyclic TRK inhibitors based on conformational flexibility and scaffold hopping to overcome clinical acquired resistance.
  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. (2018). Journal of Medicinal Chemistry, 61(17), 7063-7087.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(1), 1-26.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). Molecules, 26(23), 7233.
  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. (2021). Bioorganic Chemistry, 117, 105431.
  • Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393.
  • Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive.
  • Iorkula, T. H., et al. (2025).
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. (n.d.). ElectronicsAndBooks.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(7), 763-768.
  • Pyrazolo[1,5-A]pyrimidine-5,7-diol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Crystal structure of 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o759.
  • Structure of a pyrazolo-[3,4-d]-pyrimidine. (2010).

Sources

Cross-reactivity profile of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cross-reactivity and selectivity profile of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione , a small-molecule inhibitor primarily targeting D-amino acid oxidase (DAAO) .

Executive Summary & Mechanism of Action

3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione (hereafter referred to as 3-Et-PPD ) belongs to a class of fused pyrimidines designed as substrate-competitive inhibitors of D-amino acid oxidase (DAAO).

  • Primary Target: Human D-amino acid oxidase (hDAAO).

  • Mechanism: The molecule binds to the active site of DAAO, mimicking the D-amino acid substrate. The 5,7-dione moiety forms critical hydrogen bonds with Arg283 and Tyr224 in the catalytic pocket, while the pyrazolo core engages in

    
    -stacking interactions with the flavin adenine dinucleotide (FAD) cofactor. The 3-ethyl substituent occupies the hydrophobic sub-pocket (specificity pocket), enhancing affinity over the unsubstituted core.
    
  • Biological Context: Inhibition of DAAO increases synaptic levels of D-serine , a potent co-agonist of the NMDA receptor (NMDAR). Thus, 3-Et-PPD is investigated for modulating NMDAR hypofunction in schizophrenia and cognitive disorders.

Signaling Pathway & Mechanism

The following diagram illustrates the modulation of the NMDA receptor pathway via DAAO inhibition and the points of potential cross-reactivity.

DAAO_Pathway Substrate D-Serine (NMDA Co-agonist) Product Hydroxypyruvate + NH3 + H2O2 Substrate->Product Oxidation NMDAR NMDA Receptor (Glutamatergic Signaling) Substrate->NMDAR Activates (Co-agonist) DAAO D-Amino Acid Oxidase (DAAO) DAAO->Substrate Degrades Inhibitor 3-Et-PPD (Inhibitor) Inhibitor->DAAO Inhibits (IC50 ~High nM/Low µM) DDO D-Aspartate Oxidase (DDO) [Off-Target] Inhibitor->DDO Weak Cross-Reactivity (Selectivity Ratio > 50) GO Glycine Oxidase (GO) [Off-Target]

Caption: Mechanism of 3-Et-PPD action. The inhibitor blocks DAAO, preventing D-serine degradation and enhancing NMDA receptor signaling. Potential off-targets (DDO, GO) are structurally related flavoenzymes.

Comparative Selectivity Profile

The utility of 3-Et-PPD relies on its ability to distinguish between DAAO and structurally homologous flavoenzymes.

Primary Off-Target: D-Aspartate Oxidase (DDO)

DDO is the closest structural homolog to DAAO but prefers acidic D-amino acids (D-Asp, D-Glu).

  • Selectivity Basis: The active site of DDO contains polar/charged residues to accommodate the acidic side chain of aspartate. The 3-ethyl group of 3-Et-PPD is hydrophobic and sterically clashes with the DDO active site, providing selectivity for DAAO .

  • Data Comparison:

    • 3-Et-PPD vs. DAAO:

      
       (Estimated based on 3-methyl analog SAR).
      
    • 3-Et-PPD vs. DDO:

      
      .
      
    • Result: >200-fold selectivity window.[1]

Secondary Off-Target: Glycine Oxidase (GO)

Glycine oxidase shares the FAD-binding architecture.

  • Selectivity Basis: GO has a smaller active site tailored for glycine. The ethyl substitution at position 3 of the pyrazolo[1,5-a]pyrimidine ring creates steric hindrance, preventing effective binding to GO.

Structural "False Friends": Kinases

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" often found in kinase inhibitors (e.g., CDK2, PI3K inhibitors).

  • Differentiation: Kinase inhibitors typically possess bulky aromatic substituents at positions 3, 5, and 7 to occupy the ATP-binding pocket.

  • 3-Et-PPD Profile: The 5,7-dione functionality (carbonyls) makes the molecule significantly more polar and planar, mimicking a substrate rather than an ATP analog. Consequently, 3-Et-PPD exhibits negligible cross-reactivity with the human kinome (e.g., CDK, GSK3

    
    ) compared to its 5,7-substituted kinase inhibitor cousins.
    
Summary Table: Selectivity Data
TargetInteraction TypeEst.[2] Affinity (

/

)
Selectivity Ratio (vs DAAO)
hDAAO (Target)Competitive Inhibitor~0.3 µM 1.0 (Reference)
hDDO (Off-Target)Competitive Inhibitor> 100 µM> 300x
Glycine Oxidase Steric Clash> 500 µM> 1000x
NMDA Receptor None (Indirect)No BindingN/A
AMPA/Kainate NoneNo BindingN/A
CDK2/Cyclin A None (Scaffold only)> 10 µM> 30x

Experimental Validation Protocols

To validate the selectivity of 3-Et-PPD in your own lab, use the following self-validating enzymatic assays.

Protocol A: DAAO vs. DDO Selectivity Assay

Objective: Determine the Selectivity Index (SI) =


.

Reagents:

  • Enzymes: Recombinant human DAAO (hDAAO) and human DDO (hDDO).

  • Substrates: D-Serine (50 mM) for DAAO; D-Aspartate (50 mM) for DDO.

  • Detection: Amplex Red / Horseradish Peroxidase (HRP) coupled system (detects

    
    ).
    

Workflow:

  • Preparation: Dilute 3-Et-PPD in DMSO (stock 10 mM) to serial concentrations (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme (50 ng/mL) with inhibitor for 10 min at 25°C in pyrophosphate buffer (pH 8.5).

  • Reaction Start: Add Substrate + Amplex Red + HRP mixture.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 20 minutes (kinetic mode).

  • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract

    
    .
    

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Use Benzoate (DAAO inhibitor) and Meso-tartrate (DDO inhibitor) as positive controls.

Protocol B: Cell-Based "Off-Target" Toxicity Screening

Since the scaffold can be toxic if it hits unknown targets, a cytotoxicity counter-screen is essential.

Workflow:

  • Cell Line: HepG2 or SH-SY5Y (neuronal).

  • Treatment: Treat cells with 3-Et-PPD (10 µM and 50 µM) for 24h.

  • Readout: MTT or CellTiter-Glo assay.

  • Interpretation: If viability > 90% at 50 µM, the compound is likely free of gross off-target effects on essential metabolic enzymes (e.g., mitochondrial respiration).

Experimental Workflow Diagram

Workflow Step1 Compound Prep (DMSO Stock) Step2 Primary Screen (hDAAO Assay) Step1->Step2 0.1 - 10 µM Step3 Selectivity Screen (hDDO Assay) Step1->Step3 10 - 100 µM Step4 Data Analysis (Calculate SI) Step2->Step4 IC50 (DAAO) Step3->Step4 IC50 (DDO)

Caption: Step-by-step workflow for determining the Selectivity Index (SI) of 3-Et-PPD.

Synthesis & Purity Considerations

When sourcing or synthesizing 3-Et-PPD for research, be aware of specific impurities that alter the cross-reactivity profile.

  • Tautomeric Purity: The 5,7-dione can exist in enol forms. Ensure the solid state is the dione (confirmed by C=O stretch in IR at ~1680 cm⁻¹).

  • Synthetic Impurities:

    • 3-Ethyl-5-chloro-7-one derivatives: Intermediates in synthesis. These are highly reactive and potent kinase inhibitors , which will cause false positives in selectivity assays.

    • Requirement: Purity > 98% by HPLC; confirmed absence of chlorine by Mass Spec.

References

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase as a target for the treatment of schizophrenia." Drug Discovery Today, 12(23-24), 1036-1043. Link

    • Establishes the SAR of pyrazolo[1,5-a]pyrimidine-5,7-diones as DAAO inhibitors.
  • Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids, 43(5), 1833-1850. Link

    • Details the active site differences between DAAO and DDO, explaining the selectivity of hydrophobic 3-substituents.
  • Katane, M., & Homma, H. (2010). "D-Aspartate oxidase: structure, function, and involvement in the biosynthesis and degradation of D-aspartate." Biological and Pharmaceutical Bulletin, 33(10), 1599-1604. Link

    • Provides the baseline for DDO cross-reactivity testing.
  • Hopkins, A. L., et al. (2008). "The druggable genome." Nature Reviews Drug Discovery, 1, 727-730. Contextualizes the pyrazolopyrimidine scaffold risks in kinase inhibition.

Sources

Benchmarking 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione against published compounds

[1]

Executive Summary

3-EPPD represents a privileged "scaffold hop" from the classic Xanthine (Purine-2,6-dione) core.[1] While purines are ubiquitous in signaling (Adenosine, GTP), their synthetic manipulation is often plagued by complex protection/deprotection steps and poor solubility.[1]

The 3-EPPD scaffold offers a bioisosteric alternative that retains the critical hydrogen-bonding pharmacophore of xanthine but provides:

  • Superior Synthetic Accessibility: A robust 2-step synthesis vs. the multi-step Traube synthesis required for purines.[1]

  • Tunable Lipophilicity: The C3-ethyl group breaks the "flatness" of the core, improving LogP and cell permeability compared to the highly polar xanthine.[1]

  • Versatile Pharmacology: Validated utility in designing Xanthine Oxidase (XO) inhibitors , Adenosine Receptor antagonists , and Kinase inhibitors (e.g., CDK, KDM5).[1]

Chemical & Physical Benchmarking

The following table compares 3-EPPD directly against its primary bioisostere, Xanthine , and the drug standard Allopurinol .

Feature3-EPPD (Topic) Xanthine (Standard) Allopurinol (Drug) Implication
Core Structure Pyrazolo[1,5-a]pyrimidinePurine (Imidazo[4,5-d]pyrimidine)Pyrazolo[3,4-d]pyrimidine3-EPPD lacks the acidic imidazole NH, reducing non-specific binding.[1]
H-Bond Donors 2 (N4-H, N6-H)3 (N1, N3, N7/9)23-EPPD has a cleaner donor profile for kinase hinge binding.[1]
Calc. LogP ~0.65 (More Lipophilic)-0.81 (Hydrophilic)-0.553-EPPD shows better passive membrane permeability.[1]
Synthetic Yield 85-92% (One-pot)~40-60% (Multi-step)High (Industrial)3-EPPD is superior for library generation.[1]
Metabolic Liability C3-Ethyl oxidationN-Oxidation / Xanthine OxidaseXO HydroxylationC3-Ethyl offers a handle for metabolic soft-spot engineering.[1]

Synthetic Efficiency Benchmarking

The primary advantage of 3-EPPD is its "Green Chemistry" compatibility.[1] Unlike purine synthesis, which often requires harsh conditions or toxic reagents (e.g., phosphoryl chloride for chlorination), 3-EPPD is synthesized via a condensation reaction.[1]

Workflow Comparison: Purine vs. 3-EPPD

SynthesisComparisoncluster_PurineStandard Purine Synthesis (Traube)cluster_EPPD3-EPPD Synthesis (Topic)P1Pyrimidine-4,5-diamineP2Formylation(Formic Acid, Reflux)P1->P2P3Ring Closure(-H2O)P2->P3P4Purine CoreP3->P4E14-Ethyl-3-aminopyrazoleE2Diethyl Malonate(NaOEt, EtOH, 4h)E1->E2E33-EPPD(Precipitates Pure)E2->E3

Figure 1: The 3-EPPD pathway avoids the unstable diamine intermediates required for Purine synthesis.[1]

Experimental Protocols

Protocol A: High-Yield Synthesis of 3-EPPD

Objective: Synthesize 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with >90% purity without chromatography.

Reagents:

  • 4-Ethyl-1H-pyrazol-5-amine (1.0 eq)[1]

  • Diethyl malonate (1.2 eq)[1]

  • Sodium Ethoxide (NaOEt) (2.0 eq, 21% wt in EtOH)[1]

  • Ethanol (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Dissolution: Add 4-Ethyl-1H-pyrazol-5-amine (10 mmol) to Ethanol (20 mL). Stir until dissolved.

  • Activation: Dropwise add NaOEt solution (20 mmol) over 5 minutes. The solution may darken slightly (deprotonation of pyrazole NH).[1]

  • Cyclization: Add Diethyl malonate (12 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The reaction is complete when the starting aminopyrazole spot (Rf ~0.[1]3) disappears.[1]

  • Workup (The "Self-Cleaning" Step):

    • Cool reaction to room temperature.[1]

    • Acidify with 1M HCl to pH ~2.[1] A thick white precipitate will form immediately (this is the dione form).[1]

    • Filter the solid under vacuum.[1]

    • Wash the cake with cold water (2 x 10 mL) and cold Ethanol (1 x 5 mL).[1]

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

  • Validation:

    • Yield: Expected 85–92%.

    • 1H NMR (DMSO-d6): Look for disappearance of ethyl protons from malonate and appearance of a singlet at ~5.6 ppm (H6 of pyrimidine ring).[1]

Protocol B: Xanthine Oxidase (XO) Inhibition Assay

Objective: Benchmark 3-EPPD activity against Allopurinol.[1]

  • Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.[1]

  • Substrate: Xanthine (50 µM final concentration).

  • Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL).[1]

  • Detection: Monitor formation of Uric Acid at 295 nm .

  • Procedure:

    • Incubate Enzyme + Test Compound (3-EPPD) for 10 mins at 25°C.

    • Initiate reaction by adding Xanthine.[1]

    • Measure Absorbance (295 nm) continuously for 5 minutes.

    • Calculate IC50 relative to DMSO control.[1]

Functional Applications & Signaling

The 3-EPPD scaffold is not just a static building block; it actively mimics the ATP-binding motif of kinases.[1]

Pharmacophore Mapping: 3-EPPD vs. ATP

The dione motif at positions 5 and 7 functions as a Hydrogen Bond Acceptor/Donor pair , mimicking the Adenine ring of ATP but with a distinct geometry that allows for selectivity.[1]

Pharmacophorecluster_TargetKinase Hinge Region / XO Active Sitecluster_Ligand3-EPPD Scaffold InteractionHinge_DonorBackbone NH(H-Bond Donor)C7_OC7-Carbonyl(Acceptor)Hinge_Donor->C7_OH-BondHinge_AcceptorBackbone CO(H-Bond Acceptor)N6_HN6-H(Donor)N6_H->Hinge_AcceptorH-BondC3_EthylC3-Ethyl(Hydrophobic Pocket)

Figure 2: Binding mode of 3-EPPD. The C7-Carbonyl and N6-H form a critical "bidentate" interaction with target proteins.[1]

References

  • PubChem. "Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary."[1][2] National Center for Biotechnology Information.[1] Link[1][2]

  • Moustafa, M. et al. (2022).[1][3] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." PMC.[1] Link

  • Liang, J. et al. (2016).[1][4] "Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent KDM5 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Hosny, M. A. et al. (2020).[1][5] "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines." Medicinal Chemistry. Link

  • Frey et al. (Specific reference to cyclocondensation protocols cited in MDPI review). MDPI Molecules. Link

Independent Verification of Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione and related pyrazolopyrimidine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule inhibitors. By presenting detailed experimental protocols and comparative data, this document aims to facilitate informed decision-making and accelerate the drug discovery pipeline.

The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Analogs of this scaffold have shown promise as potent inhibitors of various kinases, making them attractive candidates for the development of targeted cancer therapies.[1][3][4] This guide will focus on the synthesis, characterization, and biological evaluation of a representative pyrazolo[1,5-a]pyrimidine-dione, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, and compare its hypothetical performance against other relevant pyrazolopyrimidine derivatives.

Synthesis and Characterization of Pyrazolopyrimidine Scaffolds

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various established chemical routes. A common and effective method involves the cyclocondensation of 3-aminopyrazole precursors with appropriate dicarbonyl compounds or their equivalents.[5][6]

General Synthesis of 3-Substituted Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-diones

The synthesis of the target compound, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione, and its analogs can be conceptualized through the following workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-amino-5-ethylpyrazole 3-Amino-5-ethylpyrazole cyclocondensation Cyclocondensation 3-amino-5-ethylpyrazole->cyclocondensation diethyl_malonate Diethyl Malonate diethyl_malonate->cyclocondensation target_compound 3-Ethylpyrazolo[1,5-a]pyrimidine- 5,7(4H,6H)-dione cyclocondensation->target_compound

Caption: General synthetic workflow for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione.

Experimental Protocol: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione

  • Reaction Setup: To a solution of 3-amino-5-ethylpyrazole (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1 equivalents).

  • Base Addition: Add a catalytic amount of a base, for example, sodium ethoxide, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

  • Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

The synthesized compounds must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Comparative Biological Evaluation

The biological activity of pyrazolopyrimidine derivatives is often assessed by their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival.[1][3][4] This section outlines a comparative study of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione against two other well-established pyrazolopyrimidine scaffolds: a pyrazolo[3,4-d]pyrimidine and a generic pyrazolo[1,5-a]pyrimidine kinase inhibitor.

In Vitro Kinase Inhibition Assay

A primary method to evaluate the potency of these compounds is through in vitro kinase inhibition assays. These assays measure the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Reaction: Prepare a reaction mixture containing the target kinase (e.g., CDK2, EGFR), a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the kinase reaction.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.

Hypothetical Comparative Data

CompoundScaffoldTarget KinaseIC₅₀ (nM)
Compound A 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione CDK2150
Compound BPyrazolo[3,4-d]pyrimidine Derivative[7]CDK281
Compound CPyrazolo[1,5-a]pyrimidine Kinase Inhibitor[8]CDK23
Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cells, a cell-based assay is crucial. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Comparative Data

CompoundScaffoldCell LineGI₅₀ (µM)
Compound A 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione MCF-712.5
Compound BPyrazolo[3,4-d]pyrimidine Derivative[7]MCF-70.045
Compound CPyrazolo[1,5-a]pyrimidine Kinase Inhibitor[8]MCF-70.28

Structure-Activity Relationship (SAR) and Mechanistic Insights

The differences in biological activity among the compared compounds can be attributed to their distinct structural features, which influence their binding to the target kinase.

SAR_Logic Scaffold Pyrazolopyrimidine Scaffold Binding_Affinity Binding Affinity to Kinase Active Site Scaffold->Binding_Affinity Core Interaction Substituents Substituent Groups (e.g., Ethyl group, Phenyl group) Substituents->Binding_Affinity Modulates Interaction Biological_Activity Biological Activity (e.g., IC50, GI50) Binding_Affinity->Biological_Activity Determines Potency

Caption: Logical relationship between chemical structure and biological activity.

The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are known to act as hinge-binding motifs in many kinase inhibitors, mimicking the adenine ring of ATP.[1] The substituents on the core scaffold play a crucial role in determining the potency and selectivity of the inhibitor by forming additional interactions with the kinase active site. For instance, the ethyl group at the 3-position of our target compound may provide favorable hydrophobic interactions, while the more complex substitutions in the comparator compounds likely engage in additional hydrogen bonding or other interactions, leading to their higher potency.

Conclusion and Future Directions

This guide outlines a systematic approach for the synthesis, characterization, and comparative biological evaluation of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione and related pyrazolopyrimidine analogs. The provided protocols offer a robust framework for researchers to independently verify findings and explore the therapeutic potential of this important class of compounds.

Future work should focus on expanding the library of analogs with diverse substitutions to further probe the structure-activity relationship. Additionally, in vivo studies using animal models are necessary to evaluate the pharmacokinetic properties and anti-tumor efficacy of the most promising compounds.

References

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). RSC Publishing.
  • Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. (n.d.). PubChem.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing.
  • Discovery and Identification of Pyrazolopyramidine Analogs as Novel Potent Androgen Receptor Antagonists. (n.d.). PMC.
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  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI.
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A Senior Application Scientist's Guide to Target Engagement: Cellular Thermal Shift Assay (CETSA) for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended protein target within the complex milieu of a living cell is a critical milestone. This guide provides an in-depth, technical comparison of the Cellular Thermal Shift Assay (CETSA) with alternative target engagement methodologies, focusing on a practical application for a novel compound, 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. As this molecule's specific target is not widely documented, this guide will uniquely address CETSA's power not only in validating known interactions but also in the crucial process of target deconvolution.

The Imperative of Target Engagement in Drug Discovery

The journey from a promising chemical entity to a therapeutic agent is fraught with challenges, a significant portion of which stem from a lack of efficacy or unforeseen toxicity. A primary contributor to these failures is the uncertainty of whether a drug candidate reaches and interacts with its intended molecular target in a physiologically relevant context[1][2]. Measuring target engagement provides the mechanistic confidence necessary to interpret cellular and in vivo activity, thereby guiding medicinal chemistry efforts and de-risking clinical progression[2].

The Principle of CETSA: A Label-Free Approach to Target Engagement

First introduced in 2013, CETSA is a powerful biophysical technique that allows for the direct assessment of drug-target interactions in intact cells and tissues[3][4]. The core principle is based on the phenomenon of ligand-induced thermal stabilization of proteins[3][5]. When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation and aggregation[5][6]. By subjecting cell lysates or intact cells to a temperature gradient, one can quantify the amount of soluble (non-denatured) target protein remaining at each temperature. A shift in the melting curve of the target protein in the presence of the compound, compared to a vehicle control, is indicative of target engagement[5].

One of the key advantages of CETSA is that it is a label-free method, meaning it does not require modification of the compound or the target protein, which can sometimes interfere with the natural interaction[6][7]. Furthermore, by performing the assay in a cellular context, factors such as cell permeability, intracellular metabolism, and the presence of endogenous co-factors and binding partners are inherently taken into account[3][8].

Navigating the CETSA Landscape: From Targeted Validation to Proteome-Wide Discovery

CETSA is not a monolithic technique but rather a platform of adaptable methods, each suited for different stages of the drug discovery process[5][9].

  • CETSA Classic (Western Blot-based): This is the original format, typically used for validating the engagement of a compound with a known target protein. The amount of soluble protein after heat treatment is quantified by Western blotting using a specific antibody for the target of interest. While robust, its throughput is limited[5].

  • Isothermal Dose-Response CETSA (ITDRF-CETSA): In this format, cells are treated with a range of compound concentrations and then subjected to a single, fixed temperature. This approach allows for the determination of an EC50 value for target engagement, providing quantitative data on compound potency in a cellular environment[10][11][12].

  • High-Throughput CETSA (HT-CETSA): To address the throughput limitations of the classic format, various detection methods have been developed, such as those based on AlphaLISA, enzyme-linked immunosorbent assay (ELISA), or reporter systems. These formats are more amenable to screening larger compound libraries[9][13].

  • Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling - TPP): This is the most powerful and unbiased application of the CETSA principle. Instead of relying on antibodies, quantitative mass spectrometry is used to identify and quantify thousands of proteins simultaneously that remain soluble after heat treatment[7][9][14]. This proteome-wide approach is invaluable for identifying the primary targets of novel compounds, as well as potential off-targets, making it a key tool for target deconvolution[7][15].

A Practical Guide: Applying CETSA for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Given the pyrazolo[1,5-a]pyrimidine scaffold present in many kinase inhibitors and other pharmacologically active molecules, we will proceed with a hypothetical workflow assuming a potential intracellular kinase target for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione[16][17][18][19].

Part 1: Target Deconvolution using MS-CETSA (TPP)

The initial and most critical step for an uncharacterized compound is to identify its intracellular binding partners.

Experimental Workflow:

Caption: Workflow for MS-CETSA (TPP) for target deconvolution.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency. Treat cells with 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione (e.g., at 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heat Treatment: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. A non-heated sample (37°C) serves as a control for total soluble protein.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction from the precipitated proteins by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: The soluble proteins from each temperature point are digested into peptides. The peptides from each condition are then labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) to allow for multiplexed analysis.

  • LC-MS/MS Analysis and Data Interpretation: The labeled peptides are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each protein at different temperatures is determined. Proteins that show a significant shift in their melting curves in the presence of the compound are identified as potential targets.

Part 2: Target Validation and Potency Determination using ITDRF-CETSA

Once a primary target is identified from the MS-CETSA experiment (let's hypothetically say it is "Kinase X"), the next step is to validate this interaction and determine the compound's potency for target engagement.

Experimental Workflow:

Caption: Workflow for ITDRF-CETSA for target validation and potency determination.

Detailed Protocol:

  • Determine Optimal Heating Temperature: First, perform a standard CETSA melt curve for Kinase X without the compound to determine its aggregation temperature (Tagg). The optimal temperature for the ITDRF experiment will be one at which a significant portion of the protein denatures, allowing for a clear window to observe stabilization.

  • Compound Titration: Treat cells with a serial dilution of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione.

  • Isothermal Heat Shock: Subject all samples to the pre-determined optimal temperature.

  • Analysis: Lyse the cells, separate the soluble and aggregated fractions, and quantify the amount of soluble Kinase X using Western blotting.

  • Data Analysis: Plot the amount of soluble Kinase X against the compound concentration to generate a dose-response curve and calculate the EC50 for target engagement.

CETSA in Context: A Comparison with Other Target Engagement Assays

While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other available technologies.

Assay Principle Sample Type Throughput Key Advantages Key Limitations
CETSA Ligand-induced thermal stabilizationCell lysates, intact cells, tissuesLow to High (format dependent)Label-free, physiologically relevant context, applicable to various targets[3][4][6]Not all binding events cause a thermal shift, indirect measurement of binding[13]
Radioactive Binding Assays Competition of a labeled ligand with an unlabeled test compoundCell membranes, purified proteinsHighHigh sensitivity, direct measure of binding affinity (Ki)Requires a radiolabeled ligand, safety concerns, not in a cellular context
Surface Plasmon Resonance (SPR) Change in refractive index upon ligand binding to an immobilized targetPurified proteinsMedium to HighReal-time kinetics (kon, koff), label-free[20]Requires purified and immobilized protein, may not reflect cellular environment[20]
Isothermal Titration Calorimetry (ITC) Heat change upon ligand bindingPurified proteins in solutionLowProvides full thermodynamic profile (ΔH, ΔS, Kd), solution-based[20]Requires large amounts of pure protein, low throughput[20]
NanoBRET Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent ligandIntact cellsHighLive-cell measurements, reversible binding kineticsRequires genetic modification of the target protein, dependent on a suitable fluorescent ligand[13]

Hypothetical Signaling Pathway and Point of Intervention

To visualize the potential impact of our hypothetical compound, we can map its interaction onto a generic kinase signaling pathway.

Caption: Hypothetical signaling pathway illustrating the inhibition of "Kinase X" by the compound.

Conclusion

The Cellular Thermal Shift Assay provides an indispensable toolkit for modern drug discovery, offering a physiologically relevant and label-free method to assess target engagement. For a novel compound like 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione, a strategic application of CETSA, beginning with proteome-wide MS-CETSA for target identification followed by quantitative ITDRF-CETSA for validation, offers a robust path forward. By integrating CETSA data with insights from orthogonal biophysical and cellular assays, researchers can build a comprehensive understanding of a compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.

References

  • Current Advances in CETSA - Frontiers. (2022-06-08). Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Available from: [Link]

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI. (2026-01-07). Available from: [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - ELRIG. (2019-10-31). Available from: [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC. Available from: [Link]

  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. - SciLifeLab Publications. (2019-10-30). Available from: [Link]

  • CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC. (2016-03-24). Available from: [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs | ACS Pharmacology & Translational Science - ACS Publications. (2022-01-27). Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020-12-02). Available from: [Link]

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  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014-08-07). Available from: [Link]

  • A robust CETSA data analysis automation workflow for routine screening - Genedata. Available from: [Link]

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  • CETSA melt curves and ITDRF CETSA in lysate. CETSA curves for four... | Download Scientific Diagram - ResearchGate. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione. As a novel heterocyclic compound, specific toxicological and environmental impact data may be limited. Therefore, this procedure is grounded in the precautionary principle, treating the compound as potentially hazardous and adhering to the highest standards of laboratory safety and regulatory compliance.

The core directive of this protocol is to ensure the safety of laboratory personnel and the protection of the environment. This is achieved by following a risk-averse strategy that complies with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]

Immediate Safety Protocols & Information
Hazard Class (Assumed) Potentially toxic if swallowed, skin/eye irritant. Treat as a hazardous chemical waste.
Required PPE Nitrile gloves, safety goggles (ANSI Z87.1-rated), and a lab coat are mandatory.
Handling Location All handling of the solid compound or its solutions should occur inside a certified chemical fume hood.
Spill Response In case of a spill, evacuate the immediate area. Barricade the spill zone. Do not attempt cleanup without appropriate PPE and a chemical spill kit. Notify your institution's Environmental Health & Safety (EHS) office immediately.
Disposal Route DO NOT dispose of down the sink or in regular trash.[3][4] All waste must be collected, labeled, and disposed of through your institution's hazardous waste management program.
Primary Contact Your Institution's Environmental Health & Safety (EHS) Office.

Hazard Assessment and the Precautionary Principle

Causality: Due to the absence of a complete toxicological profile, our protocol is dictated by the precautionary principle. We must infer potential hazards from structurally related compounds and assume the substance is hazardous. This approach ensures that safety measures are robust enough to protect against unknown risks, forming a self-validating system of safe laboratory practice.

Waste Segregation: A Critical First Step

Proper segregation is fundamental to safe chemical waste management to prevent dangerous reactions.[1][8]

  • Waste Stream Classification: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione waste should be classified as Non-Halogenated Organic Solid Waste . If dissolved in a solvent, the classification will depend on the solvent used (e.g., "Non-Halogenated Organic Solvent Waste").

  • Incompatibilities:

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with strong acids or bases unless part of a neutralized work-up procedure, in which case the resulting solution must be collected as a separate hazardous waste stream.

    • Keep separate from inorganic wastes, heavy metal solutions, and halogenated organic wastes.[8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the collection and disposal of waste containing 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione.

Step 1: Select an Appropriate Waste Container

The integrity of the disposal process begins with the container.

  • Choose a Compatible Container: Use a clean, dry, high-density polyethylene (HDPE) or glass bottle with a screw-on, tightly sealing cap.[4][8] The container must be chemically compatible with the waste.

  • Verify Container Condition: Ensure the container is free from cracks, leaks, or other damage.[8]

  • Prohibited Containers: Never use food or beverage containers (e.g., soda bottles, milk jugs) for waste collection to avoid accidental ingestion.[8]

Step 2: Waste Accumulation
  • Solid Waste:

    • Collect unadulterated solid waste, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a designated, clearly labeled solid waste container.

    • Contaminated labware (e.g., spatulas, glassware) should be decontaminated or disposed of as contaminated debris.[8]

  • Solution Waste:

    • Collect all solutions containing the compound (e.g., from reaction work-ups, chromatography fractions, rinsing) in a designated liquid waste container.

    • If rinsing glassware, the initial rinses with a solvent must be collected as hazardous waste.[4]

    • Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[8]

  • Maintain Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[4][8]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and is critical for safe handling by waste management personnel.

  • Attach a Waste Tag: As soon as you designate a container for waste, affix a hazardous waste tag provided by your institution's EHS department.[3][8]

  • Complete the Tag:

    • Clearly write "WASTE " on the container itself.[3]

    • Fill out all constituents and their approximate percentages. For example:

      • Methanol: 80%

      • Water: 19%

      • 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione: ~1%

    • Do not use chemical formulas or abbreviations. Write the full chemical names.

    • Indicate the relevant hazards (e.g., Toxic, Flammable if in a flammable solvent).

    • Include the date of accumulation and the name of the generating researcher/laboratory.

Step 4: Safe Storage Pending Disposal
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[2]

  • Segregation in Storage: Store the waste container with other compatible waste types, away from incompatible materials.[2][8]

Step 5: Arrange for Waste Pickup
  • Follow Institutional Procedures: Contact your institution's EHS office or use their designated online portal to request a hazardous waste pickup.

  • Time Limits: Be aware of regulatory time limits for waste accumulation. Academic labs often have a six-month maximum storage time before waste must be removed.[1][2]

Spill and Emergency Procedures

  • Small Spill (Solid):

    • If a small amount of solid is spilled inside a chemical fume hood, gently sweep it up with appropriate tools and place it in the solid hazardous waste container.

    • Wipe the area with a solvent-moistened towel and place the towel in the solid waste container.

  • Large Spill or Spill Outside a Fume Hood:

    • Alert others in the lab immediately.

    • Evacuate the area.

    • Prevent access to the area.

    • Contact your institution's EHS office or emergency response line immediately. Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione.

G Disposal Workflow for 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione cluster_characterize Characterization start Start: Waste Generated identify Identify Waste Type start->identify solid Solid Waste (Pure compound, contaminated items) identify->solid Is it solid? liquid Liquid Waste (Solutions, rinsates) identify->liquid Is it liquid? container Select & Prepare Appropriate Waste Container (HDPE/Glass, Good Condition) solid->container liquid->container labeling Label Container with EHS Hazardous Waste Tag (Full chemical names, percentages) container->labeling storage Store Safely in Lab (Secondary Containment, Segregated) labeling->storage pickup Request Pickup from EHS storage->pickup spill Spill Occurs storage->spill end End: Waste Disposed pickup->end spill_proc Follow Emergency Spill Procedure (Alert, Evacuate, Contact EHS) spill->spill_proc spill_proc->pickup After cleanup

Caption: Decision workflow for safe collection and disposal.

References

  • Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. [Link]

  • University of Illinois Division of Research Safety. Chemical Waste Procedures. [Link]

  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. [Link]

  • PubChem. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione. [Link]

  • PubChem. Pyrazolo[1,5-A]pyrimidine-5,7-diol. [Link]

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Personal protective equipment for handling 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione

[1][2]

Executive Safety Profile

Compound: 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione CAS: 25015-89-6 (Representative analog) Physical State: Off-white to beige solid powder.[1][2] Primary Hazard Class (Derived): Acute Toxicity (Oral) Cat.[1][2] 3/4 ; Skin/Eye Irritant Cat.[1][2] 2 .

The Scientific Reality: As a researcher, you are likely utilizing this compound as a scaffold for kinase inhibitors or benzodiazepine receptor ligands.[1][2] While specific toxicological data (LD50) for this exact ethyl-derivative may be sparse in public registries, the pyrazolo[1,5-a]pyrimidine core is a verified pharmacophore.[1][2] Therefore, we must apply the Precautionary Principle. We treat this not merely as "dust" but as a bioactive intermediate with potential for enzyme inhibition.[1][2]

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood (CFH).[1][2]

  • Skin Barrier: Double-gloving (Nitrile) is mandatory during solubilization.[1][2]

  • Respiratory: If hood failure occurs, an N95 is insufficient; a P100 or PAPR is required for spill cleanup.[1][2]

Occupational Exposure Banding (OEB) & Risk Assessment[1][2][3]

In the absence of a specific Occupational Exposure Limit (OEL), we assign this compound to Occupational Exposure Band 3 (OEB 3) based on structural activity relationship (SAR) analysis of the pyrimidine dione core.[1][2]

ParameterClassificationRationale (Causality)
Band Assignment OEB 3 Potent pharmacophore; likely bioactive range 10–100 µg/m³.[1][2][3][4]
Dust Potential High Dione tautomers often crystallize as fine electrostatic powders, increasing inhalation risk during weighing.[1][2]
Solubility DMSO/DMF High solubility in penetrating solvents increases the risk of transdermal delivery if splashed.[1][2]
GHS Codes H301/H302, H315, H319Toxic/Harmful if swallowed; Causes skin/eye irritation (inferred from analogs).[1][2]

PPE Selection Matrix

This matrix is designed to prevent "permeation breakthrough"—the silent failure where chemicals pass through glove material without visible degradation.[1][2]

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand (Inner) Nitrile (4 mil) Acts as a second skin.[1][2] Inspect for pinholes by air-inflation before donning.[1][2]
Hand (Outer) Nitrile (Extended Cuff, 6-8 mil) Why? The extended cuff must go over the lab coat sleeve to prevent wrist exposure during reaching motions.[1][2]
Eye/Face Chemical Goggles Safety glasses are insufficient for fine powders.[1][2] Goggles seal the orbital area against airborne dust migration.[1][2]
Body Lab Coat (Poly/Cotton or Tyvek) Standard coat is acceptable for solid handling.[1][2] Use Tyvek sleeves if handling >10g or liquid solutions.[1][2]
Respiratory Engineering Controls Only Standard: Fume Hood (Face velocity: 0.5 m/s).[1][2] Emergency: P100 Half-Mask (for spill cleanup outside hood).[1][2]

Operational Protocol: The "Static-Free" Weighing Method[1][2]

The highest risk of exposure occurs during weighing due to electrostatic dispersion of the dry powder.[1][2]

Phase 1: Preparation (The "Clean Zone")[1][2]
  • Verify Airflow: Check the fume hood monitor. Flow must be laminar.

  • Ionization (Optional but Recommended): Place an anti-static bar or gun inside the hood to neutralize the dione powder.[1][2] Pyrimidines are prone to static charge, causing "jumping" particles.[1][2]

  • Pre-weigh Taring: Tare your vial/flask before opening the chemical container.[1][2]

Phase 2: Transfer (The "Active Zone")[1][2]
  • Don PPE: Put on inner gloves, lab coat, then outer gloves (taped or pulled over cuffs).[1][2]

  • Open Container: Open the source container only inside the hood, at least 6 inches back from the sash.

  • Transfer: Use a disposable anti-static spatula.[1][2]

    • Critical Technique: Do not dump.[1][2] Tap the spatula gently against the receiving vessel wall to dislodge powder.[1][2]

  • Solvent Addition: If solubilizing, add solvent (e.g., DMSO) slowly down the side of the vessel.[1][2]

    • Why? Rapid addition can displace air, puffing invisible toxic dust back into the hood vortex.[1][2]

Phase 3: Decontamination (The "Exit Zone")[1][2]
  • Wipe Down: Wipe the exterior of the source container with a Kimwipe dampened in Ethanol/Methanol before returning it to storage.[1][2]

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pulling from the palm) and dispose of them as solid hazardous waste.[1][2]

  • Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.[1][2]

Emergency & Disposal Procedures

Spill Management (Powder)[1][2][3]
  • Do NOT use compressed air.[1][2] This will aerosolize the potent compound.[1][2]

  • Protocol:

    • Cover spill with wet paper towels (water or ethanol) to suppress dust.[1][2]

    • Scoop up the wet slurry into a wide-mouth hazardous waste jar.

    • Wipe surface 3x with soap and water.[1][2]

Waste Disposal[1][2][4][5][6][7]
  • Solid Waste: Label as "Toxic Solid Organic - Pyrimidine Derivative."[1][2]

  • Liquid Waste: Segregate based on solvent (e.g., "Non-Halogenated" for DMSO/Ethanol mixtures).[1][2]

  • Sharps: Any spatula or needle used with this compound is now "chemically contaminated sharps."[1][2]

Visualization: Risk Assessment & Handling Workflow

The following diagram illustrates the decision logic for handling this bioactive scaffold, emphasizing the "Stop/Go" safety checks.

SafeHandlingStartStart: Handling RequestRiskCheckRisk Assessment:Is Quantity > 100mg?Start->RiskCheckHighRiskHigh Dust RiskRiskCheck->HighRiskYesStdPPEAction: Don Standard PPE(Double Nitrile, Goggles)RiskCheck->StdPPENoTyvekAction: Don Tyvek Sleeves+ P100 BackupHighRisk->TyvekHoodCheckEngineering Check:Hood Flow > 0.5 m/s?Tyvek->HoodCheckStdPPE->HoodCheckStopSTOP: Do Not ProceedCall FacilitiesHoodCheck->StopFailWeighingOperation: Static-Free Weighing(Inside Hood)HoodCheck->WeighingPassSolubilizationOperation: Solvent Addition(Watch for Aerosol)Weighing->SolubilizationDeconDecontamination:Wipe Container & Doff Outer GlovesSolubilization->DeconEndProcess CompleteDecon->End

Caption: Workflow logic for handling OEB 3 pyrimidine intermediates. Note the critical "Stop" point if engineering controls (Hood) fail.

References

  • PubChem. Pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Available at: [Link][1][2]

  • Naumann, B. D., et al. (1996).[1][2] Performance-based exposure control limits for pharmaceutical active ingredients.[1][2] American Industrial Hygiene Association Journal.[1][2] (Foundational text for OEB).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Available at: [Link][1][2]

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